molecular formula C14H20O2 B1581171 2-Phenylethyl hexanoate CAS No. 6290-37-5

2-Phenylethyl hexanoate

Katalognummer: B1581171
CAS-Nummer: 6290-37-5
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: BUYNWUMUDHPPDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenethyl hexanoate is a volatile aroma constituent of alcoholic beverages such as wine, beer and grape brandy.>Phenethyl hexanoate, also known as 2-phenylethyl caproate or fema 3221, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Phenethyl hexanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Phenethyl hexanoate has been primarily detected in urine. Within the cell, phenethyl hexanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Phenethyl hexanoate exists in all eukaryotes, ranging from yeast to humans. Phenethyl hexanoate is a sweet, banana, and floral tasting compound that can be found in alcoholic beverages, citrus, and fruits. This makes phenethyl hexanoate a potential biomarker for the consumption of these food products.

Eigenschaften

IUPAC Name

2-phenylethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-5-10-14(15)16-12-11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYNWUMUDHPPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047584
Record name 2-Phenylethyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless oily liquid; fruity-green, rosy, fresh pineapple-like, banana-like odour
Record name Phenethyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/928/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Phenethyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/928/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.969-0.980
Record name Phenethyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/928/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6290-37-5
Record name Phenylethyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6290-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenethyl hexanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanoic acid, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenylethyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylethyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENETHYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7R57M68KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylethyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-phenylethyl hexanoate chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenylethyl Hexanoate: Properties, Analysis, and Applications

Abstract

This compound (CAS No. 6290-37-5), also known as phenethyl caproate, is an organic ester recognized for its potent and pleasant fruity-floral aroma. This guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic profile, synthesis, and key applications, with a focus on the technical details relevant to researchers and drug development professionals. It includes detailed experimental protocols for its analysis and characterization, ensuring a practical and scientifically rigorous resource.

Introduction

This compound is a fatty acid ester that belongs to the benzenoid family of organic compounds. Structurally, it is the ester formed from the condensation of 2-phenylethanol and hexanoic acid. Its characteristic sweet, honey, and rose-like scent has made it a valuable component in the flavor and fragrance industries. Beyond its organoleptic properties, understanding its physicochemical characteristics is crucial for its application in various formulations, for quality control, and for exploring its potential in other scientific domains.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure, which combines an aromatic ring with a medium-chain aliphatic ester. This unique combination influences its volatility, solubility, and reactivity.

Chemical Structure and Nomenclature
  • IUPAC Name: this compound

  • Synonyms: Phenethyl hexanoate, Phenethyl caproate, Hexanoic acid, 2-phenylethyl ester

  • Molecular Formula: C₁₄H₂₀O₂

  • Molecular Weight: 220.31 g/mol

Caption: Chemical Structure of this compound.

Tabulated Physical Properties

A summary of the key physical and chemical properties is presented below for quick reference. These values are critical for predicting the behavior of the compound in various experimental and industrial settings.

PropertyValueSource(s)
Appearance Colorless liquidThe Good Scents Company
Odor Fruity, floral, honey, roseThe Good Scents Company
Boiling Point 144-146 °C at 2 Torr[1]
Density 0.971 g/cm³ at 25 °CThe Good Scents Company
Refractive Index 1.484 - 1.488 at 20 °CThe Good Scents Company
Flash Point >100 °C (>212 °F)The Good Scents Company
Solubility Insoluble in water; soluble in alcohol and oils.The Good Scents Company
LogP (Octanol/Water) 4.44 (Predicted)[2]
Vapor Pressure 0.001 mmHg at 25 °C (Predicted)The Good Scents Company

Spectroscopic Profile

Spectroscopic data is fundamental for the unambiguous identification and structural elucidation of this compound.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 220. Key fragmentation patterns include a prominent peak at m/z 104, corresponding to the phenylethyl cation ([C₈H₈]⁺), which is a characteristic fragment for compounds containing a 2-phenylethyl group. Other significant fragments can be observed at m/z 91 (tropylium ion) and m/z 115, resulting from the cleavage of the ester bond.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the proton environments. Expected chemical shifts (in ppm, relative to TMS) are:

    • ~7.2-7.3 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).

    • ~4.2-4.3 ppm: Triplet, 2H (methylene protons of -O-CH₂-).

    • ~2.9 ppm: Triplet, 2H (methylene protons of -CH₂-Ph).

    • ~2.2 ppm: Triplet, 2H (methylene protons alpha to the carbonyl, -CO-CH₂-).

    • ~1.6 ppm: Multiplet, 2H (methylene protons, -CO-CH₂-CH₂-).

    • ~1.3 ppm: Multiplet, 4H (remaining two methylene groups of the hexanoate chain).

    • ~0.9 ppm: Triplet, 3H (terminal methyl group, -CH₃).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing distinct signals for each carbon atom:

    • ~173 ppm: Carbonyl carbon (C=O).

    • ~138 ppm: Quaternary aromatic carbon.

    • ~129, 128, 126 ppm: Aromatic CH carbons.

    • ~65 ppm: Methylene carbon of -O-CH₂-.

    • ~35 ppm: Methylene carbon of -CH₂-Ph.

    • ~34, 31, 25, 22 ppm: Methylene carbons of the hexanoate chain.

    • ~14 ppm: Terminal methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of its functional groups:

    • ~1735 cm⁻¹: Strong C=O stretching vibration of the ester.

    • ~1170 cm⁻¹: C-O stretching vibration.

    • ~3030-3080 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2960 cm⁻¹: Aliphatic C-H stretching.

Synthesis and Manufacturing

The most common and industrially viable method for producing this compound is through Fischer esterification.

Synthesis Workflow: Fischer Esterification

This process involves the acid-catalyzed reaction between 2-phenylethanol and hexanoic acid.

  • Reactant Charging: Equimolar amounts of 2-phenylethanol and hexanoic acid are added to a reaction vessel.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is introduced.

  • Reaction: The mixture is heated under reflux. The reaction is an equilibrium, and to drive it towards the product, the water formed as a byproduct is continuously removed using a Dean-Stark apparatus.

  • Neutralization: After the reaction is complete (monitored by GC or TLC), the mixture is cooled and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

  • Extraction & Drying: The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup Reactants 2-Phenylethanol + Hexanoic Acid Reflux Heat & Reflux (Water Removal) Reactants->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Neutralize Neutralization (NaHCO₃ wash) Reflux->Neutralize Crude Product Purify Distillation (Vacuum) Neutralize->Purify Product Pure 2-Phenylethyl Hexanoate Purify->Product

Caption: Fischer Esterification workflow for this compound.

Applications

The primary application of this compound is in the flavor and fragrance industry . Its pleasant aroma makes it a key ingredient in:

  • Perfumery: Used in fine fragrances to impart sweet, rosy, and honey-like notes.

  • Food and Beverage: Incorporated as a flavoring agent in products like baked goods, chewing gum, and beverages to create fruity and floral profiles.

In a research context, it serves as a standard for analytical method development and as a model compound for studying esterase activity.

Safety and Handling

While generally regarded as safe for its intended use in flavors and fragrances, proper laboratory handling is essential.

  • Hazards: May cause skin and eye irritation upon direct contact. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly sealed.

Experimental Protocol: GC-MS for Purity Assessment

This protocol outlines a standard method for determining the purity of a this compound sample and identifying any impurities.

Objective: To quantitatively assess the purity of a synthesized or commercial sample of this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (This can be adjusted based on sample concentration and detector sensitivity. A split injection prevents column overloading and ensures sharp peaks).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • MS Parameters (if used):

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: 40-450 amu.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

    • For any significant impurities, analyze their mass spectra and compare them with a library (e.g., NIST) to tentatively identify them. Common impurities may include unreacted starting materials (2-phenylethanol, hexanoic acid) or byproducts.

Conclusion

This compound is a scientifically and commercially significant ester. Its well-defined chemical, physical, and spectroscopic properties make it a reliable component in various formulations. The straightforward synthesis and established analytical methods for its characterization ensure high standards of quality control. This guide provides the foundational technical knowledge for professionals working with this versatile aromatic compound.

References

Natural occurrence of 2-phenylethyl hexanoate in plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 2-Phenylethyl Hexanoate in Plants

Authored by Gemini, Senior Application Scientist

Abstract

This compound is an important volatile organic compound (VOC) contributing to the characteristic floral and fruity aromas of numerous plant species. As a fatty acid ester, it belongs to a class of compounds crucial for plant-environment interactions, including pollinator attraction and defense.[1] This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of this compound in the plant kingdom. We will delve into the metabolic pathways leading to its formation, detail robust methodologies for its extraction and quantification, and discuss its known physiological roles. This document is intended for researchers in plant biology, natural product chemistry, and drug development seeking to understand and harness the properties of this significant plant secondary metabolite.

Introduction: The Aromatic Signature of this compound

This compound (also known as phenethyl hexanoate) is an ester characterized by its pleasant, waxy, floral, and fruity aroma profile.[2] Chemically, it is the ester formed from 2-phenylethanol and hexanoic acid (Figure 1). Its molecular formula is C₁₄H₂₀O₂ and it has a molecular weight of 220.31 g/mol .[3][4] This compound is recognized as a significant component of the scent profile in a wide array of plants and is also utilized as a flavoring and fragrance agent in the food and cosmetic industries.[2][3] Understanding its distribution and synthesis in nature is paramount for fields ranging from agriculture (enhancing crop aroma) to pharmacology (investigating the bioactivity of plant volatiles).

Figure 1: Chemical Structure of this compound IUPAC Name: this compound CAS Number: 6290-37-5[4]

Natural Distribution in the Plant Kingdom

This compound has been identified as a natural volatile constituent in a diverse range of plant species, spanning multiple families. Its presence is most notable in flowers and ripening fruits, where volatile esters play a critical role in attracting pollinators and seed dispersers.

A summary of plant species reported to produce this compound is presented in Table 1. The data indicates a widespread, yet specific, distribution, highlighting its importance in the chemical ecology of these plants.

FamilyGenus & SpeciesCommon NamePlant Part / ContextReference
LecythidaceaeCouroupita guianensisCannonball TreeFloral Scent[5]
LecythidaceaeGustavia longifolia-Floral Scent[5]
LecythidaceaeLecythis pisonisMonkey PotFloral Scent[5]
SolanaceaeNicotiana tabacumTobaccoVolatiles[3]
SolanaceaeCapsicum annuumBell PepperFruit Volatiles
LamiaceaePlatostoma africanus-Essential Oil
ApocynaceaePlumeria acutifoliaFrangipaniFloral Scent
PassifloraceaePassiflora edulisPassion FruitFruit Volatiles[2]
MusaceaeMusa sapientumBananaFruit Volatiles[4]

Biosynthesis in Planta: A Two-Part Pathway

The biosynthesis of this compound is not elucidated as a single, continuous pathway in literature. However, by synthesizing research on its constituent parts—the aromatic alcohol (2-phenylethanol) and the fatty acid (hexanoic acid)—and the common mechanisms of ester formation in plants, a scientifically robust pathway can be proposed. The synthesis involves two key stages: the formation of the alcohol precursor and the subsequent esterification.

Stage 1: Biosynthesis of 2-Phenylethanol (2-PE)

The primary precursor for the aromatic portion of the molecule is the amino acid L-phenylalanine, a product of the shikimate pathway. The biosynthesis of 2-phenylethanol from L-phenylalanine is a well-documented branch of the phenylpropanoid pathway, particularly in species like roses (Rosa spp.) and tomato (Solanum lycopersicum).[6][7][8]

The key steps are:

  • Decarboxylation: L-phenylalanine is decarboxylated to produce phenethylamine.

  • Oxidation: Phenethylamine undergoes oxidation, catalyzed by a monoamine oxidase (MAO), to form 2-phenylacetaldehyde.

  • Reduction: The final step is the reduction of 2-phenylacetaldehyde to 2-phenylethanol, a reaction catalyzed by phenylacetaldehyde reductase (PAR).[6][8]

Metabolic engineering studies have confirmed that modulating the expression of genes like PHENYLACETALDEHYDE SYNTHASE (PAAS) or PAR can significantly alter the production of 2-phenylethanol in plants.[6][8]

Stage 2: Esterification with Hexanoic Acid

The second component, hexanoic acid, is a C6 fatty acid derived from the fatty acid synthesis pathway. The final and crucial step in forming this compound is the esterification of 2-phenylethanol with an activated form of hexanoic acid, typically Hexanoyl-CoA.

This reaction is catalyzed by an Alcohol Acyltransferase (AAT) . AATs belong to the BAHD superfamily of enzymes and are well-known for their role in producing volatile esters in fruits like strawberries and bananas.[9] These enzymes exhibit substrate promiscuity, meaning they can act on a variety of alcohol and acyl-CoA substrates. While a specific AAT for this compound has not been isolated in all listed plants, it is the established enzymatic mechanism for this class of compounds.[9]

The proposed biosynthetic pathway is illustrated in the diagram below.

Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_fatty_acid Fatty Acid Metabolism Phe L-Phenylalanine PA 2-Phenylacetaldehyde Phe->PA PAAS / MAO PE 2-Phenylethanol PA->PE PAR AAT Alcohol Acyltransferase (AAT) PE->AAT HexCoA Hexanoyl-CoA HexCoA->AAT AcetylCoA Acetyl-CoA AcetylCoA->HexCoA Fatty Acid Synthase FinalProduct This compound AAT->FinalProduct Workflow cluster_collection Sample Collection cluster_analysis Instrumental Analysis cluster_data Data Processing Plant Intact Plant Tissue (e.g., Flower) Vial Sealed Headspace Vial Plant->Vial SPME SPME Fiber Exposure (e.g., 30 min @ 30°C) Vial->SPME Injector GC Injector Port (Thermal Desorption) SPME->Injector Transfer Column GC Column Separation (Temperature Ramp) Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Acquire Spectrum Mass Spectrum (Fragmentation Pattern) Chromatogram->Spectrum Identification Library Match & Standard Confirmation Spectrum->Identification

References

A Comprehensive Spectroscopic Guide to 2-Phenylethyl Hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenylethyl hexanoate (CAS 6290-37-5), an ester combining the fruity, waxy notes of the hexanoate group with the floral, honey-like aroma of the 2-phenylethyl alcohol moiety, is a significant compound in the flavor and fragrance industries. Its molecular structure, comprising both an aliphatic chain and an aromatic ring, provides a rich landscape for spectroscopic analysis. This technical guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The interpretation of these spectra is fundamental for quality control, structural elucidation, and understanding the chemical properties that are critical for researchers and professionals in drug development and chemical synthesis.

This document is structured to provide not just the raw data, but also the scientific rationale behind the spectral features. By understanding the causality of peak positions, splitting patterns, and fragmentation, scientists can leverage this information for compound verification and the development of analytical methods.

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information about the molecule's structure and functional groups. The logical flow of analysis ensures a thorough and validated structural confirmation.

G cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR (Proton Environment) C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Conclusion Structural Confirmation H_NMR->Conclusion C_NMR->Conclusion IR FT-IR (Functional Groups) IR->Conclusion MS EI-MS (Molecular Weight & Fragmentation) MS->Conclusion Sample This compound Sample Sample->H_NMR Sample->IR Sample->MS G M [C₁₄H₂₀O₂]⁺• m/z 220 (Molecular Ion) F104 [C₈H₈]⁺• m/z 104 (Styrene Cation) Base Peak M->F104 McLafferty Rearrangement F99 [C₅H₁₁CO]⁺ m/z 99 (Acylium Ion) M->F99 α-cleavage F105 [C₈H₉]⁺ m/z 105 M->F105

An In-depth Technical Guide to 2-Phenylethyl Hexanoate: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-phenylethyl hexanoate, a versatile ester with applications ranging from flavor and fragrance to potential roles in biochemical research. This document moves beyond a simple recitation of facts to offer in-depth protocols and expert insights into its synthesis, characterization, and safe handling, tailored for a scientific audience.

Chemical Identity and Properties

Chemical Abstract Service (CAS) Number: 6290-37-5[1][2][3][4]

Synonyms: A variety of synonyms are used in literature and commerce. Being aware of these is crucial for comprehensive literature searches and procurement. Common synonyms include:

  • Phenethyl hexanoate[2][3][5]

  • 2-Phenethyl hexanoate[2][3][4]

  • Phenylethyl caproate[2][3][5]

  • 2-Phenylethyl caproate[2][3]

  • Hexanoic acid, 2-phenylethyl ester[2][3][4]

  • Hexanoic acid, phenethyl ester[3][4][5]

  • Benzylcarbinyl caproate[2][5]

  • Benzylcarbinyl hexanoate[2]

  • FEMA No. 3221[2][3]

Molecular Formula: C₁₄H₂₀O₂[2][4]

Molecular Weight: 220.31 g/mol [2]

Physicochemical Properties:

PropertyValueSource
Appearance Colorless liquid[6]
Odor Floral, honey, waxy, sweet[6]
Boiling Point 263 °C[7]
Density 0.971 g/mL at 25 °C[6]
Refractive Index n20/D 1.486[6]
Solubility Insoluble in water; soluble in ethanol and ether[8]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10] An increasingly popular alternative is enzymatic synthesis, which offers a greener and more specific reaction pathway.

Fischer-Speier Esterification: A Classic Approach

This method relies on the reaction of hexanoic acid with 2-phenylethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the less expensive one) is used, and the water formed is removed.[10]

Experimental Protocol:

  • Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is thoroughly dried.[10]

  • Reagent Addition: To the round-bottom flask, add 1.0 molar equivalent of hexanoic acid and 1.5 molar equivalents of 2-phenylethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using an excess of 2-phenylethanol shifts the reaction equilibrium towards the formation of the ester, increasing the yield.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: Heating the reaction mixture increases the reaction rate.

  • Neutralization and Washing: These steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, preventing the reverse reaction and ensuring the purity of the final product.

Diagram of Fischer Esterification Workflow:

Fischer_Esterification Reagents Hexanoic Acid + 2-Phenylethanol + H₂SO₄ Reflux Reflux (2-4 hours) Reagents->Reflux Workup Workup: - Neutralization - Washing Reflux->Workup Purification Purification: - Distillation Workup->Purification Product Pure 2-Phenylethyl Hexanoate Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Enzymatic Synthesis: A Green Alternative

Enzymatic synthesis, particularly using lipases, offers a more environmentally friendly and highly selective method for ester production.[11] This approach avoids the use of harsh acids and high temperatures, often leading to higher purity products with fewer side reactions.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 1.0 molar equivalent of hexanoic acid (or a triglyceride source like coconut oil) and 1.0-1.5 molar equivalents of 2-phenylethanol in an organic solvent such as hexane.[12]

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym® 435 from Candida antarctica or a lipase from Pseudomonas) to the mixture.[11][13]

  • Incubation: Incubate the mixture at a controlled temperature (typically 30-60°C) with gentle agitation for a specified period (e.g., 24 hours).[11][13]

  • Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Immobilized Enzyme: Immobilization enhances the stability and reusability of the lipase, making the process more cost-effective.

  • Organic Solvent: While solvent-free systems are being developed, an organic solvent like hexane can improve substrate solubility and reduce viscosity.

  • Controlled Temperature: Enzymes have optimal temperature ranges for activity. Exceeding this can lead to denaturation and loss of function.

Diagram of Enzymatic Synthesis Workflow:

Enzymatic_Synthesis Substrates Hexanoic Acid + 2-Phenylethanol + Immobilized Lipase Incubation Incubation (Controlled Temp. & Agitation) Substrates->Incubation Enzyme_Removal Enzyme Removal (Filtration) Incubation->Enzyme_Removal Purification Purification: - Solvent Removal - Column Chromatography Enzyme_Removal->Purification Product Pure 2-Phenylethyl Hexanoate Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is essential for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically used.[14]

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.[14]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[4][15] Key fragment ions for this compound include m/z 104 (tropylium ion), which is characteristic of the phenylethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for purity assessment and quantification in complex mixtures.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase column (e.g., C18) is suitable.

    • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is often used.[2]

    • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Data Analysis: Quantify the compound by comparing the peak area to a standard curve prepared from a known concentration of pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethyl group, and the protons of the hexanoyl chain.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the ester linkage and the structure of the alkyl and aryl groups.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups in the molecule. The IR spectrum of this compound will show a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretch of the ester group.[16]

Safety and Toxicology

While this compound is generally regarded as safe for its intended use in flavors and fragrances, proper laboratory handling procedures are essential.

  • Acute Toxicity: It is considered to have low acute toxicity.[3]

  • Irritation: May cause serious eye irritation.[17] Skin contact should also be avoided.[5]

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

    • Work in a well-ventilated area or a fume hood.

    • Avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

Beyond its established use in the flavor and fragrance industry, the chemical structure of this compound and related compounds suggests potential applications in other scientific fields.

  • Starting Material for Synthesis: The phenylethyl ester moiety can serve as a building block for more complex molecules. For instance, related structures, 2-(2-phenylethyl)chromones, have been investigated for a range of biological activities, including anti-diabetic, anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[18] Researchers can use this compound as a starting point for the synthesis of novel compounds with potential therapeutic value.

  • Biochemical Probes: The ester linkage is susceptible to enzymatic cleavage by esterases. This property could be exploited in the design of pro-drugs or biochemical probes, where the release of the active compound is triggered by specific enzymes.

  • Antimicrobial Research: 2-Phenylethanol, a component of this compound, is known to have antimicrobial properties.[19] Research into the bacteriostatic activity of 2-phenylethanol derivatives could extend to esters like this compound, exploring their potential as antimicrobial agents or as part of antimicrobial formulations.

Conclusion

This compound is a well-characterized compound with established synthesis and analytical methods. While its primary applications are in the flavor and fragrance industry, its chemical structure and the biological activities of related compounds suggest intriguing possibilities for its use in broader research and development contexts. This guide provides the foundational knowledge and practical protocols for scientists to effectively work with and explore the potential of this versatile ester.

References

Biological activity of 2-phenylethyl hexanoate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Phenylethyl Hexanoate and Its Derivatives

Introduction: The Molecular Profile of this compound

This compound is an ester recognized for its pleasant floral and fruity aroma, reminiscent of roses and honey.[1] Chemically, it is formed from 2-phenylethanol and hexanoic acid.[2][3] While its primary commercial applications are in the flavor and fragrance industries,[1][2] a growing body of scientific evidence reveals a spectrum of biological activities that position this compound and its structural analogs as molecules of interest for pharmaceutical and therapeutic development. This guide provides a technical exploration of its synthesis, biological functions, and the methodologies used to elucidate these properties.

This compound belongs to the broader class of fatty acid esters and is found naturally in various fruits and alcoholic beverages.[1][4] The core structure, featuring a phenylethyl alcohol moiety linked to a fatty acid chain, provides a versatile scaffold. Modifications to either the aromatic ring or the alkyl chain can significantly alter its physicochemical properties and, consequently, its biological efficacy. This guide will delve into the antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties of this molecular family, presenting the underlying mechanisms and the experimental frameworks required for their evaluation.

I. Synthesis: From Chemical Catalysis to Green Chemistry

The generation of this compound and its derivatives can be achieved through traditional chemical synthesis; however, enzymatic methods are gaining prominence due to their alignment with green chemistry principles. Enzymatic synthesis offers high selectivity, milder reaction conditions, and a reduction in hazardous byproducts.[5][6]

Core Concept: Lipase-Catalyzed Transesterification

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis. The reaction typically proceeds via a transesterification mechanism, where an existing ester (like a triglyceride or a vinyl ester) donates its acyl group to the 2-phenylethanol.[7][8] The choice of lipase, solvent, acyl donor, and reaction conditions is critical for optimizing yield and purity.[7]

Experimental Protocol: Enzymatic Synthesis of 2-Phenylethyl Esters

This protocol is a representative method for the synthesis of phenylethyl esters using a lipase catalyst in a solvent-free system, adapted from methodologies focused on green chemistry.[5]

Objective: To synthesize 2-phenylethyl esters via lipase-catalyzed transesterification between a fixed oil (as a source of hexanoate and other fatty acids) and 2-phenylethanol.

Materials:

  • Licuri fixed oil (or another source of fatty acid esters, such as coconut oil)[5][7]

  • 2-Phenylethanol (99% purity)

  • Immobilized Pseudomonas or Rhizomucor miehei lipase[5][7]

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Silica gel for column chromatography

Equipment:

  • Magnetic stirrer with heating plate

  • Reaction vials (5-10 mL)

  • Rotary evaporator

  • Chromatography column

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Gas Chromatography-Flame Ionization Detector (GC-FID) for analysis

Procedure:

  • Reaction Setup: In a 5 mL vial, combine 100 µL of the fixed oil, 300 µL of 2-phenylethanol, and 50 mg of the immobilized lipase.[5] Causality Note: A solvent-free system is employed to maximize reactant concentration and simplify downstream processing, representing a key principle of green chemistry.

  • Incubation: Seal the vial and place it on the magnetic stirrer. Maintain the reaction at 50°C with constant stirring for 24 hours.[5]

  • Reaction Quenching and Extraction: After 24 hours, add 2 mL of hexane to the vial. The immobilized enzyme will remain as a solid. Carefully transfer the hexane supernatant to a clean vial. Causality Note: Hexane is used to solubilize the non-polar ester product, separating it from the immobilized enzyme, which can then be potentially recovered and reused.

  • Purification: Concentrate the hexane extract under reduced pressure using a rotary evaporator. Purify the resulting crude ester mixture using silica gel column chromatography with an ethyl acetate/hexane gradient (e.g., starting at 1:4 v/v).[5]

  • Purity Confirmation: Monitor the purification process using TLC. Combine the fractions containing the pure ester and confirm purity via GC-FID analysis. The successful synthesis is also confirmed by the appearance of characteristic ester peaks in FTIR spectroscopy (typically around 1740 cm⁻¹) and the disappearance of the broad alcohol -OH band (around 3300 cm⁻¹).[5]

Caption: Workflow for the enzymatic synthesis of 2-phenylethyl esters.

II. Antimicrobial and Antibiofilm Activity

The parent alcohol, 2-phenylethanol (2-PEtOH), is well-documented for its bacteriostatic and bactericidal effects, particularly against Gram-negative bacteria.[9][10] This activity is often linked to its ability to partition into and disrupt bacterial membranes.[9][11] Derivatives, including esters like 2-phenylethyl acetate and hexanoate, also exhibit significant antimicrobial properties.[12]

Mechanism of Action: Membrane Perturbation

The amphipathic nature of these molecules allows them to insert into the phospholipid bilayer of bacterial cell membranes.[11] This intercalation disrupts membrane fluidity and integrity, leading to several detrimental effects:

  • Increased membrane permeability and leakage of essential ions and metabolites.

  • Inhibition of membrane-bound enzymes critical for respiration and cell wall synthesis.

  • Alteration of membrane protein oligomerization and function.[9]

Recent studies have also highlighted the antibiofilm potential of related compounds. For example, 2-phenylethyl methyl ether (PEME) was shown to inhibit biofilm formation in Staphylococcus aureus by down-regulating key virulence and resistance genes such as agrA and sarA.[13]

Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

CompoundOrganismMIC₅₀ (mM)Reference
2-Phenylethanol (2-PEtOH)E. coli~15[9]
Methyl PhenylacetateE. coli~6.3[9]
Phenylacetic AcidE. coli~20[9]

This table demonstrates how structural modifications to the 2-phenylethanol backbone influence antibacterial activity, with the methyl ester derivative showing enhanced potency compared to the parent alcohol and the corresponding acid.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against a target bacterial strain (e.g., E. coli).

Materials:

  • This compound stock solution (e.g., in DMSO).

  • Bacterial culture (E. coli ATCC 25922) in logarithmic growth phase.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Gentamicin).

  • Negative control (MHB + DMSO).

  • Resazurin solution (for viability indication).

Equipment:

  • Incubator (37°C).

  • Microplate reader or spectrophotometer (600 nm).

  • Multichannel pipette.

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Bacterial Inoculation: Dilute the log-phase bacterial culture to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Growth Assessment: Measure the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth (or a significant reduction in OD compared to the growth control). Alternatively, add a viability dye like resazurin and assess the color change.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane compound_node compound_node membrane_node membrane_node effect_node effect_node membrane Phospholipid Bilayer Head Tail disruption Membrane Fluidity Disrupted membrane:p2->disruption compound 2-Phenylethyl Hexanoate compound->membrane:h Intercalation leakage Ion & Metabolite Leakage disruption->leakage inhibition Enzyme Inhibition disruption->inhibition death Bacterial Cell Death leakage->death inhibition->death

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

III. Cytotoxic and Potential Anticancer Activity

Certain derivatives of 2-phenylethanol have demonstrated selective cytotoxicity against cancer cells. A study on phenolic acid phenethyl esters, including caffeic acid phenethyl ester (CAPE) and its analogs, showed significant cytotoxic effects on oral squamous cell carcinoma and oral epidermoid carcinoma cell lines, with minimal impact on normal human oral fibroblasts.[14] This selective action is a highly desirable trait for potential chemotherapeutic agents.

Mechanism of Action: Cell Cycle Arrest

The cytotoxic effects of these compounds have been linked to the induction of cell cycle arrest. Flow cytometry analysis revealed that one of the active derivatives caused cell arrest at the G2/M phase of the cell cycle in oral cancer cells.[14] The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, and forcing arrest at this stage can trigger apoptosis (programmed cell death).

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effect of this compound derivatives on a cancer cell line (e.g., SAS oral cancer cells) versus a normal cell line (e.g., NHOF).[14]

Materials:

  • Test compounds (phenolic acid phenethyl esters).[14]

  • Cancer and normal cell lines.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

Equipment:

  • CO₂ incubator (37°C, 5% CO₂).

  • Inverted microscope.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Causality Note: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[14][15]

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Cell_Cycle phase phase checkpoint checkpoint arrest arrest G1 G1 (Growth) CP1 G1/S Checkpoint G1->CP1 S S (DNA Synthesis) G2 G2 (Growth) S->G2 CP2 G2/M Checkpoint G2->CP2 M M (Mitosis) M->G1 CP1->S CP2->M ArrestNode Cell Cycle Arrest (Induced by Compound) ArrestNode->CP2 Targets

Caption: The cell cycle, highlighting the G2/M checkpoint targeted by some phenethyl esters.

IV. Anti-inflammatory and Antioxidant Activities

The structural features of this compound derivatives, particularly those incorporating phenolic moieties, suggest potential for anti-inflammatory and antioxidant activities.[16][17]

Anti-inflammatory Effects

Inflammation is a complex biological response involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce inflammatory mediators. Compounds that inhibit these enzymes or reduce the production of inflammatory signaling molecules like nitric oxide (NO) are considered anti-inflammatory.[18] Studies on various phenylethanoid derivatives have demonstrated potent inhibitory effects on NO production in LPS-induced microglial cells, indicating significant anti-inflammatory potential.[19]

Antioxidant Potential

Antioxidant activity involves the neutralization of harmful reactive oxygen species (ROS). While 2-phenylethanol itself shows negligible antioxidant activity,[20] derivatives containing phenolic hydroxyl groups can act as potent antioxidants. The mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing it. The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective radical scavenger.[17][21]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the antioxidant capacity of a test compound by its ability to scavenge the stable DPPH radical.

Materials:

  • Test compound solution in methanol.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

  • Positive control (e.g., Ascorbic acid or Vitamin E).[22][23]

  • Methanol (spectroscopic grade).

  • 96-well microtiter plate.

Equipment:

  • Spectrophotometer or microplate reader (517 nm).

  • Vortex mixer.

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound to different wells.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well. The total volume is 200 µL.

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes. Causality Note: The DPPH radical has a deep violet color. When it is reduced by an antioxidant, it loses its color. The degree of discoloration is proportional to the scavenging activity of the compound.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

V. Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with significant, multifaceted biological activities. While their traditional use has been in the flavor and fragrance sector, compelling evidence supports their potential as antimicrobial, cytotoxic, and anti-inflammatory agents. The enzymatic synthesis routes offer a sustainable and efficient means of production, paving the way for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the alkyl chain and the aromatic ring to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Safety: Moving from in vitro assays to preclinical animal models to assess the therapeutic potential and toxicological profile of lead compounds.

  • Prodrug Development: Exploring the use of these esters as prodrugs, where the ester bond is cleaved by specific cellular esterases to release an active carboxylic acid or alcohol, potentially enabling targeted drug delivery.[24]

The versatility and demonstrated bioactivity of this molecular scaffold make it a promising area for continued research and development in the pharmaceutical and biomedical fields.

References

An In-Depth Technical Guide to 2-Phenylethyl Hexanoate: Flavor, Fragrance, and Scientific Profile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenylethyl hexanoate, a significant contributor to the aroma of various natural products, is a versatile ester widely utilized in the flavor and fragrance industries. This technical guide provides a comprehensive analysis of its core chemical and sensory characteristics for researchers, scientists, and product development professionals. We delve into its multifaceted flavor and fragrance profile, physicochemical properties, natural occurrence, and biosynthesis. Furthermore, this document outlines detailed methodologies for its chemical synthesis and analytical characterization, particularly through Gas Chromatography-Mass Spectrometry (GC-MS). Finally, we explore its industrial applications and the established safety and regulatory framework governing its use. This guide serves as an authoritative resource, consolidating technical data with practical, field-proven insights to support innovation in food science, perfumery, and related disciplines.

Chemical Identity and Physicochemical Properties

This compound, also known as phenethyl hexanoate or benzylcarbinyl caproate, is an organic ester formed from 2-phenylethanol and hexanoic acid.[1][2] Its unique molecular structure is fundamental to its distinct sensory properties.

Caption: Chemical Structure of this compound.

The compound is a colorless oily liquid, a characteristic that influences its handling and formulation in various applications.[3] Its lipophilic nature, indicated by a high LogP value, renders it insoluble in water but soluble in oils and ethanol, which is a critical consideration for its use in beverage and cosmetic formulations.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Phenethyl hexanoate, Phenylethyl caproate[1][4]
CAS Number 6290-37-5[1]
Molecular Formula C₁₄H₂₀O₂[1][2]
Molecular Weight 220.31 g/mol [1]
Appearance Colorless oily liquid[3][5]
Boiling Point 263 °C[4][5]
Density 0.971 g/mL at 25 °C[5]
Refractive Index 1.480 - 1.488 at 20 °C[1][3]
Solubility Insoluble in water; soluble in oils and ethanol[1][3]
LogP 4.42[5]

Sensory Profile: A Multifaceted Aroma Molecule

The organoleptic properties of this compound are complex and highly valued. Its profile is not monolithic but rather a blend of notes that can be leveraged to create sophisticated flavor and fragrance compositions.

Olfactory Characteristics (Fragrance)

The primary fragrance profile is characterized by a dominant floral note, often described as sweet and honey-like.[4][6] This is complemented by distinct waxy and woody undertones.[4] Depending on the concentration and matrix, it can also exhibit fruity nuances, including green, banana, and pineapple notes.[4][5] This complexity makes it a versatile ingredient in perfumery, capable of adding warmth and richness to floral bouquets and depth to fruity accords.

Gustatory Characteristics (Flavor)

When evaluated as a flavor, this compound imparts a sweet, waxy, and floral taste.[4] At a concentration of 50 ppm, it is described as having sweet, waxy, floral, and fruity notes.[4] Its flavor profile is generally categorized as "fruity" by the Flavor and Extract Manufacturers Association (FEMA).[1] This makes it suitable for enhancing fruit flavors in beverages, baked goods, and confectionery.

Natural Occurrence and Formation

Natural Occurrence

This compound is a naturally occurring volatile compound found in a variety of foods and beverages. It has been identified as a constituent in Burley tobacco, yellow passion fruit, and blue cheese.[5] Its presence is also well-documented in fermented products such as beer, cognac, and malt whiskey, where it contributes to the characteristic aroma profile.[5][6]

Biosynthesis Pathway

The biosynthesis of this compound in natural systems, such as yeast during fermentation, involves a two-step process. The first step is the formation of the precursor alcohol, 2-phenylethanol. Yeasts like Saccharomyces cerevisiae can produce 2-phenylethanol from the amino acid L-phenylalanine via the Ehrlich pathway.[7][8] In the second step, the alcohol undergoes esterification with hexanoic acid, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes. This enzymatic reaction links the alcohol to an acyl-CoA donor (hexanoyl-CoA) to form the final ester.

A L-Phenylalanine B Phenylpyruvate A->B Transamination C Phenylacetaldehyde B->C Decarboxylation D 2-Phenylethanol C->D Reduction F This compound D->F Esterification (AAT Enzyme) E Hexanoic Acid / Hexanoyl-CoA E->F

Caption: Simplified Biosynthesis Pathway of this compound.

Chemical Synthesis and Industrial Production

The primary industrial method for producing this compound is through Fischer-Speier esterification. This process involves the direct reaction of 2-phenylethanol with hexanoic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Reaction: CH₃(CH₂)₄COOH + C₆H₅CH₂CH₂OH ⇌ CH₃(CH₂)₄COOCH₂CH₂C₆H₅ + H₂O (Hexanoic Acid + 2-Phenylethanol ⇌ this compound + Water)

To drive the equilibrium towards the product side and maximize yield, water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. The crude product is then purified through neutralization to remove the acid catalyst and unreacted hexanoic acid, followed by fractional distillation under reduced pressure to yield the high-purity ester.

Analytical Methodologies for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of this compound in complex matrices.[9] Its high sensitivity and specificity allow for reliable characterization even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

This protocol provides a generalized workflow. The specific parameters, especially the oven temperature program, may require optimization based on the sample matrix and the specific instrument used.

1. Sample Preparation (Liquid-Liquid Extraction): a. For aqueous samples (e.g., beverages), take 10 mL of the sample in a separatory funnel. b. Add 5 mL of a non-polar solvent (e.g., dichloromethane or diethyl ether). c. Shake vigorously for 2 minutes and allow the layers to separate. d. Collect the organic layer. Repeat the extraction twice more. e. Combine the organic extracts and dry over anhydrous sodium sulfate. f. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions: a. Injector: Splitless mode, 250 °C. b. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[10] d. Oven Temperature Program: i. Initial temperature: 50 °C, hold for 2 minutes. ii. Ramp: Increase at 5 °C/min to 250 °C. iii. Final hold: Hold at 250 °C for 5 minutes. e. MS Transfer Line: 280 °C. f. Ion Source: Electron Ionization (EI) at 70 eV, 230 °C. g. Mass Analyzer: Scan range of m/z 40-400.

3. Data Analysis: a. Identification is achieved by comparing the retention time and the acquired mass spectrum of the analyte with that of a pure standard and by matching the spectrum against a reference library (e.g., NIST, Wiley).[2][11][12]

A Sample (e.g., Beverage) B Liquid-Liquid Extraction (with Dichloromethane) A->B C Concentration (under Nitrogen) B->C D GC Injection C->D E Separation on Capillary Column D->E F Ionization (EI, 70 eV) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Data Processing: - Retention Time Match - Mass Spectrum Library Match H->I

Caption: General Workflow for GC-MS Analysis of this compound.

Interpretation of Mass Spectra

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The most abundant ion (base peak) is typically observed at m/z 104, corresponding to the tropylium ion ([C₈H₈]⁺), which results from the cleavage of the ester bond and subsequent rearrangement of the phenylethyl moiety.[1] Other significant fragments include ions related to the hexanoyl group.

Applications in Industry

The pleasant and complex sensory profile of this compound has led to its widespread use as both a flavoring agent and a fragrance ingredient.[1][4]

  • Flavor Industry: It is used to impart or enhance fruity and floral notes in a wide range of products, including non-alcoholic beverages, baked goods, candies, gelatins, and puddings.[4] The average maximum use level in non-alcoholic beverages is reported at 8.0 ppm.[4]

  • Fragrance Industry: In perfumery, it is a key component in creating floral (especially rose) and fruity compositions.[7] Its stability in alkaline conditions makes it suitable for use in soaps and detergents.[7] It is also used in cosmetics, personal care products, and air fresheners.[7]

Safety and Regulatory Landscape

This compound has been thoroughly evaluated for safety by international regulatory bodies.

  • FEMA GRAS: It is recognized as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association, holding FEMA number 3221.[1][4][5]

  • JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance (JECFA number 995) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][3]

  • Other Regulations: It is listed on various international chemical inventories, including the EPA's TSCA list in the United States and the EC inventory in Europe, indicating its approved use in industrial applications.[1][13]

Conclusion

This compound is a scientifically significant and commercially valuable aroma chemical. Its unique combination of sweet, floral, waxy, and fruity notes provides a versatile palette for flavorists and perfumers. A thorough understanding of its physicochemical properties, natural origins, and synthesis is crucial for its effective application. The analytical methods detailed herein, particularly GC-MS, provide a robust framework for its quality control and characterization in research and industrial settings. Backed by a strong safety record from leading regulatory bodies, this compound will continue to be a key ingredient in the development of consumer products.

References

An In-depth Technical Guide to 2-Phenylethyl Hexanoate: Clarifying its Industrial Role

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide addresses the specified topic of 2-phenylethyl hexanoate's application as a surfactant. However, extensive analysis of scientific and industrial literature reveals that this compound is not utilized for surfactant properties. Instead, its primary industrial value lies in its aromatic and flavor characteristics. This document has been structured to first clarify this distinction and then provide a comprehensive overview of its actual applications, while also offering a comparative analysis with true surfactants to fulfill the educational intent of the original query.

Part 1: Core Finding: this compound is Not an Industrial Surfactant

Contrary to the initial premise, this compound is not employed as a surfactant in industrial applications. While a single database entry lists "surfactant" and "emulsifier" as potential industrial applications, this is an outlier and not supported by the broader scientific literature or commercial supplier information.[1] The overwhelming body of evidence points to its established use as a fragrance and flavoring agent.[2][3] This guide will, therefore, elucidate the actual, evidence-based applications of this compound.

Part 2: Physicochemical Profile of this compound

To understand why this compound is not a surfactant, a close examination of its chemical and physical properties is necessary.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C14H20O2[4][5]
Molecular Weight 220.31 g/mol [3][4]
IUPAC Name This compound[1][4]
Appearance Colorless liquid[6]
Odor Floral, sweet, honey, waxy, woody, green banana, pineapple[2]
Boiling Point 263 °C[1]
Water Solubility 0.0072 g/L (Predicted)[1]
logP 4.44 (Predicted)[1]
Molecular Structure Analysis

The structure of this compound is key to understanding its function. It is an ester formed from 2-phenylethanol and hexanoic acid.[4]

digraph "2_phenylethyl_hexanoate" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=0.5]; edge [fontname="Arial", fontsize=10];
Molecular structure of this compound.

As the diagram illustrates, the molecule is predominantly lipophilic (fat-loving) due to the phenyl group and the hexanoate carbon chain. While the ester group provides a small degree of polarity, it lacks a distinct, strongly hydrophilic (water-loving) head, which is a defining characteristic of a surfactant.

Part 3: The Science of Surfactancy: A Comparative Analysis

A surfactant, or surf ace act ive a gent , is a compound that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Surfactants contain both a hydrophobic (water-fearing) tail and a hydrophilic (water-loving) head. This dual nature, known as amphiphilicity, allows them to adsorb at interfaces and form micelles.

Typical Surfactant Structure: Sodium Dodecyl Sulfate (SDS)

To illustrate the contrast, let's examine the structure of a common anionic surfactant, sodium dodecyl sulfate (SDS).

digraph "SDS_structure" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12]; node [shape=record, style=filled, fontname="Arial", fontsize=10];
Amphiphilic structure of a typical surfactant (SDS).

Table 2: Comparison of this compound and a Typical Surfactant (SDS)

FeatureThis compoundSodium Dodecyl Sulfate (SDS)
Hydrophilic Component Weakly polar ester groupStrongly polar sulfate group (SO4-)
Hydrophobic Component Phenyl group and hexyl chainDodecyl (C12) alkyl chain
Amphiphilicity WeakStrong
Water Solubility Very lowHigh
Primary Function Fragrance, FlavorDetergent, Emulsifier, Wetting Agent

The fundamental difference lies in the balance of hydrophilic and hydrophobic properties. This compound's low water solubility and lack of a strong polar head prevent it from effectively reducing surface tension or forming micelles, which are the primary mechanisms of surfactant action.

Part 4: Documented Industrial Applications of this compound

The true industrial value of this compound is in the fragrance and flavor industries, where its unique scent and taste profile are highly prized.[2][3]

Fragrance Industry

This compound is a common ingredient in a wide array of scented products.[3] Its complex aroma, described as sweet, floral, and fruity with notes of honey and rose, makes it a versatile component in perfumery.[2]

  • Applications:

    • Fine fragrances and perfumes

    • Soaps and detergents

    • Cosmetics and personal care products (creams, lotions)[7]

    • Air fresheners and room sprays

  • Usage Levels: It can be used in fragrance concentrates at levels up to 8.0%.[2]

Flavor Industry

As a flavoring agent, this compound is recognized as safe for consumption by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3] It is found naturally in some alcoholic beverages and fruit juices.[2]

  • Applications:

    • Beverages (soft drinks, alcoholic drinks)

    • Confectionery (candy, baked goods)

    • Dairy products

  • Organoleptic Profile: It imparts sweet, floral, and fruity notes, enhancing the overall flavor profile of food and drink products.[2]

Part 5: Overview of Common Industrial Surfactants

For the benefit of researchers interested in surfactants, this section provides a brief overview of the main classes and their applications.

Table 3: Classes of Industrial Surfactants and Their Applications

ClassExampleKey CharacteristicsCommon Applications
Anionic Sodium Dodecyl Sulfate (SDS)Negative charge on the hydrophilic head. Excellent cleaning and foaming properties.Detergents, shampoos, soaps, toothpaste.
Cationic Cetyl Trimethylammonium Bromide (CTAB)Positive charge on the hydrophilic head. Good disinfectant and anti-static properties.Fabric softeners, hair conditioners, disinfectants.
Non-ionic Octyl GlucosideNo charge on the hydrophilic head. Good emulsifiers and low-foaming detergents.Dishwashing liquids, cosmetics, food emulsifiers.
Amphoteric Cocamidopropyl BetaineCharge depends on the pH of the solution. Mild and good foaming properties.Baby shampoos, personal care products, industrial cleaners.

Part 6: Conclusion

While the initial query centered on the use of this compound as a surfactant, a thorough investigation reveals this to be a misconception. Its molecular structure, characterized by a large lipophilic region and a weakly polar ester group, makes it unsuitable for surfactant applications. The true and well-documented industrial role of this compound is as a valuable fragrance and flavoring agent, where its unique aromatic properties are leveraged across a wide range of consumer products. This guide has aimed to clarify this distinction, providing a scientifically grounded explanation of its properties and applications, while also offering a comparative context within the field of surfactant science.

References

IUPAC name and molecular formula of 2-phenylethyl hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenylethyl Hexanoate: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a fatty acid ester recognized for its pleasant floral and fruity aroma. While it is predominantly utilized in the flavor and fragrance industries, its constituent parts—2-phenylethanol and hexanoic acid—and the broader 2-phenethylamine scaffold are of significant interest to researchers in medicinal chemistry and drug development.[1] The 2-phenethylamine motif is a core structural component in a vast array of neuroactive compounds, including endogenous catecholamines and various therapeutic agents.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis methodologies, analytical characterization, and relevant applications for scientific professionals.

Chemical Identity and Physicochemical Properties

This compound is systematically named as the ester formed from 2-phenylethanol and hexanoic acid.[2] Its fundamental identifiers and properties are crucial for its application in experimental and industrial settings.

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of its key identifiers and physicochemical properties is provided in Table 1.

PropertyValueSource(s)
IUPAC Name This compound[2]
Molecular Formula C₁₄H₂₀O₂[2][3]
CAS Number 6290-37-5[2][3]
Molecular Weight 220.31 g/mol [2]
Synonyms Phenethyl hexanoate, 2-Phenethyl hexanoate, Phenylethyl caproate[2][3]
Appearance Colorless clear liquid (estimated)[4]
Boiling Point 263.0 °C (at 760 mm Hg)[4]
Density 0.971 g/cm³ (at 25 °C)[5]
Flash Point >100 °C (>212 °F)[4]
logP (Octanol/Water) 4.44 (Predicted)[5]
Water Solubility 0.0072 g/L (Predicted)[5]
Polar Surface Area 26.3 Ų[5]

Synthesis Methodologies

The synthesis of this compound can be approached through classical chemical methods or modern biocatalytic routes. The choice of method depends on factors such as desired yield, purity requirements, process conditions, and whether a "natural" label is sought for commercial purposes.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is the archetypal method for producing esters from a carboxylic acid and an alcohol under acidic catalysis.[6] The reaction is an equilibrium process; therefore, to achieve high yields, the equilibrium must be shifted towards the product.[7][8] This is typically accomplished by using one of the reactants (usually the less expensive one, in this case, the alcohol) in large excess or by removing water as it is formed.[9]

The causality for employing an acid catalyst, such as sulfuric acid (H₂SO₄), is twofold: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, it facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group.[7][8]

Fischer_Esterification Reactants Reactants: 2-Phenylethanol Hexanoic Acid Acid Catalyst (H₂SO₄) Protonation 1. Protonation of Carbonyl Reactants->Protonation Mix & Reflux Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Products Products: This compound Water Deprotonation->Products Workup & Purification

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Fischer Esterification

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexanoic acid (1.0 eq) and a large excess of 2-phenylethanol (3-5 eq). The excess alcohol serves to drive the reaction equilibrium forward.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 1-2% of the carboxylic acid weight).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the limiting reagent (hexanoic acid) is complete.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine. The bicarbonate wash is a self-validating step; neutralization is confirmed by the cessation of CO₂ evolution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Biocatalytic Synthesis: Lipase-Mediated Esterification

Enzymatic synthesis is an increasingly important alternative that aligns with green chemistry principles. Lipases are widely used as they can catalyze esterification under mild, solvent-free conditions, often with high selectivity, which minimizes byproduct formation.[10] Using an immobilized enzyme, such as Novozym® 435 (lipase B from Candida antarctica), simplifies catalyst removal and recycling.[11][12] This method is particularly valuable in the food and fragrance industries as it can yield a product labeled "natural."

The mechanistic advantage of lipase catalysis is the avoidance of harsh acidic conditions and high temperatures, which can prevent side reactions like dehydration or oxidation of sensitive substrates. The reaction proceeds via a "ping-pong bi-bi" mechanism, where the enzyme first forms an acyl-enzyme intermediate with the fatty acid, which is then attacked by the alcohol.[11]

Experimental Protocol: Enzymatic Synthesis

  • Reaction Setup: In a temperature-controlled vial, combine 2-phenylethanol (1.0 eq), hexanoic acid (1.0-1.2 eq), and an immobilized lipase (e.g., Novozym® 435, 5-10% w/w of total substrates). The reaction can be run solvent-free or in a non-polar solvent like hexane.[13]

  • Incubation: Incubate the mixture at a moderately elevated temperature (e.g., 50-60 °C) with continuous agitation in an orbital shaker.[10] The optimal temperature is a balance between enhancing reaction rate and preventing enzyme denaturation.

  • Monitoring: Monitor the formation of the ester over time using GC-FID.

  • Purification: Once equilibrium is reached or the desired conversion is achieved, remove the immobilized enzyme by simple filtration. If a solvent was used, it is removed under reduced pressure. The remaining product is typically of high purity, but can be further purified by column chromatography if necessary.[10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for both qualitative and quantitative analysis. The compound is identified by its retention time on a specific GC column and its mass spectrum. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent base peak at m/z 104 , corresponding to the tropylium ion ([C₈H₈]⁺) formed from the phenylethyl moiety. Other significant fragments include m/z 105, 43, 99, and 71.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides structural confirmation by showing characteristic proton signals. Expected signals include triplets for the terminal methyl group of the hexanoate chain, multiplets for the methylene groups, a characteristic triplet for the -O-CH₂- group adjacent to the ester oxygen, a corresponding triplet for the -CH₂- group adjacent to the phenyl ring, and multiplets for the aromatic protons.[2]

  • ¹³C NMR: Confirms the carbon skeleton, with a key signal for the carbonyl carbon of the ester group typically appearing around 173 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the functional groups present. The successful formation of the ester is validated by the appearance of a strong carbonyl (C=O) stretching band around 1735-1745 cm⁻¹ and the disappearance of the broad O-H stretching band from the carboxylic acid reactant (around 3000 cm⁻¹) and the alcohol reactant (around 3300 cm⁻¹).[10]

Applications and Biological Context

Flavor and Fragrance: The primary industrial application of this compound is as a component in fragrance and flavor formulations, prized for its sweet, honey, rose, and fruity notes. It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3221 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current intake levels when used as a flavoring agent.[2] It is also found naturally in some fruit juices and alcoholic beverages.[4]

Relevance in Drug Development: For professionals in drug discovery and development, this compound itself is not a therapeutic agent. However, its core 2-phenethylamine structure is a privileged scaffold in medicinal chemistry.[1] This structural motif is central to the function of numerous neurotransmitters (e.g., dopamine, norepinephrine) and a wide range of pharmaceuticals targeting adrenergic receptors, dopamine receptors, serotonin receptors, and monoamine oxidase (MAO).[1] Understanding the properties and synthesis of simple derivatives like this compound provides foundational knowledge relevant to the handling and modification of more complex, biologically active molecules built upon the same scaffold.

Safety and Handling

According to available data, this compound does not meet GHS hazard criteria in the majority of reports.[2] However, as with all laboratory chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. It is prudent to treat it as potentially harmful if swallowed and as a possible eye irritant.

References

Methodological & Application

Application Note & Protocol: Quantification of 2-Phenylethyl Hexanoate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenylethyl hexanoate is a significant ester contributing to the characteristic aroma profiles of various essential oils. Its accurate quantification is crucial for quality control, authentication, and ensuring the consistency of products in the fragrance, flavor, and pharmaceutical industries. This document provides a comprehensive, step-by-step protocol for the quantification of this compound in essential oil matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein is designed to be robust, reliable, and validated, ensuring scientific integrity and trustworthy results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Quantifying this compound

Essential oils are complex mixtures of volatile and semi-volatile organic compounds, and their chemical composition dictates their therapeutic, aromatic, and flavor properties.[1][2] this compound (C14H20O2), also known as phenethyl hexanoate, is a fatty acid ester that imparts a fruity, honey-like, and rosy aroma.[3][4] Its presence and concentration can significantly influence the overall sensory profile and quality of an essential oil. Therefore, a precise and accurate analytical method for its quantification is paramount for:

  • Quality Control: Ensuring batch-to-batch consistency of essential oils.

  • Authenticity Assessment: Detecting adulteration or fraudulent labeling of products.

  • Product Development: Formulating products with specific and desirable aroma characteristics.

  • Regulatory Compliance: Meeting the standards set by organizations like the International Organization for Standardization (ISO) for essential oil quality.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high resolving power, sensitivity, and ability to both separate and identify individual components within a complex matrix like an essential oil.[5][7][8]

The Analytical Principle: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of this compound is achieved by leveraging the synergistic capabilities of gas chromatography and mass spectrometry.

  • Gas Chromatography (GC): The essential oil sample, after appropriate dilution, is injected into the GC system. The volatile components, including this compound, are vaporized and carried by an inert gas (the mobile phase) through a long, thin column coated with a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases, which is influenced by factors like boiling point and polarity.[7] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

  • Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of charged ions. These fragments are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its definitive identification by comparing it to a spectral library, such as the NIST database.[7][8] For quantification, the abundance of a specific, characteristic ion of this compound is measured.

The following diagram illustrates the fundamental workflow of the GC-MS analysis for essential oils.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Essential Oil Sample Dilution Dilution with Solvent (e.g., Hexane) Sample->Dilution Injection Injection into GC Dilution->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (Electron Impact) Separation->Ionization Detection Mass Analyzer & Detector Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Identification Peak Identification (vs. NIST Library) Chromatogram->Identification Quantification Quantification (Calibration Curve) Identification->Quantification caption Figure 1: GC-MS Experimental Workflow.

Caption: Figure 1: A schematic overview of the GC-MS experimental workflow for essential oil analysis.

Detailed Protocol for Quantification

This protocol provides a step-by-step methodology for the accurate quantification of this compound.

Materials and Reagents
  • Essential Oil Sample: The essential oil to be analyzed.

  • This compound standard: Analytical grade, purity >98%.

  • Solvent: Hexane or ethanol, GC grade or equivalent.[7]

  • Internal Standard (Optional but Recommended): A compound not naturally present in the essential oil with similar chemical properties and a retention time close to, but not overlapping with, this compound (e.g., 2-phenylethyl heptanoate).

  • Anhydrous Sodium Sulfate (Na2SO4): For drying the essential oil if water is present.[9]

  • Volumetric flasks, pipettes, and autosampler vials.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in the chosen solvent in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the essential oil sample. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard Spiking (if used): If using an internal standard, add a constant, known concentration to each working standard and sample preparation.

Sample Preparation
  • Drying (if necessary): If the essential oil appears cloudy or contains water droplets, add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes.[9]

  • Dilution: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.[10] This represents a 1:100 dilution. Further dilutions may be necessary depending on the expected concentration of the analyte.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters. These may need to be optimized for your specific instrument and column.

Parameter Condition Rationale
GC System Agilent 6890 or equivalent with a mass selective detector.A widely used and reliable system for essential oil analysis.[10]
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.Provides good separation for a wide range of essential oil components.[7][10]
Carrier Gas Helium, constant flow rate of 1.0 mL/min.Inert gas that provides good chromatographic efficiency.
Injection Volume 1 µL, split mode (split ratio 50:1).Prevents column overloading with high concentration components.[7]
Injector Temperature 250 °CEnsures complete vaporization of the sample.[7]
Oven Temperature Program Initial temp 60°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 5 min.A gradual temperature ramp allows for the separation of a wide range of volatile compounds.[10]
MS Ion Source Electron Impact (EI) at 70 eV.Standard ionization technique that produces reproducible fragmentation patterns.[7]
MS Quadrupole Temp 150 °CMaintains ion stability.[7]
MS Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Scan Range m/z 40-450Covers the expected mass range for this compound and its fragments.
Data Acquisition and Analysis
  • Sequence Run: Run the prepared standard solutions and the sample solutions.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum should show characteristic fragment ions for this compound.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration for the series of standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation: Ensuring Trustworthy Results

A self-validating protocol is essential for scientific integrity. The following parameters should be assessed to validate the analytical method.

Validation Parameter Acceptance Criteria Procedure
Linearity Correlation coefficient (r²) > 0.995Analyze the calibration standards and perform a linear regression analysis.
Accuracy (Recovery) 80-120%Spike a known concentration of this compound into a sample matrix and calculate the percentage recovered.
Precision (Repeatability) Relative Standard Deviation (RSD) < 5%Analyze the same sample multiple times (n=6) on the same day and calculate the RSD of the results.[10]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:1Determine the lowest concentration at which the analyte can be reliably detected.[10]
Limit of Quantification (LOQ) Signal-to-Noise ratio (S/N) of 10:1Determine the lowest concentration at which the analyte can be accurately quantified.

The logical flow of the method validation process is depicted in the diagram below.

Validation_Flow Start Method Development Linearity Linearity & Range Start->Linearity Specificity Specificity Start->Specificity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Specificity->LOD_LOQ LOD_LOQ->Robustness Validated Validated Method Robustness->Validated caption Figure 2: Logical Flow of Analytical Method Validation.

Caption: Figure 2: A diagram illustrating the logical progression of analytical method validation.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and robust method for the quantification of this compound in essential oils. Adherence to this protocol, including proper sample preparation, instrument calibration, and method validation, will ensure the generation of accurate and reproducible data. This is critical for maintaining the quality and authenticity of essential oil products in various industrial and research applications.

References

Application of 2-Phenylethyl Hexanoate in the Food and Beverage Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

2-Phenylethyl hexanoate (also known as phenethyl hexanoate) is a flavor ester recognized for its complex and desirable sensory profile.[1] Structurally, it is the ester of 2-phenylethanol and hexanoic acid. This combination yields a unique aromatic profile where the floral, honey-like notes of the 2-phenylethanol moiety are complemented by the fruity, waxy, and slightly fatty characteristics of the hexanoate chain. Its natural occurrence has been reported in various fermented beverages and fruits, such as wine and bananas, contributing to their characteristic bouquet.[1][2]

The application of this compound in the food and beverage industry is driven by its ability to impart sophisticated and authentic flavor dimensions. Unlike simpler esters, its dual aromatic character allows it to function both as a primary flavor contributor and as a nuanced modifier, enhancing and rounding out existing flavor profiles. This guide provides an in-depth exploration of its properties, applications, and validated protocols for its effective and reproducible use.

Physicochemical Properties and Regulatory Profile

A thorough understanding of the compound's properties is critical for its effective application, ensuring proper dissolution, stability, and regulatory compliance.

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₂₀O₂[2]
Molecular Weight 220.31 g/mol [3]
CAS Number 6290-37-5[2]
Appearance Colorless clear liquid (est.)[4]
Odor Profile Honey, floral, woody, waxy, sweet, mild, fruity, wine-like[1][4]
Boiling Point 263.00 °C[4]
Density 0.971 g/mL at 25 °C[4]
Solubility Insoluble in water; soluble in alcohol and oils[3][4]
logP (o/w) 4.336 (est.)[4]
Regulatory Status and Safety

This compound is well-established as a safe and effective flavoring agent by major international regulatory bodies.

Regulatory BodyIdentifierStatus and Remarks
FEMA 3221Generally Recognized as Safe (GRAS)
JECFA 995No safety concern at current levels of intake when used as a flavouring agent.[3]
FDA 21 CFR 172.515Approved for use as a flavoring agent.[3]

Causality Insight: The high logP value indicates that this compound is lipophilic (fat-loving) and has low water solubility. This is a critical consideration for formulation. In aqueous systems like beverages, it must be pre-dissolved in a suitable solvent (e.g., food-grade ethanol or propylene glycol) or incorporated as part of an emulsion to ensure uniform dispersion and prevent flavor "hot spots" or separation.

Applications in Food and Beverage Sectors

The versatility of this compound allows for its use across a wide spectrum of products. The recommended usage levels are starting points and should be optimized based on the specific product matrix and desired sensory outcome.

  • Beverages (Alcoholic and Non-alcoholic):

    • Rationale: In wines (especially red varieties), ciders, and brandies, it enhances the perception of "jammy" fruit notes and adds a layer of floral complexity. In fruit juices and flavored waters, it can provide a more authentic, ripe fruit character, moving beyond simple sweet notes.

    • Typical Usage Levels: 1 - 5 ppm.

  • Confectionery:

    • Rationale: In hard candies, gummies, and chewing gum, particularly with berry, cherry, or grape flavors, it imparts a rich, ripe fruit profile with a sophisticated floral background. It pairs exceptionally well with honey-flavored confections.

    • Typical Usage Levels: 5 - 15 ppm.

  • Baked Goods:

    • Rationale: In fillings for pastries, cakes, and cookies, it can elevate simple fruit flavors, making them taste more natural and complex. Its relatively high boiling point contributes to its stability during baking processes.

    • Typical Usage Levels: 3 - 10 ppm.

  • Dairy Products:

    • Rationale: In yogurts, ice creams, and flavored milk, it can be used to create premium fruit flavors like "orchard fruit" or "wild berry," where a combination of fruity and floral notes is desired. Its lipophilic nature makes it highly suitable for high-fat dairy systems.

    • Typical Usage Levels: 2 - 8 ppm.

Experimental Protocols

The following protocols are designed to be self-validating systems for researchers to accurately assess and quantify the impact of this compound.

Protocol: Sensory Threshold Determination in a Beverage Matrix

Objective: To determine the detection threshold of this compound in a model beverage (e.g., sweetened carbonated water) using the ascending forced-choice method (ASTM E679). This protocol ensures robustness by using a panel of assessors and a standardized, systematic approach to minimize bias.

Materials:

  • This compound (food grade)

  • Food-grade ethanol (95%) for stock solution

  • Beverage base (e.g., 5% sucrose in carbonated water, pH 3.5)

  • Calibrated volumetric flasks and pipettes

  • Odor-free sensory evaluation cups with lids, coded with random three-digit numbers

  • Palate cleansers (unsalted crackers, distilled water)

Procedure:

  • Stock Solution Preparation (Self-Validating Step):

    • Prepare a 1000 ppm (w/v) stock solution of this compound in 95% ethanol. The use of ethanol as a solvent is crucial due to the ester's low water solubility.

    • Causality: Ethanol is an excellent solvent for flavor esters and is miscible with water, allowing for the creation of homogenous dilutions in the aqueous beverage base.

  • Sample Preparation:

    • Prepare a series of dilutions from the stock solution into the beverage base. The concentration steps should follow a geometric progression (e.g., a factor of 2 or 3). A recommended starting range is 0.05, 0.1, 0.2, 0.4, 0.8, 1.6 ppm.

    • For each concentration, prepare three samples: two blanks (beverage base only) and one spiked sample. Code each cup with a random three-digit number.

  • Panelist Selection and Evaluation:

    • Recruit a panel of 25-30 individuals.

    • Present each panelist with a set of three samples (two blanks, one spiked), starting with the lowest concentration.

    • Instruct panelists to identify the "odd" sample. A correct identification is required to proceed to the next higher concentration. If incorrect, the test is repeated once for that concentration.

    • The individual's detection threshold is the lowest concentration at which they correctly identify the spiked sample.

  • Data Analysis:

    • Calculate the geometric mean of all individual panelists' detection thresholds to determine the best-estimate group threshold.

Diagram: Workflow for Sensory Threshold Determination

Sensory_Threshold_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis stock Prepare 1000 ppm Stock (in 95% Ethanol) dilutions Create Serial Dilutions in Beverage Base (e.g., 0.05 - 1.6 ppm) stock->dilutions coding Prepare Sample Sets (2 Blanks, 1 Spiked) Code with Random Numbers dilutions->coding present Present Sample Set to Panelist (Ascending Concentration) coding->present identify Panelist Identifies 'Odd' Sample (Forced-Choice) present->identify record Record Individual Detection Threshold identify->record calculate Calculate Geometric Mean of All Panelist Thresholds record->calculate result Determine Best-Estimate Group Threshold calculate->result

Caption: Workflow for determining the sensory detection threshold.

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately quantify the concentration of this compound in a complex food matrix (e.g., fruit filling) using a validated liquid-liquid extraction and GC-MS method with an internal standard.

Materials:

  • Food sample (e.g., 5 g of fruit filling)

  • Internal Standard (IS): e.g., Ethyl Heptanoate (chosen for similar chemical properties but different retention time). Prepare a 100 ppm stock solution in Dichloromethane (DCM).

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Separatory funnel, rotary evaporator (or nitrogen stream)

  • GC-MS system with a suitable capillary column (e.g., DB-WAX or equivalent polar column)

Procedure:

  • Sample Preparation and Extraction (Self-Validating Step):

    • Weigh 5.0 g of the homogenized food sample into a sealable tube.

    • Spike the sample with a known amount of the internal standard (e.g., 50 µL of 100 ppm ethyl heptanoate). The IS corrects for variations in extraction efficiency and injection volume, which is key for trustworthy results.

    • Add 25 mL of DCM. Shake vigorously for 2 minutes.

    • Centrifuge to separate the layers. Collect the organic (DCM) layer.

    • Repeat the extraction twice more with fresh DCM.

    • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water. Causality: Water can damage the GC column and interfere with the analysis.

    • Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • GC Conditions (Example):

      • Injector: 250 °C, Splitless mode

      • Column: DB-WAX (30 m x 0.25 mm x 0.25 µm)

      • Carrier Gas: Helium at 1.0 mL/min

      • Oven Program: Start at 50 °C (hold 2 min), ramp to 240 °C at 8 °C/min, hold 5 min. Causality: A polar column like DB-WAX is chosen to effectively separate moderately polar compounds like esters based on their polarity and boiling point. The temperature program ensures good separation from other volatile compounds in the matrix.

    • MS Conditions (Example):

      • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 104, 99, 71) and the internal standard. Causality: SIM mode significantly increases sensitivity and selectivity compared to full scan mode, allowing for accurate quantification even at low concentrations by filtering out noise from matrix interference.

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.

    • Calculate the concentration in the food sample using the regression equation from the calibration curve.

Diagram: Workflow for GC-MS Quantification

GCMS_Workflow cluster_sample_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_quant Phase 3: Quantification homogenize Homogenize Food Sample (5g) spike Spike with Internal Standard (e.g., Ethyl Heptanoate) homogenize->spike extract Perform Liquid-Liquid Extraction (with Dichloromethane) spike->extract dry Dry Extract (Anhydrous Na₂SO₄) extract->dry concentrate Concentrate to 1 mL dry->concentrate inject Inject 1 µL into GC-MS concentrate->inject separate GC Separation (Polar Column) inject->separate detect MS Detection (SIM Mode) separate->detect calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) detect->calibrate calculate Calculate Sample Concentration calibrate->calculate result Report Final Concentration (e.g., in ppm) calculate->result

Caption: Workflow for quantification via GC-MS with an internal standard.

Conclusion

This compound is a high-impact flavoring ingredient that offers significant potential for creating authentic and complex flavor profiles in a variety of food and beverage products. Its unique sensory characteristics, combining floral and fruity notes, allow for nuanced flavor creation. Successful application requires a solid understanding of its physicochemical properties, particularly its solubility, and the implementation of robust, validated protocols for sensory evaluation and analytical quantification. By following the principles and methodologies outlined in this guide, researchers and product developers can confidently and effectively leverage the unique attributes of this compound to innovate and enhance their product offerings.

References

Application Notes and Protocols for the Use of 2-Phenylethyl Hexanoate as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Olfactive and Functional Attributes of 2-Phenylethyl Hexanoate

This compound, also known as phenethyl hexanoate, is a fatty acid ester that has garnered significant interest within the cosmetics industry for its unique fragrance profile.[1] Possessing a complex aroma characterized by sweet, honey, floral, and waxy notes with subtle woody and fruity undertones, it imparts a sophisticated and warm character to a wide range of cosmetic formulations.[2] Beyond its primary function as a fragrance ingredient, its ester structure suggests potential contributions to the overall sensory feel and stability of a product.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation and evaluation of this compound in cosmetic formulations. The protocols outlined herein are designed to ensure product integrity, stability, and regulatory compliance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in cosmetic science.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₂[3][4][5][6][7]
Molecular Weight 220.31 g/mol [3][4][5][7]
Appearance Colorless clear liquid (est)[2]
Odor Profile Sweet, honey, floral, waxy, woody, sweaty[2]
Boiling Point 263.00 °C[2]
Density 0.971 g/mL at 25 °C[2]
Solubility Insoluble in water; soluble in oils and ethanol[8]
CAS Number 6290-37-5[4][5]
FEMA Number 3221[2][4][9]

Regulatory and Safety Considerations

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current levels of intake when used as a flavoring agent.[4][9] While this provides a strong foundation for its use, cosmetic applications necessitate adherence to specific regional regulations, such as the EU Cosmetics Regulation and FDA guidelines in the US.[10][11][12] The Cosmetic Ingredient Review (CIR) has assessed the safety of related alkyl esters, concluding they are safe for use in cosmetics when formulated to be non-irritating.[13][14][15] It is imperative for formulators to consult the latest regulatory updates and conduct appropriate safety assessments for their final product.

Formulation and Application Guidelines

The successful incorporation of this compound into a cosmetic formulation hinges on its solubility and stability within the chosen matrix.

Solubility and Dispersion Protocol

Given its lipophilic nature, this compound is readily soluble in the oil phase of emulsions and anhydrous systems.

Objective: To achieve a homogenous dispersion of this compound in a cosmetic formulation.

Materials:

  • This compound

  • Cosmetic base (e.g., cream, lotion, oil)

  • Glass beakers

  • Stirring rod or overhead mixer

  • Water bath or hot plate

Protocol:

  • Preparation of the Oil Phase: In a clean, dry beaker, combine all oil-soluble ingredients of your formulation, including emollients, waxes, and other lipophilic actives.

  • Heating: Gently heat the oil phase to 65-75°C. This temperature is typically sufficient to melt any solid components and decrease viscosity, facilitating uniform mixing.

  • Addition of this compound: While stirring the heated oil phase, slowly add the predetermined amount of this compound. The usage level can range up to 8.0% in the fragrance concentrate, but typical cosmetic applications will use a much lower concentration in the final product.[2]

  • Homogenization: Continue stirring until the this compound is completely dissolved and the oil phase is uniform.

  • Emulsification (for emulsions): If preparing an oil-in-water emulsion, slowly add the heated oil phase to the heated water phase with continuous high-shear mixing to form a stable emulsion. For water-in-oil emulsions, the water phase is added to the oil phase.

  • Cooling: Allow the formulation to cool while stirring gently to maintain homogeneity.

Causality Behind Experimental Choices: Heating the oil phase reduces its viscosity, allowing for more efficient molecular diffusion and dissolution of the fragrance component. Gradual addition prevents localized supersaturation and ensures a homogenous mixture. For emulsions, the order of addition and shear rate are critical for determining the final droplet size and stability.

Stability Testing Protocols

Ensuring the stability of this compound within a cosmetic formulation is crucial for maintaining the product's intended fragrance profile and overall quality throughout its shelf life.[16][17]

Protocol for Accelerated Stability Testing

Objective: To assess the physical and chemical stability of a cosmetic formulation containing this compound under accelerated conditions.

Materials:

  • Finished cosmetic product containing this compound

  • Stability chambers (controlled temperature and humidity)

  • pH meter

  • Viscometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation (for chemical stability)

Protocol:

  • Sample Preparation: Dispense the cosmetic product into its final intended packaging.

  • Initial Analysis (Time Zero): Before placing samples in the stability chambers, perform a baseline analysis for the following parameters:

    • Appearance: Color, clarity, and phase separation.

    • Odor: Fragrance profile and intensity.

    • pH: (for aqueous-based products).

    • Viscosity: Rheological properties.

    • Chemical Assay: Quantify the concentration of this compound using a validated GC-MS method.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated condition)

    • 25°C ± 2°C / 60% RH ± 5% RH (Real-time control)

    • 5°C ± 3°C (Refrigerated control)

    • Freeze-thaw cycling (e.g., 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C).[16]

  • Testing Intervals: Analyze the samples at predetermined time points (e.g., 1, 2, and 3 months for accelerated testing).

  • Evaluation: At each time point, evaluate the samples for the same parameters as the initial analysis. A significant change in any of these parameters may indicate instability.

Self-Validating System: The inclusion of control samples at room and refrigerated temperatures allows for direct comparison with the samples under accelerated stress. The freeze-thaw cycling specifically challenges the physical integrity of emulsions. A stable formulation will exhibit minimal changes across all conditions compared to the time-zero data.

Analytical Methods for Quality Control

Quantitative analysis of this compound is essential for ensuring product consistency and meeting label claims. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its sensitivity and specificity.[18][19]

Protocol for Quantification of this compound by GC-MS

Objective: To accurately determine the concentration of this compound in a cosmetic product.

Materials:

  • Cosmetic sample

  • Solvent for extraction (e.g., hexane, dichloromethane)

  • Internal standard (e.g., a structurally similar ester not present in the sample)

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., non-polar or polar, depending on the complexity of the matrix)[19]

Protocol:

  • Sample Extraction:

    • Accurately weigh a known amount of the cosmetic product into a centrifuge tube.

    • Add a known volume of the extraction solvent and the internal standard.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the solvent layer from the sample matrix.

  • GC-MS Analysis:

    • Carefully transfer an aliquot of the clear supernatant (solvent layer) into a GC vial.

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • Run the analysis using a validated temperature program and mass spectrometer settings. The NIST WebBook provides mass spectral data for this compound that can be used for identification.[5][19]

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

Expertise & Experience Insight: The choice of extraction solvent and internal standard is critical and may need to be optimized based on the specific cosmetic matrix to ensure high extraction efficiency and minimal interference. The use of an internal standard corrects for variations in sample preparation and injection volume, leading to more accurate and precise results.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Analytical Workflow for Quantification

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification weigh Weigh Cosmetic Sample add_solvent Add Extraction Solvent & Internal Standard weigh->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge inject Inject Sample centrifuge->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect calculate Calculate Concentration detect->calculate calibrate Generate Calibration Curve calibrate->calculate

Caption: Workflow for GC-MS quantification of this compound.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Phenylethyl Hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-phenylethyl hexanoate. This method is designed for researchers, scientists, and professionals in the pharmaceutical, food, and fragrance industries where accurate quantification of this aromatic ester is crucial for quality control and research and development. The described method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Introduction

This compound is an aromatic ester that contributes to the characteristic aroma and flavor profiles of various natural products, including fruits and alcoholic beverages.[2] It is also synthesized for use as a fragrance and flavoring agent.[2][3] Accurate and reliable quantification of this compound is essential for ensuring product consistency, stability, and quality. High-performance liquid chromatography (HPLC) offers a sensitive and precise analytical technique for this purpose.[4]

This document provides a comprehensive guide to a validated HPLC method for this compound, including the scientific rationale behind the method development, detailed experimental protocols, and a thorough discussion of the method validation parameters.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is critical for developing a successful HPLC method.

  • Chemical Structure:

    • Molecular Formula: C₁₄H₂₀O₂[5][6]

    • Molecular Weight: 220.31 g/mol [3][7]

    • Synonyms: Phenethyl hexanoate, 2-Phenylethyl caproate[3][5][8]

  • Polarity: As a fatty acid ester with a significant nonpolar alkyl chain and a phenyl group, this compound is a relatively nonpolar compound.[5] This characteristic makes it an ideal candidate for reversed-phase chromatography.

Recommended HPLC Method

The following HPLC method is recommended for the quantitative analysis of this compound. The selection of each parameter is based on the physicochemical properties of the analyte and established principles of reversed-phase chromatography. A similar approach has been successfully applied to the analysis of 2-phenylethyl octanoate.[11]

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Any standard HPLC system with a UV detectorProvides the necessary precision and sensitivity.
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar C18 stationary phase provides optimal retention and separation for the nonpolar this compound.
Mobile Phase Methanol:Water (85:15, v/v)A high proportion of organic solvent is required to elute the nonpolar analyte from the C18 column. The ratio can be optimized to achieve a suitable retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 258 nmThis wavelength is often used for compounds containing a phenyl group and is likely to provide good sensitivity for this compound.[10]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential impurities.
Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will depend on the matrix. For a simple liquid sample:

  • Accurately transfer a known volume or weight of the sample into a volumetric flask.

  • Dilute the sample with the mobile phase to a concentration that is expected to fall within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.

Method Validation

The developed HPLC method must be validated to ensure it is suitable for its intended purpose.[4][1] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters.[12]

Validation_Parameters cluster_params Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]

  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a sample spiked with this compound.

  • Acceptance Criteria: The chromatogram of the blank and placebo should not show any interfering peaks at the retention time of this compound.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[13]

  • Protocol: Analyze the prepared working standard solutions (e.g., five concentrations) in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1]

  • Protocol: Perform a recovery study by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]

  • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[13]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Protocol: Introduce small variations to the method parameters, such as the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Summary of Hypothetical Validation Data
Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo interfering peaks
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
Robustness PassedSystem suitability criteria met

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of this compound. The method is straightforward, utilizing standard reversed-phase chromatography principles and instrumentation. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in quality control and research environments, providing accurate and reproducible results.

References

Solid-phase microextraction (SPME) for volatile ester analysis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the principles, optimization, and application of Solid-Phase Microextraction (SPME) for the analysis of volatile esters.

Introduction: A Modern Approach to Volatile Ester Analysis

Solid-Phase Microextraction (SPME) is a revolutionary sample preparation technique that has transformed the analysis of volatile and semi-volatile organic compounds (VOCs), including the vast and chemically significant class of esters.[1][2][3] Developed by Prof. Janusz Pawliszyn and his colleagues in the 1990s, SPME is a solvent-free, sensitive, and versatile method that integrates sampling, extraction, and concentration into a single, efficient step.[4][5] Esters are fundamental to the aroma and flavor profiles of food and beverages, are key components in fragrances, serve as industrial solvents, and can act as biomarkers in clinical diagnostics.[6][7][8] The ability to accurately and reproducibly quantify these compounds, often present at trace levels within complex matrices, is therefore of critical importance.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It details the core principles of SPME, provides a systematic approach to method development, and presents a validated protocol for the analysis of volatile esters using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

The Core Principle: Equilibrium-Driven Extraction

SPME operates on the fundamental principle of equilibrium partitioning. The core of the technology is a fused silica fiber coated with a thin layer of a polymeric stationary phase.[2] When this fiber is exposed to a sample, analytes migrate from the sample matrix to the fiber coating until a state of equilibrium is reached.[2][5] The amount of an analyte extracted by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis.

The process involves two key stages:

  • Partitioning (Extraction): Analytes establish a multi-phase equilibrium among the sample matrix, the headspace (the gas phase above the sample), and the SPME fiber coating.[5]

  • Desorption: The fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the trapped analytes are rapidly thermally desorbed and swept onto the analytical column for separation and detection.[9]

G Matrix Sample Matrix (Liquid or Solid) Headspace Headspace (Vapor Phase) Matrix->Headspace Headspace->Matrix Fiber SPME Fiber Coating Headspace->Fiber Adsorption/Absorption (K_fs) Fiber->Headspace Desorption

Caption: Analyte partitioning equilibrium in Headspace SPME.

Extraction Strategy: Headspace vs. Direct Immersion

SPME can be performed in two primary modes: Direct Immersion (DI-SPME) and Headspace (HS-SPME).[5]

  • Direct Immersion (DI-SPME): The SPME fiber is directly immersed into a liquid sample. This mode is effective for less volatile or more water-soluble compounds that do not readily partition into the headspace.[10][11][12] However, it exposes the fiber to non-volatile matrix components, which can cause fouling and shorten the fiber's lifespan.[5]

  • Headspace (HS-SPME): The fiber is exposed to the vapor phase above the sample. This is the most common and highly recommended method for volatile compounds like esters.[5][13] It is a cleaner technique that protects the fiber from matrix contaminants, leading to improved reproducibility and longer fiber life.[12]

For the analysis of volatile esters, HS-SPME is the superior choice as it effectively isolates the target analytes while minimizing interference from the sample matrix.[14][15]

FeatureHeadspace SPME (HS-SPME)Direct Immersion SPME (DI-SPME)
Primary Analytes Volatile & Semi-volatile compoundsSemi-volatile & Non-volatile compounds
Principle Analyte partitions from matrix to headspace, then to fiber.Analyte partitions directly from the liquid matrix to the fiber.[15]
Advantages Protects fiber from matrix, cleaner chromatograms, longer fiber life.[12]Better extraction for less volatile or more polar compounds.[12]
Disadvantages Less efficient for non-volatile compounds.Risk of fiber fouling, potential for matrix effects.[5]
Best for Esters? Yes (Recommended) Application-specific (for less volatile esters in clean matrices).
Table 1. Comparison of Headspace and Direct Immersion SPME Modes.

The Decisive Factor: SPME Fiber Selection

The choice of fiber coating is the most critical parameter in developing an SPME method.[2] The selection depends on the polarity, volatility, and molecular weight of the target esters.[5] Coatings work by two main mechanisms:

  • Absorption: Analytes partition into a liquid-like polymeric film (e.g., Polydimethylsiloxane - PDMS). Thicker films provide higher capacity.[16]

  • Adsorption: Analytes bind to the surface of porous solid particles (e.g., Divinylbenzene - DVB; Carboxen - CAR). These fibers are excellent for trapping highly volatile compounds, even at low concentrations.[16]

For a broad analysis of volatile esters, which can range in polarity and volatility, a combination fiber is often the most effective choice. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is widely recognized for its ability to extract a wide array of volatile and semi-volatile compounds.[14][17][18][19]

Fiber CoatingPolarityPrimary MechanismTarget Esters & Volatiles
Polydimethylsiloxane (PDMS) Non-polarAbsorptionGood for non-polar, semi-volatile compounds (larger esters).[16]
Polyacrylate (PA) PolarAbsorptionSuitable for more polar analytes like short-chain esters and alcohols.[9][16]
PDMS/Divinylbenzene (PDMS/DVB) BipolarAdsorption/AbsorptionGeneral purpose for volatile compounds, including many esters.[20]
Carboxen/PDMS (CAR/PDMS) BipolarAdsorptionExcellent for very volatile small molecules (C2-C5 esters).[16]
DVB/CAR/PDMS BipolarAdsorption/AbsorptionHighly Recommended. Broadest range, covers volatile and semi-volatile esters (C3-C20).[14][17][18]
Table 2. Guide to SPME Fiber Selection for Volatile Ester Analysis.

Systematic Optimization of the HS-SPME Method

Optimizing the extraction parameters is essential for achieving high sensitivity and reproducibility.[4][17] Key factors must be carefully balanced to maximize the transfer of esters from the sample to the fiber.

  • Extraction Temperature: Increasing the temperature generally increases the vapor pressure of semi-volatile esters, driving them into the headspace and speeding up equilibrium.[5][21] However, because adsorption is an exothermic process, excessively high temperatures can decrease the partitioning of highly volatile esters onto the fiber.[22] A typical starting range is 40-70°C.[17][18]

  • Extraction Time: The fiber must be exposed long enough for the system to reach, or reproducibly approach, equilibrium. Insufficient time leads to poor precision.[17][22] Typical times range from 20 to 60 minutes.[17]

  • Sample Agitation: Stirring or shaking the sample during incubation and extraction accelerates the mass transfer of analytes into the headspace, allowing equilibrium to be reached much faster.[2][18]

  • Matrix Modification (Salting-Out): For aqueous samples, adding an inorganic salt like sodium chloride (NaCl) increases the ionic strength of the solution.[5] This decreases the solubility of many organic esters (the "salting-out" effect), effectively pushing them into the headspace and increasing extraction efficiency, particularly for more polar compounds.[5][15][23]

G start Start Method Development fiber Select Fiber (e.g., DVB/CAR/PDMS) start->fiber temp Optimize Temperature (40-70°C) fiber->temp time Optimize Time (20-60 min) temp->time agitation Optimize Agitation (e.g., 250 rpm) time->agitation salt Evaluate Salt Addition (e.g., 1g NaCl) agitation->salt validate Validate Method (Linearity, Precision) salt->validate

Caption: Workflow for SPME method optimization.

Protocol: HS-SPME-GC-MS of Volatile Esters

This protocol provides a robust starting point for the analysis of volatile esters in a liquid matrix (e.g., wine, fruit juice, or aqueous standard).

Instrumentation and Materials
  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • SPME Manual Holder or Autosampler

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heating/Agitation Module: Hot plate with magnetic stirrer or an autosampler with incubation/agitation capabilities

  • Reagents: Sodium Chloride (NaCl, analytical grade), Internal Standard (e.g., ethyl heptanoate, if required for quantification)

Sample Preparation
  • Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.

  • If an internal standard is used for quantification, spike the sample at this stage.

  • Add 1.0 g of NaCl to the vial.[15]

  • Immediately seal the vial with the cap and septum, ensuring a tight seal.

HS-SPME Procedure
  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at a high temperature, e.g., 270°C for 30-60 min).

  • Incubation/Equilibration: Place the sealed vial in the heating module set to 60°C . Agitate the sample at 250 rpm for 15 minutes to allow the sample to heat and the headspace to equilibrate.[2][17]

  • Extraction: After equilibration, pierce the vial septum with the SPME device and expose the DVB/CAR/PDMS fiber to the headspace above the sample.

  • Continue to maintain the temperature at 60°C with agitation for an extraction time of 40 minutes .[18]

  • After extraction is complete, retract the fiber into the needle and immediately transfer it to the GC-MS for analysis.

GC-MS Analysis
  • Desorption: Insert the SPME device into the GC inlet. Expose the fiber to desorb the analytes.

    • Inlet Temperature: 250°C[17]

    • Mode: Splitless (to maximize sensitivity)

    • Desorption Time: 4 minutes[4][17]

  • GC Separation:

    • Column: A mid-polar column such as a Stabilwax-DA (30 m x 0.25 mm x 0.25 µm) or equivalent is suitable for ester analysis.[15]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.[2]

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Troubleshooting Common SPME Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Reproducibility Inconsistent timing (equilibration/extraction). Temperature fluctuations. Leaky vial septum.Use an autosampler for precise timing. Ensure stable heating/agitation. Use high-quality septa and check for a tight seal.
Low Sensitivity Sub-optimal parameters (time, temp). Incorrect fiber choice. Excessive headspace volume.Re-optimize extraction time and temperature. Use a more appropriate fiber (e.g., DVB/CAR/PDMS). Maintain a consistent sample-to-headspace ratio (e.g., 1:3).[16]
Peak Carryover Incomplete desorption of analytes.Increase desorption time or temperature in the GC inlet. "Bake out" the fiber in a clean, hot inlet between runs.
Fiber Breakage Bending the needle during septum piercing. Aggressive agitation.Align the needle carefully with the vial septum. Reduce agitation speed if necessary. Use more robust fiber types if available.

Conclusion

Solid-Phase Microextraction is a powerful, efficient, and green analytical technique that is exceptionally well-suited for the analysis of volatile esters across a multitude of scientific disciplines. Its combination with GC-MS provides a highly sensitive and selective platform for both qualitative profiling and quantitative analysis.[4][17] By understanding the core principles of equilibrium and by systematically optimizing key parameters such as fiber choice, temperature, and time, researchers can develop robust and reliable methods. The HS-SPME protocol detailed herein offers a validated starting point, enabling scientists to unlock rich chemical information from complex samples with confidence and precision.

References

Application Notes and Protocols: Enzymatic Transesterification for 2-Phenylethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylethyl acetate, a volatile ester prized for its characteristic rose-like aroma, is a valuable compound in the fragrance, food, and pharmaceutical industries.[1][2] While chemical synthesis routes exist, enzymatic transesterification offers a greener, more selective, and efficient alternative for producing this natural flavor and fragrance compound.[1][3] This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-phenylethyl acetate via lipase-catalyzed transesterification. We will delve into the reaction mechanism, optimization of reaction conditions, and analytical techniques for monitoring reaction progress and product purity.

Introduction: The Merits of Biocatalysis

Traditionally, 2-phenylethyl acetate has been produced through the esterification of 2-phenylethanol with acetic acid or the acetylation of 2-phenylethanol.[1][4] However, these chemical methods often necessitate harsh reaction conditions, can lead to non-specific side reactions, and may generate environmental pollutants.[1] Biocatalysis, particularly the use of lipases, has emerged as a powerful tool for ester synthesis, offering high selectivity, mild reaction conditions, and reduced environmental impact.[3][5]

The enzymatic transesterification process involves the exchange of an organic group from an ester with the organic group of an alcohol.[6] In the context of 2-phenylethyl acetate synthesis, an acyl donor, such as vinyl acetate or ethyl acetate, reacts with 2-phenylethanol in the presence of a lipase catalyst.[1][7] Immobilized lipases, such as Novozym® 435 from Candida antarctica, are frequently employed due to their high stability, reusability, and activity in non-aqueous media.[1][8][9]

Reaction Mechanism: The Ping-Pong Bi-Bi Pathway

Lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi mechanism.[8][10] This two-step process involves the formation of an acyl-enzyme intermediate.

  • Acylation: The lipase's active site serine residue attacks the carbonyl carbon of the acyl donor (e.g., vinyl acetate), forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the acyl donor and forming a stable acyl-enzyme complex.

  • Nucleophilic Attack: The 2-phenylethanol then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.

  • Deacylation: The final step involves the collapse of this second intermediate, releasing the desired product, 2-phenylethyl acetate, and regenerating the free enzyme.

dot digraph "Lipase_Catalyzed_Transesterification" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes AcylDonor [label="Acyl Donor\n(e.g., Vinyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipase [label="Lipase\n(Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcylEnzyme [label="Acyl-Enzyme\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol_leaving [label="Leaving Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylethanol [label="2-Phenylethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Phenylethyl Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RegeneratedLipase [label="Regenerated\nLipase", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AcylDonor -> AcylEnzyme [label="Acylation"]; Lipase -> AcylEnzyme; AcylEnzyme -> Alcohol_leaving; Phenylethanol -> Product [label="Nucleophilic Attack\n& Deacylation"]; AcylEnzyme -> Product; Product -> RegeneratedLipase; } caption [label="Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.", shape=plaintext, fontsize=10]; }

Experimental Protocol: Synthesis of 2-Phenylethyl Acetate

This protocol outlines the synthesis of 2-phenylethyl acetate using the immobilized lipase Novozym® 435 in a solvent-free system. This approach is advantageous as it simplifies downstream processing and is more environmentally friendly.[1]

Materials and Equipment
MaterialSpecification
2-Phenylethanol≥99% purity
Vinyl Acetate≥99% purity
Novozym® 435 (immobilized Candida antarctica lipase B)---
HexaneACS grade
Anhydrous Sodium Sulfate---
Reaction VesselScrew-capped vials or a temperature-controlled reactor
Shaking Incubator or Magnetic Stirrer with Heating---
Gas Chromatograph with Flame Ionization Detector (GC-FID)---
Rotary Evaporator---
Step-by-Step Methodology
  • Reactant Preparation:

    • Accurately weigh 2-phenylethanol and vinyl acetate. A molar ratio of vinyl acetate to 2-phenylethanol of 2:1 has been shown to be effective.[7]

    • For a typical lab-scale reaction, you might use 10 mmol of 2-phenylethanol and 20 mmol of vinyl acetate.

  • Enzyme Addition:

    • Add the immobilized lipase, Novozym® 435, to the reaction vessel. An enzyme loading of around 10-15% by weight of the substrates is a good starting point.[8]

  • Reaction Conditions:

    • Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer.

    • Maintain the reaction temperature at approximately 55-60°C.[3][8]

    • Agitate the mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing.[7]

    • The optimal reaction time can vary, but significant conversion is often achieved within 24-48 hours.[1] It is recommended to monitor the reaction progress over time.

  • Reaction Monitoring:

    • Periodically withdraw small aliquots (e.g., 10 µL) from the reaction mixture.

    • Dilute the aliquot with a suitable solvent like hexane.

    • Analyze the sample using Gas Chromatography (GC) to determine the conversion of 2-phenylethanol and the formation of 2-phenylethyl acetate.[7][11]

  • Product Isolation and Purification:

    • Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration or decantation. The enzyme can be washed with a solvent and reused.[7]

    • Remove the excess unreacted vinyl acetate and the by-product (acetaldehyde from vinyl acetate) under reduced pressure using a rotary evaporator.

    • The remaining crude product can be further purified by vacuum distillation or column chromatography if a higher purity is required.

Data Analysis and Characterization

The primary method for monitoring the transesterification reaction and quantifying the product is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[11][12]

GC Analysis Parameters (Example)
ParameterValue
Column HP-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program Start at 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Carrier Gas Helium or Nitrogen

By comparing the peak areas of 2-phenylethanol and 2-phenylethyl acetate in the chromatograms, the percentage conversion can be calculated.

Optimization of Reaction Parameters

Several factors can influence the efficiency and yield of the enzymatic transesterification.

  • Acyl Donor: While ethyl acetate can be used, vinyl acetate is often preferred as the reaction is essentially irreversible due to the tautomerization of the vinyl alcohol by-product to acetaldehyde.[7]

  • Molar Ratio: An excess of the acyl donor is typically used to shift the equilibrium towards product formation.[7]

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature is a balance between reaction kinetics and enzyme stability.[8]

  • Enzyme Loading: Increasing the amount of enzyme will generally increase the reaction rate, but there is a point of diminishing returns.

  • Water Content: While this protocol is for a solvent-free system, trace amounts of water are often necessary for lipase activity. However, excessive water can promote the competing hydrolysis reaction.[7]

Workflow Diagram

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="Prepare Reactants\n(2-Phenylethanol & Vinyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Add Immobilized Lipase\n(Novozym® 435)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Incubate at Optimal Conditions\n(Temp, Agitation)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Reaction Progress\n(GC Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Separation [label="Separate Enzyme\n(Filtration/Decantation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purify Product\n(Rotary Evaporation/Distillation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Characterize Final Product\n(GC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reactants; Reactants -> Enzyme; Enzyme -> Reaction; Reaction -> Monitoring [label="Periodic Sampling"]; Monitoring -> Reaction; Reaction -> Separation [label="Reaction Complete"]; Separation -> Purification; Purification -> Analysis; Analysis -> End; } caption [label="Experimental workflow for 2-phenylethyl acetate synthesis.", shape=plaintext, fontsize=10]; }

Conclusion

Enzymatic transesterification provides a robust and sustainable method for the synthesis of 2-phenylethyl acetate. By leveraging the high selectivity of lipases like Novozym® 435, researchers can achieve high conversion rates under mild conditions. The protocol outlined in this application note serves as a solid foundation for the development and optimization of this valuable biocatalytic process.

References

Application Note: A Multi-modal Approach to the Definitive Identification of 2-Phenylethyl Hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the unequivocal identification of 2-phenylethyl hexanoate (CAS: 6290-37-5), a significant ester utilized in the flavor, fragrance, and pharmaceutical industries. We move beyond rote procedural lists to offer a scientifically grounded rationale for methodological choices, ensuring robust and reliable characterization. This document outlines primary and confirmatory analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by High-Performance Liquid Chromatography (HPLC). Detailed, field-tested protocols are provided for each technique, alongside data interpretation guides. The methodologies herein are designed to be self-validating, providing researchers, quality control analysts, and drug development professionals with the tools for confident structural verification and purity assessment.

Introduction: The Analytical Imperative

This compound, also known as phenethyl hexanoate, is a fatty acid ester characterized by its mild, fruity, wine-like aroma.[1] It is a component of various natural products, including spirits and fruit juices, and is widely used as a flavoring agent and fragrance component.[2][3] Given its application in consumer products and regulated goods, its unambiguous identification and purity assessment are paramount. The presence of impurities, such as residual starting materials (2-phenylethanol, hexanoic acid) or by-products from synthesis, can significantly alter the organoleptic profile and impact consumer safety.

This application note establishes a gold-standard analytical workflow, leveraging the orthogonal strengths of chromatographic separation and spectroscopic analysis to build a robust, multi-faceted identification dossier.

Physicochemical Properties & Regulatory Context

A foundational understanding of the analyte's properties is critical for method development.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 6290-37-5 [4]
Molecular Formula C₁₄H₂₀O₂ [4][5]
Molecular Weight 220.31 g/mol [5]
IUPAC Name This compound [5]
Synonyms Phenethyl hexanoate, Phenylethyl caproate [4][5]
Appearance Colorless clear liquid (est.) [1]
Boiling Point 263.0 °C @ 760 mmHg [1]
Topological Polar Surface Area 26.3 Ų [5]

| XLogP3 | 4.2 |[5] |

From a regulatory standpoint, this compound is a well-established flavor and fragrance material. Its use is governed by standards set by bodies such as the International Fragrance Association (IFRA) and national authorities like the U.S. Food and Drug Administration (FDA).[5] These frameworks dictate acceptable purity levels and usage concentrations, making accurate analytical characterization a matter of compliance.

Primary Identification Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Experimental Rationale

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph provides high-resolution separation based on the analyte's boiling point and affinity for the stationary phase, yielding a precise retention time (RT) or retention index (RI). The mass spectrometer then bombards the eluted compound with electrons (Electron Ionization - EI), causing reproducible fragmentation. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, enabling high-confidence identification.

Detailed Experimental Protocol: GC-MS
  • Reference Standard Preparation:

    • Accurately prepare a 1000 µg/mL stock solution of certified this compound reference standard in high-purity hexane or ethyl acetate.

    • Perform serial dilutions to create working standards in the range of 1-100 µg/mL.

  • Sample Preparation:

    • Dissolve the test sample in the chosen solvent to an estimated concentration of 10-50 µg/mL.

    • If the sample matrix is complex, consider a liquid-liquid extraction or Solid Phase Microextraction (SPME) for sample cleanup and concentration.

    • Filter the final solution through a 0.45 µm syringe filter to prevent contamination of the GC inlet.

  • Instrumentation & Conditions:

    Table 2: Recommended GC-MS Parameters

    Parameter Condition A (Non-Polar Column) Condition B (Polar Column)
    GC System Agilent 8890 GC / 5977B MSD or equivalent Agilent 8890 GC / 5977B MSD or equivalent
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film DB-WAX, 30 m x 0.25 mm, 0.25 µm film
    Injection Volume 1 µL 1 µL
    Inlet Temperature 250 °C 250 °C
    Injection Mode Split (e.g., 50:1) Split (e.g., 50:1)
    Carrier Gas Helium, constant flow @ 1.0 mL/min Helium, constant flow @ 1.2 mL/min
    Oven Program 60 °C (hold 2 min), ramp to 280 °C @ 10 °C/min, hold 5 min 80 °C (hold 2 min), ramp to 240 °C @ 8 °C/min, hold 10 min
    MS Transfer Line 280 °C 250 °C
    Ion Source Temp. 230 °C (EI) 230 °C (EI)
    Ionization Energy 70 eV 70 eV

    | Mass Scan Range | 35 - 400 amu | 35 - 400 amu |

  • Data Analysis & Interpretation:

    • Retention Index (RI): Compare the RI of the analyte peak to published values. For non-polar columns, the RI is expected in the range of 1600-1660.[4] For polar columns, the RI is expected around 2130-2180.[4][6] This provides a strong, column-dependent identification check.

    • Mass Spectrum: The EI mass spectrum is the critical identifier. Compare the acquired spectrum against a reference library (e.g., NIST, Wiley) and the known fragmentation pattern.

      • Molecular Ion (M⁺): A small peak at m/z 220, corresponding to the intact molecule, should be visible.

      • Base Peak: A highly abundant peak at m/z 104 is the definitive fragment. This corresponds to the stable tropylium ion ([C₇H₇]⁺ with an extra CH₂ group) formed by cleavage and rearrangement of the phenylethyl moiety.[5]

      • Other Key Fragments: Look for characteristic ions from the hexanoate chain, such as m/z 43 ([C₃H₇]⁺), m/z 71 ([C₄H₇O]⁺), and m/z 99 ([C₅H₇O₂]⁺).[5]

Visualization: GC-MS Fragmentation Pathway

G parent This compound (M+• at m/z 220) frag1 Tropylium Ion Precursor [C8H8]+• m/z 104 parent->frag1 α-cleavage frag2 Hexanoyl Fragments m/z 99, 71, 43 parent->frag2 McLafferty/ester cleavage frag3 Phenylethyl Cation [C8H9]+ m/z 105 parent->frag3 H• transfer

Caption: Key EI fragmentation pathways for this compound.

Confirmatory Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Rationale

NMR spectroscopy provides unambiguous structural elucidation by probing the chemical environment of ¹H and ¹³C nuclei. It is the most powerful tool for confirming the exact isomeric structure and identifying impurities that may be difficult to resolve chromatographically. While GC-MS identifies based on a mass-to-charge ratio and fragmentation, NMR confirms the precise connectivity of the atoms.

Detailed Experimental Protocol: NMR
  • Reference Standard & Sample Preparation:

    • Accurately weigh ~10-20 mg of the reference standard or sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it is effective at dissolving the ester and has well-defined residual solvent peaks.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation & Data Acquisition:

    • Instrument: Bruker Avance 400 MHz (or higher field) spectrometer or equivalent.

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Predicted Spectral Data & Interpretation

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.35 - 7.20 multiplet 5H Aromatic protons (C₆H₅ -)
~ 4.25 triplet 2H -O-CH₂ -CH₂-Ph
~ 2.95 triplet 2H -O-CH₂-CH₂ -Ph
~ 2.25 triplet 2H -C(=O)-CH₂ -CH₂-
~ 1.60 multiplet 2H -C(=O)-CH₂-CH₂ -
~ 1.30 multiplet 4H -(CH₂ )₂-CH₃

| ~ 0.90 | triplet | 3H | -CH₂-CH₃ |

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 173.5 Ester Carbonyl (C =O)
~ 138.0 Aromatic Quaternary Carbon (C -CH₂-)
~ 129.0 Aromatic methine (C H)
~ 128.5 Aromatic methine (C H)
~ 126.5 Aromatic methine (C H)
~ 65.0 -O-C H₂-CH₂-Ph
~ 35.0 -O-CH₂-C H₂-Ph
~ 34.5 -C(=O)-C H₂-
~ 31.5 -(C H₂)
~ 25.0 -(C H₂)
~ 22.5 -(C H₂)

| ~ 14.0 | Terminal Methyl (-C H₃) |

Note: The predicted chemical shifts are based on standard values for similar functional groups and may vary slightly.[7][8]

Alternative Technique: High-Performance Liquid Chromatography (HPLC)

For samples where volatility is an issue or for quantifying non-volatile impurities, RP-HPLC can be employed. Since this compound lacks a strong UV chromophore, a Universal Detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary. The protocol would be similar to that for other fatty acid esters, requiring careful method development to achieve separation from matrix components.

Overall Analytical Workflow

The following workflow ensures a rigorous and defensible identification of this compound.

G cluster_0 start Sample Receipt & Physicochemical Check prep Sample & Standard Preparation start->prep gcms Primary Analysis: GC-MS prep->gcms nmr Confirmatory Analysis: NMR (¹H & ¹³C) prep->nmr decision Data Concordant? gcms->decision Check RI & MS nmr->decision Check Spectra pass Identity Confirmed decision->pass Yes fail Further Investigation (e.g., HPLC, Impurity ID) decision->fail No

Caption: Recommended workflow for the identification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 2-Phenylethyl Hexanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and scientists dedicated to optimizing the synthesis of 2-phenylethyl hexanoate. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance reaction yields and purity. As Senior Application Scientists, we have compiled this information based on established principles and field-proven insights to address the common challenges encountered in both chemical and enzymatic synthesis pathways.

Table of Contents

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Synthesis Overview: Pathways to this compound

This compound is a valuable aroma compound with a fruity, rose-like scent, widely used in the flavor and fragrance industries.[1][2] Its synthesis is primarily achieved through two main routes: traditional chemical esterification and modern enzymatic catalysis.

  • Fischer-Speier Esterification : This classic method involves the reaction of 2-phenylethanol with hexanoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[3] The reaction is reversible, and its yield is governed by equilibrium. To achieve high conversion, the equilibrium must be shifted towards the product, typically by removing water as it forms or using an excess of one reactant.[4]

  • Enzymatic Synthesis : A greener and more selective alternative utilizes lipases as biocatalysts.[5] This method operates under milder conditions (lower temperature and neutral pH), which minimizes byproduct formation and energy consumption. Immobilized lipases, such as Candida antarctica lipase B (Novozym® 435) or Rhizomucor miehei lipase (Lipozyme® RM IM), are often preferred for their stability and reusability.[6][7]

The choice between these methods depends on the desired product specifications ("natural" vs. synthetic), cost considerations, and available equipment. This guide will address challenges common to both pathways.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Issue 1: Low Reaction Conversion and Yield

Q: My esterification reaction has stalled, resulting in a low yield of this compound. What are the common causes and how can I improve the conversion?

A: Low conversion is the most frequent challenge and can stem from several factors related to reaction equilibrium, catalyst activity, or substrate quality.

For Fischer Esterification (Acid-Catalyzed):

  • Equilibrium Limitation : The reaction produces water, which can hydrolyze the ester product back into the starting materials. This is the primary reason for low yields in a closed system.[3][4]

    • Solution : Implement water removal techniques. A Dean-Stark apparatus is highly effective for azeotropically removing water during the reaction. Alternatively, adding a dehydrating agent like molecular sieves can sequester water.

    • Solution : Apply Le Châtelier's principle by using a large excess of one reactant. Since 2-phenylethanol is often more valuable, using a 2- to 5-fold excess of hexanoic acid can effectively drive the reaction forward. The unreacted acid can be removed during work-up.

  • Insufficient Catalysis : The acid catalyst protonates the carbonyl group of hexanoic acid, making it more electrophilic and susceptible to nucleophilic attack by 2-phenylethanol.[3] Insufficient catalyst will result in a slow or incomplete reaction.

    • Solution : Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH).

For Enzymatic Synthesis (Lipase-Catalyzed):

  • Suboptimal Enzyme Activity : The chosen lipase may not be ideal, or the reaction conditions may not be optimal for its activity.

    • Solution : Screen different commercial lipases. As shown in Table 1, enzyme performance varies significantly. Lipases from Rhizomucor miehei and Candida antarctica are often highly effective for this type of esterification.[6]

    • Solution : Optimize reaction parameters such as temperature, pH (if in an aqueous-organic biphasic system), and enzyme concentration. The optimal temperature for many common lipases is between 30-60°C.[6] Exceeding the optimal temperature can lead to enzyme denaturation.

  • Water Content : While a small amount of water is necessary for lipase activation (interfacial activation), excess water will promote the reverse reaction (hydrolysis).[8]

    • Solution : Use anhydrous solvents and substrates if possible. In solvent-free systems, consider performing the reaction under a vacuum to remove the water produced.

  • Substrate or Product Inhibition : High concentrations of either the alcohol, the acid, or the final ester product can inhibit the enzyme, slowing down the reaction rate.

    • Solution : Implement a fed-batch or continuous-flow process where substrates are added gradually. Another strategy is in situ product removal, where the ester is extracted from the reaction medium as it is formed.[9]

Issue 2: Significant Byproduct Formation

Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can they be minimized?

A: Byproduct formation reduces yield and complicates purification. The type of impurity often points to the underlying cause.

In Fischer Esterification:

  • Common Byproduct : Symmetrical ether of 2-phenylethanol (bis(2-phenylethyl) ether).

  • Cause : Under strongly acidic conditions and high temperatures, 2-phenylethanol can undergo acid-catalyzed dehydration to form an ether.

    • Solution : Reduce the reaction temperature. While this may slow the reaction rate, it will disproportionately reduce the rate of the side reaction. Use the minimum effective amount of acid catalyst.

In Enzymatic Synthesis:

  • Common Byproduct : Hydrolysis of the ester product back to 2-phenylethanol and hexanoic acid.

  • Cause : This is caused by excess water in the system, shifting the enzyme's catalytic action from synthesis to hydrolysis.

    • Solution : As mentioned previously, rigorously control the water content in the reaction. Use immobilized enzymes, as the microenvironment around the active site can favor synthesis over hydrolysis.[8]

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate pure this compound from the crude reaction mixture. What is an effective purification strategy?

A: Effective purification depends on the nature of the impurities. A multi-step approach is usually required.

  • Neutralization and Washing (for Fischer Esterification) : The first step is to remove the acid catalyst and any unreacted hexanoic acid.

    • Procedure : Transfer the cooled reaction mixture to a separatory funnel. Dilute with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate). Wash sequentially with:

      • Water (to remove the bulk of the acid).

      • Saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases (to neutralize remaining acid).[10]

      • Brine (saturated NaCl solution) to break any emulsions and remove residual water.[10]

  • Solvent Removal : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[11]

  • Final Purification : At this stage, the primary impurity is likely unreacted 2-phenylethanol.

    • Vacuum Distillation : this compound has a significantly higher boiling point than 2-phenylethanol. Vacuum distillation is an excellent method for separating them on a larger scale.

    • Column Chromatography : For smaller scales or very high purity requirements, silica gel column chromatography is effective. Use a gradient of ethyl acetate in hexane to elute the less polar ester product first, followed by the more polar alcohol.

See --INVALID-LINK-- for a detailed methodology.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for producing this compound?

A: Enzymatic synthesis offers several key benefits aligned with green chemistry principles:

  • High Selectivity : Lipases are highly specific, which drastically reduces the formation of byproducts like ethers.[5]

  • Mild Conditions : Reactions are run at lower temperatures and neutral pH, saving energy and preventing degradation of sensitive molecules.[12]

  • "Natural" Labeling : Products from biocatalytic routes can often be labeled as "natural," which is a significant advantage in the food and fragrance markets.[13]

  • Safety and Environmental Impact : Avoids the use of corrosive and hazardous strong acids.[5]

The primary disadvantages are the higher cost of enzymes and potentially slower reaction rates compared to high-temperature chemical synthesis.

Q2: How do I choose the right solvent for lipase-catalyzed esterification?

A: The solvent plays a critical role in enzymatic activity by influencing substrate solubility and modulating the enzyme's conformation. Non-polar, hydrophobic solvents like hexane or heptane are generally preferred because they do not strip the essential water layer from the enzyme's surface, which is necessary for catalytic activity.[6] Hexane has been shown to yield higher conversion rates with immobilized enzymes compared to more polar solvents like tert-butanol.[6] Solvent-free systems, where one of the liquid substrates acts as the solvent, are also an excellent and environmentally friendly option.[14]

Q3: Can I reuse my immobilized lipase? How does this affect the process?

A: Yes, a major advantage of using an immobilized enzyme is its reusability. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent (e.g., hexane) to remove residual substrates and products, and dried before being used in a subsequent batch. This significantly reduces the overall cost of the process. You should monitor the enzyme's activity over several cycles, as some activity loss is inevitable due to mechanical stress or minor denaturation.

Q4: What is the purpose of a "solvent-free" system and how does it work?

A: A solvent-free system is one where the reaction occurs in the liquid substrates themselves, without an additional organic solvent.[14] For the synthesis of this compound, this would involve mixing 2-phenylethanol and hexanoic acid directly with the lipase. This approach is highly efficient as it maximizes the concentration of reactants. It is also considered a "green" methodology because it eliminates solvent waste.[5] To ensure the mixture remains liquid and stirrable, the reaction may need to be run at a slightly elevated temperature (e.g., 40-50°C).

Key Experimental Protocols

Protocol 1: Optimized Lipase-Catalyzed Synthesis of this compound

This protocol is based on optimized conditions reported for similar enzymatic esterifications.[6]

Materials:

  • 2-phenylethanol

  • Hexanoic acid

  • Immobilized Rhizomucor miehei lipase (e.g., Lipozyme® RM IM)

  • Anhydrous n-hexane (or run solvent-free)

  • Molecular sieves (3Å, activated)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-phenylethanol (e.g., 0.1 mol) and hexanoic acid (e.g., 0.12 mol, 1.2 equivalents).

  • Add n-hexane to achieve a substrate concentration of approximately 1 M if a solvent is used. For a solvent-free system, omit this step.

  • Add the immobilized lipase. A typical enzyme loading is 5-10% of the total substrate weight.

  • (Optional but Recommended) Add 5 g of activated molecular sieves to adsorb the water produced during the reaction.

  • Seal the flask and place it in a temperature-controlled shaker or on a stirring hot plate set to 40-50°C.

  • Monitor the reaction progress by taking small aliquots over time and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • The reaction is typically complete within 24-48 hours, with yields often exceeding 80-90%.

  • Once the reaction is complete, recover the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and reused.

  • The filtrate, containing the product and unreacted starting materials, is now ready for purification as described in Protocol 2.

Protocol 2: Post-Reaction Work-up and Purification

Materials:

  • Crude reaction mixture from Protocol 1 or a Fischer esterification

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Transfer the crude reaction mixture (filtrate from enzymatic synthesis or the entire mixture from Fischer esterification) into a 250 mL separatory funnel.

  • Dilute the mixture with 100 mL of diethyl ether.

  • Acid Removal (Critical for Fischer Esterification): Wash the organic layer with 50 mL of saturated NaHCO₃ solution. Swirl gently at first, and vent the funnel frequently to release the CO₂ gas produced. Continue until no more gas evolves. Separate the aqueous layer.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.[10]

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ for 15-20 minutes.

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • Purification by Column Chromatography: a. Prepare a silica gel column using a slurry of silica in hexane. b. Load the crude product onto the column. c. Elute the column with a solvent system starting with pure hexane. Gradually increase the polarity by adding ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate). d. This compound (a non-polar ester) will elute before the more polar 2-phenylethanol. e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent by rotary evaporation to yield the final product.

Data Presentation & Visualizations

Table 1: Screening of Commercial Lipases for Ester Synthesis (Data synthesized from studies on similar phenylethyl esters[6])

Lipase SourceEnzyme PreparationRelative Yield (after 24h)
Rhizomucor mieheiImmobilized (Lipozyme® RM IM)++++ (High)
Rhizomucor mieheiSoluble (Palatase®)+++ (Good)
Candida antarcticaImmobilized (Novozym® 435)++++ (High)
Pseudomonas sp.Soluble++ (Moderate)

Table 2: Influence of Key Parameters on Enzymatic Synthesis Yield (General trends compiled from literature[6][7])

ParameterConditionEffect on YieldRationale
Temperature Too Low (<30°C)LowSlow reaction kinetics.
Optimal (40-60°C)HighMaximum enzyme activity.
Too High (>70°C)LowEnzyme denaturation and loss of activity.
Water Content AnhydrousHighShifts equilibrium towards ester synthesis.
HighLowPromotes hydrolysis (reverse reaction).
Solvent Non-polar (Hexane)HighMaintains enzyme's essential water layer.
Polar (t-Butanol)ModerateMay partially strip water, reducing activity.
Solvent-FreeVery HighMaximizes reactant concentration.

Diagrams

Fischer_Esterification Fischer Esterification Mechanism RCOOH Hexanoic Acid Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H+ (Catalyst) H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + 2-Phenylethanol (Nucleophilic Attack) ROH 2-Phenylethanol Proton_Transfer Protonated Intermediate Tetrahedral_Int->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O (Elimination) Ester 2-Phenylethyl Hexanoate Protonated_Ester->Ester - H+ (Regeneration) Water H₂O Protonated_Ester->Water H_plus_regen H+ Ester->H_plus_regen

Caption: The acid-catalyzed Fischer Esterification mechanism.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Method Synthesis Method? Start->Check_Method Fischer Fischer Esterification Check_Method->Fischer Chemical Enzymatic Enzymatic Synthesis Check_Method->Enzymatic Enzymatic Check_Water Is water being removed? Fischer->Check_Water Check_Enzyme Enzyme activity optimal? Enzymatic->Check_Enzyme Add_DeanStark Implement Dean-Stark or molecular sieves Check_Water->Add_DeanStark No Check_Reactant_Ratio Using excess reactant? Check_Water->Check_Reactant_Ratio Yes Success Yield Improved Add_DeanStark->Success Increase_Acid Increase excess of hexanoic acid Check_Reactant_Ratio->Increase_Acid No Check_Catalyst Sufficient catalyst? Check_Reactant_Ratio->Check_Catalyst Yes Increase_Acid->Success Increase_Catalyst Adjust catalyst loading to 1-5 mol% Check_Catalyst->Increase_Catalyst No Check_Catalyst->Success Yes Increase_Catalyst->Success Screen_Lipases Screen different lipases (e.g., Novozym 435) Check_Enzyme->Screen_Lipases No Check_Temp Temperature optimal? Check_Enzyme->Check_Temp Yes Screen_Lipases->Success Adjust_Temp Adjust temp to 40-60°C Check_Temp->Adjust_Temp No Check_Enzyme_Water System anhydrous? Check_Temp->Check_Enzyme_Water Yes Adjust_Temp->Success Check_Enzyme_Water->Success Yes Dry_Reagents Use anhydrous reagents or vacuum Check_Enzyme_Water->Dry_Reagents No Dry_Reagents->Success

Caption: A logical workflow for diagnosing and fixing low yield issues.

References

Challenges in the chemical synthesis of phenethyl esters

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Phenethyl Esters

Welcome to the technical support center for the chemical synthesis of phenethyl esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of these valuable compounds. Phenethyl esters are significant components in fragrances, flavors, and pharmaceuticals, and their efficient synthesis is crucial.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to navigate common experimental hurdles, ensuring the integrity and success of your synthetic protocols.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of phenethyl esters, providing probable causes and actionable solutions based on established chemical principles.

Issue 1: Consistently Low or No Yield

Low product yield is one of the most frequent challenges in ester synthesis.[4][5] The root cause often lies in the equilibrium nature of the reaction, improper technique, or reagent quality.[6][7]

Question: My Fischer esterification of phenethyl alcohol results in a yield below 50%. What are the primary factors I should investigate?

Answer: A low yield in a Fischer esterification is typically traced back to one of several factors related to the reaction equilibrium or procedural execution.[6][8]

Probable Causes & Recommended Solutions

Probable Cause Explanation Recommended Solution & Protocol
Reaction Equilibrium Fischer esterification is a reversible reaction where the product (ester) and a byproduct (water) can react to reform the starting materials.[8][9][10] According to Le Châtelier's principle, the presence of water in the reaction mixture shifts the equilibrium back towards the reactants, limiting the yield.[6]1. Water Removal: Continuously remove water as it forms. The most effective method is using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[6][9] 2. Use Excess Reactant: Employ a large excess of one of the reactants, typically the less expensive or more easily removed one.[10] Using phenethyl alcohol as the solvent can significantly drive the equilibrium towards the product.[10] A 10-fold excess of alcohol can increase yields to over 95%.[10]
Catalyst Inactivity or Incorrect Amount An acid catalyst (e.g., H₂SO₄, p-TsOH) works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by phenethyl alcohol.[6][8][11] If the catalyst is old, hydrated, or used in an incorrect concentration, the reaction rate will be slow, and equilibrium may not be reached.1. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous.[6] 2. Optimize Concentration: Use a catalytic amount, typically 1-5 mol% relative to the limiting reagent.[6] Too much acid can lead to side reactions like the dehydration or self-etherification of phenethyl alcohol.[6]
Suboptimal Reaction Conditions Esterification often requires heat to overcome the activation energy.[12] Insufficient temperature or reaction time will result in an incomplete reaction. Conversely, excessive heat can promote decomposition or side reactions.[4][6]1. Temperature Control: Heat the reaction to a gentle reflux and maintain it.[13] The specific temperature will depend on the solvent and reactants used.[14] 2. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the limiting starting material.[6] Quench the reaction only when TLC indicates it is complete or has stalled.[4]
Impure Reagents or Solvents The presence of water in starting materials or solvents will directly inhibit the reaction.[5][7] Other impurities can interfere with the catalyst or lead to unwanted side products.1. Use Anhydrous Reagents: Ensure phenethyl alcohol, the carboxylic acid, and the solvent are anhydrous. Purify or dry them if necessary.[4] 2. Verify Purity: Check the purity of your starting materials. Oxidation of phenethyl alcohol, for instance, can yield phenylacetic acid, which may complicate the reaction and purification.[15]
Mechanical Losses Significant product loss can occur during the workup and purification steps through careless transfers, incomplete extractions, or poor purification technique.[4][7]1. Careful Workup: When transferring the reaction mixture, rinse the flask with the extraction solvent to recover all material.[4] 2. Efficient Extraction: During aqueous washes, ensure thorough mixing but avoid vigorous shaking that can lead to stable emulsions. Adding brine can help break up emulsions.[16][17] 3. Meticulous Purification: When purifying by column chromatography or distillation, handle transfers carefully to prevent spillage.[4][6]
Issue 2: Difficult Product Purification and Persistent Impurities

Even with a successful reaction, isolating a pure phenethyl ester can be challenging due to the presence of unreacted starting materials, catalyst, and side products.

Question: After my reaction workup, my crude product is a dark, oily substance, and my NMR spectrum shows significant impurities. How can I improve my purification protocol?

Answer: The presence of coloration and multiple signals in an NMR spectrum points to residual starting materials, catalyst, and potential side products. A systematic workup and purification strategy is essential.[17][18]

Probable Impurities & Purification Strategy

Impurity Source Removal Protocol
Unreacted Carboxylic Acid Incomplete reaction.Neutralizing Wash: During the workup in a separatory funnel, wash the organic layer with a weak base like 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12][16][17] This converts the acidic carboxylic acid into its water-soluble carboxylate salt, which partitions into the aqueous layer. Caution: Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.[6]
Unreacted Phenethyl Alcohol Incomplete reaction or use of excess alcohol.Water Wash: Phenethyl alcohol is slightly soluble in water (2 mL/100 mL).[1] Washing the organic layer with water and then brine will help remove the majority of the excess alcohol.[17]
Residual Acid Catalyst (H₂SO₄, p-TsOH) Catalyst used in the reaction.Neutralizing Wash: The sodium bicarbonate wash described above will also neutralize the strong acid catalyst, converting it into a water-soluble salt.[12][13]
Side Products (e.g., Dibenzyl Ether, Polymers) High temperatures or excessive catalyst concentration can cause phenethyl alcohol to undergo self-etherification or polymerization.[6]Chromatography/Distillation: These non-polar byproducts are often difficult to remove by simple extraction. Purification by silica gel column chromatography or vacuum distillation is typically required.[6][19] The choice depends on the boiling points and polarities of the ester and the impurities.[20]
  • Quench and Transfer: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.[13]

  • Extract: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and extract the product.

  • Neutralize: Wash the organic layer with 5% sodium bicarbonate solution until CO₂ evolution ceases.[17]

  • Wash: Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.[16][17]

  • Dry: Dry the isolated organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

  • Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify: Purify the resulting crude oil by either vacuum distillation or flash column chromatography on silica gel.[6][18][19]

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different synthetic methods for phenethyl esters?

Answer: The primary methods are Fischer esterification, acylation, and enzymatic synthesis, each with distinct advantages and disadvantages.

Method Description Advantages Disadvantages
Fischer Esterification Reaction of a carboxylic acid and phenethyl alcohol with an acid catalyst.[8][9]Cost-effective, uses readily available starting materials, well-established.Reversible reaction requiring equilibrium manipulation (water removal).[6][10] Can be slow and may require harsh conditions (heat, strong acid).[9]
Acylation Reaction of phenethyl alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride.[20][21]High-yielding, fast, and irreversible reaction.[20] Avoids the need to remove water.Reagents are more expensive, moisture-sensitive, and can be hazardous.[9] The reaction produces stoichiometric amounts of acidic byproducts (e.g., HCl) that must be neutralized.
Enzymatic Synthesis Uses a lipase (e.g., Novozym 435) to catalyze the esterification.[2][22]Extremely mild reaction conditions, high selectivity, environmentally friendly ("green" chemistry).[23][24]Enzymes can be expensive, sensitive to solvents and temperature, and may have lower reaction rates than conventional chemical methods.[23][22]

Q2: My reaction involves a sensitive functional group. Which esterification method is most suitable?

Answer: For substrates with sensitive functional groups that cannot tolerate strong acid or high temperatures, enzymatic synthesis is the ideal choice due to its mild reaction conditions.[23][25] If enzymatic methods are not feasible, acylation using an acid anhydride with a mild base like pyridine or DMAP at controlled temperatures can be a good alternative.[21]

Q3: How can I effectively monitor the reaction to avoid side-product formation?

Answer: The best way to monitor the reaction is by Thin-Layer Chromatography (TLC) .[6][23] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the appearance of the product spot. This allows you to stop the reaction at the optimal time, preventing the formation of degradation or side products from prolonged heating.[4][6]

Visualized Workflows

The following diagrams illustrate key decision-making and procedural workflows in the synthesis of phenethyl esters.

Caption: Troubleshooting workflow for low yield in phenethyl ester synthesis.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification & Analysis A 1. Reaction Setup (Anhydrous Glassware, Reagents) B 2. Add Reactants & Catalyst A->B C 3. Heat to Reflux B->C D 4. Quench & Extract C->D Reaction Complete (TLC) E 5. Neutralize (NaHCO3 wash) D->E F 6. Wash (Water, Brine) E->F G 7. Dry Organic Layer (e.g., MgSO4) F->G H 8. Concentrate (Rotovap) G->H I 9. Purify Crude Product (Distillation or Chromatography) H->I Crude Product Obtained J 10. Characterize Pure Ester (NMR, IR, MS) I->J

Caption: General workflow for phenethyl ester synthesis and purification.

References

Technical Support Center: Thermal Degradation of 2-Phenylethyl Hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for investigating the thermal degradation pathways of 2-phenylethyl hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. Our approach is rooted in scientific expertise to ensure the integrity and reliability of your experimental outcomes.

Introduction

This compound is an ester valued for its pleasant floral and fruity aroma, finding applications in fragrances, cosmetics, and as a flavoring agent. Understanding its thermal stability is paramount for ensuring product quality, predicting shelf-life, and identifying potential degradants that may alter its sensory properties or introduce safety concerns. This guide will walk you through the theoretical and practical aspects of studying its degradation under heat.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of thermal degradation for esters like this compound?

A1: The thermal decomposition of esters can proceed through several pathways, largely dependent on temperature and the presence of oxygen.[1][2] In the absence of oxygen (pyrolysis), two main mechanisms are prevalent:

  • Concerted Six-Centered Elimination (cis-Elimination): This is a common pathway for esters with a β-hydrogen on the alcohol moiety. It involves a cyclic transition state, leading to the formation of an alkene and a carboxylic acid.[2] For this compound, this would theoretically yield styrene and hexanoic acid.

  • Radical Homolytic Cleavage: At higher temperatures, the ester bond can break homolytically, forming an acyl radical and an alkyl radical.[1] These highly reactive radicals can then undergo a variety of secondary reactions, including recombination, disproportionation, and further fragmentation, leading to a complex mixture of smaller hydrocarbons, acids, and alcohols.[1]

Q2: What are the likely primary degradation products of this compound under heat?

A2: Based on the known degradation mechanisms of similar esters and phenethyl compounds, the primary degradation products of this compound are expected to be:

  • Styrene and Hexanoic Acid: Formed via the concerted cis-elimination pathway.

  • Phenethyl Alcohol and Hexanoic Acid: Resulting from hydrolysis if water is present.

  • Products of Radical Cleavage: At higher temperatures, you may observe the formation of phenethyl radicals and hexanoyl radicals. These can lead to products like ethylbenzene, toluene, pentene, and carbon dioxide through subsequent reactions. The pyrolysis of phenethyl phenyl ether, a structurally related compound, shows competitive homolysis of the ether bond, suggesting that C-O bond cleavage is a significant pathway at elevated temperatures.[2]

Q3: My sample of this compound is turning yellow/brown upon heating. What does this indicate?

A3: A color change to yellow or brown is a common visual indicator of thermal degradation. This is often due to the formation of complex, high-molecular-weight byproducts or conjugated systems resulting from secondary reactions of the initial degradation products. If you observe a color change, it is a strong indication that your compound is degrading, and you should investigate the degradation products and reassess your experimental temperature and heating duration.

Q4: Can impurities in my this compound sample affect its thermal stability?

A4: Absolutely. Impurities can act as catalysts or reactants, potentially lowering the decomposition temperature of this compound. For instance, acidic or basic impurities can catalyze hydrolysis or other degradation reactions. It is crucial to use a high-purity sample for thermal stability studies to obtain reliable and reproducible results. If you suspect impurities are affecting your experiment, consider purifying your sample, for example, by distillation or chromatography.

Proposed Thermal Degradation Pathways of this compound

The following diagram illustrates the two primary proposed pathways for the thermal degradation of this compound in an inert atmosphere.

PEH This compound Pathway1 Concerted cis-Elimination (Lower Temperatures) Pathway2 Homolytic Cleavage (Higher Temperatures) Styrene Styrene HexanoicAcid Hexanoic Acid Pathway1->Styrene + Pathway1->HexanoicAcid PE_Radical Phenethyl Radical SecondaryProducts Secondary Products (e.g., Ethylbenzene, Toluene, Pentene, CO2) PE_Radical->SecondaryProducts Hex_Radical Hexanoyl Radical Hex_Radical->SecondaryProducts Pathway2->PE_Radical + Pathway2->Hex_Radical

Caption: Proposed major thermal degradation pathways of this compound.

Troubleshooting Guide for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile degradation products.[3] However, challenges can arise, particularly with thermally labile compounds.

Observed Issue Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Active sites in the injector liner or column causing analyte interaction.[4][5] 2. Column overload. 3. Improper injection technique. [5]1. Use a deactivated (silylated) inlet liner. Ensure you are using a high-quality, inert GC column. Condition the column according to the manufacturer's instructions. 2. Dilute your sample or use a split injection. 3. Ensure a fast and smooth injection.
No Peaks or Very Small Peaks 1. Analyte degradation in the injector. 2. Injector temperature too low for complete volatilization. 3. Leak in the system. [5]1. Lower the injector temperature. Consider using a programmable temperature vaporization (PTV) inlet. 2. Increase the injector temperature incrementally. 3. Perform a leak check of your GC system.
Appearance of Unexpected Peaks 1. Thermal degradation of the parent compound. 2. Contamination from the sample, solvent, or system.1. This is the expected outcome of your experiment. Use mass spectral libraries (e.g., NIST) to identify the new peaks. 2. Run a solvent blank to check for system contamination. Ensure high-purity solvents and clean sample vials.
Poor Reproducibility 1. Inconsistent heating of the sample. 2. Variable injection volumes. 3. Sample degradation over time before analysis.1. Use a calibrated oven or pyrolysis unit with precise temperature control. 2. Use an autosampler for consistent injection volumes. 3. Analyze samples immediately after thermal treatment or store them under conditions that prevent further degradation (e.g., refrigeration).

Experimental Protocol: Thermal Stability Testing of this compound

This protocol outlines a general procedure for assessing the thermal stability of this compound and identifying its degradation products using GC-MS.

Materials and Equipment
  • High-purity this compound (>99%)

  • High-purity solvent (e.g., hexane or dichloromethane, GC grade)

  • Inert gas (e.g., nitrogen or argon, high purity)

  • Sealed glass vials or ampoules suitable for heating

  • Calibrated oven or heating block with precise temperature control

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms)

  • Deactivated (silylated) GC inlet liners

  • Autosampler vials with septa

Experimental Workflow

cluster_prep Sample Preparation cluster_heating Thermal Treatment cluster_analysis GC-MS Analysis Prep Prepare solutions of This compound in a suitable solvent Aliquot Aliquot into sealed vials Prep->Aliquot Purge Purge vials with inert gas Aliquot->Purge Heat Heat samples at various temperatures and durations Purge->Heat Cool Cool samples to room temperature Heat->Cool Dilute Dilute heated samples Cool->Dilute Inject Inject into GC-MS Dilute->Inject Analyze Analyze data and identify degradation products Inject->Analyze

Caption: Workflow for thermal stability testing of this compound.

Step-by-Step Procedure
  • Sample Preparation:

    • Prepare a stock solution of this compound in your chosen solvent (e.g., 1000 ppm).

    • Aliquot a precise volume (e.g., 1 mL) of the solution into several glass vials.

    • Purge the headspace of each vial with an inert gas (nitrogen or argon) for 1-2 minutes to remove oxygen, then quickly seal the vials.

    • Prepare a control sample that will not be heated.

  • Thermal Treatment:

    • Place the sealed vials in a pre-heated oven or heating block at your desired temperatures. It is recommended to test a range of temperatures (e.g., 150°C, 200°C, 250°C) and time points (e.g., 1, 4, 8, 24 hours).

    • After the specified heating time, remove the vials and allow them to cool to room temperature.

  • GC-MS Analysis:

    • Once cooled, open the vials and dilute the samples if necessary to fall within the linear range of your GC-MS instrument.

    • Transfer the samples to autosampler vials for analysis.

    • Inject the samples into the GC-MS. A typical GC-MS method would be:

      • Injector Temperature: Start with a lower temperature (e.g., 200°C) to minimize on-column degradation.[4]

      • Oven Program: A suitable starting point would be 50°C (hold for 2 min), then ramp at 10°C/min to 280°C (hold for 5 min).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • MS Scan Range: 40-400 m/z.

  • Data Analysis:

    • Analyze the chromatograms of the heated samples and compare them to the unheated control.

    • Identify new peaks that appear in the heated samples.

    • Use the mass spectra of these new peaks to tentatively identify the degradation products by searching against a mass spectral library (e.g., NIST).

    • Confirm the identity of key degradation products by running authentic standards if available.

    • Quantify the degradation of this compound and the formation of its products by integrating the peak areas.

References

Technical Support Center: Overcoming Low Conversion Rates in Esterification of 2-Phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in this critical reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your process effectively.

Troubleshooting Guide: A Quick-Start Q&A

This section addresses the most common issues encountered during the esterification of 2-phenylethanol.

Q1: My reaction has stalled, and the conversion rate is well below 70%. What is the most likely cause?

A: The most probable cause is the reaction reaching its natural equilibrium. Fischer esterification is a reversible process where the formation of water as a byproduct can drive the reaction backward (hydrolysis).[1][2] To achieve higher conversion, you must actively shift the equilibrium toward the product side.

Q2: I'm using sulfuric acid as a catalyst, but my yield is still low. What can I do?

A: While concentrated sulfuric acid is an effective catalyst, its dual role as a dehydrating agent is limited.[1] Forcing the reaction to completion often requires more aggressive water removal. Consider implementing a Dean-Stark apparatus to physically remove water from the reaction mixture as it forms.[3][4] Alternatively, increasing the molar excess of one reactant (typically the less expensive one) can also shift the equilibrium.[5][6]

Q3: The reaction mixture is turning dark, and I'm seeing byproducts in my analysis. How can I prevent this?

A: Darkening and byproduct formation are often signs of side reactions, such as dehydration of the alcohol or oxidation, which can be exacerbated by harsh acidic conditions and high temperatures.[7] To mitigate this, consider using a milder catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., Amberlyst-15) which can be easily filtered out.[8][9] Alternatively, enzymatic catalysis offers a highly selective and mild reaction environment.[10]

Q4: My starting materials are precious. I can't use a large excess of either the alcohol or the acid. What is the best strategy for high conversion?

A: In this scenario, your focus must be on efficiently removing the water byproduct. The two most effective methods are:

  • Reactive Distillation: This advanced technique combines reaction and distillation in a single unit, continuously removing the ester product and/or water, which drives the reaction toward completion.[11][12][13]

  • Azeotropic Distillation with a Dean-Stark Trap: Using a solvent like toluene that forms a low-boiling azeotrope with water allows for the continuous removal of water from the refluxing reaction mixture.[2][3][14]

Frequently Asked Questions (FAQs)

This section provides in-depth answers to more specific challenges.

Topic 1: Managing Reaction Equilibrium

Q: How exactly does a Dean-Stark trap work to improve yield?

A: The Dean-Stark apparatus is a piece of glassware that takes advantage of the physical properties of the reaction components.[3] When refluxing with an immiscible solvent like toluene, the vapor produced is a mixture of toluene and water (an azeotrope). This vapor rises into the condenser, liquefies, and drips into the graduated collection tube of the Dean-Stark trap. Because water is denser than toluene and immiscible with it, it settles to the bottom of the tube where it can be trapped or drained off.[2][4] The toluene overflows from the trap and returns to the reaction flask, allowing the process to continue. By physically removing a product (water), you are constantly disrupting the equilibrium and forcing the reaction to proceed in the forward direction, in accordance with Le Châtelier's principle.[15]

G cluster_Reaction Reaction Flask cluster_Removal Equilibrium Shift Reactants 2-Phenylethanol + Carboxylic Acid Products Ester + Water Reactants->Products Esterification (Forward Reaction) Products->Reactants Hydrolysis (Reverse Reaction) Water_Removal Water Removal (e.g., Dean-Stark) Products->Water_Removal Le Châtelier's Principle Water_Removal->Products Inhibits Reverse Reaction

Caption: Le Châtelier's principle applied to esterification.

Topic 2: Catalyst Selection and Optimization

Q: What are the pros and cons of different catalysts for this esterification?

A: Catalyst choice significantly impacts reaction rate, yield, and purity. The table below summarizes the key differences.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, p-TsOHInexpensive, high activity, well-understood.[16]Difficult to remove, can cause side reactions/charring, corrosive.[7]
Heterogeneous Acid Amberlyst-15, Sulfated ZirconiaEasily removed by filtration, reusable, often milder conditions.[8]Can have lower activity than homogeneous catalysts, potential for mass transfer limitations.
Enzymatic Lipases (e.g., Novozym® 435)High selectivity (avoids side reactions), mild conditions (room temp.), environmentally friendly.[17][18]More expensive, sensitive to temperature and pH, may require specific solvents or transesterification donors.[19]

Q: Can I use a Lewis acid instead of a Brønsted acid?

A: Yes, Lewis acids can be effective catalysts. For instance, certain moisture-tolerant zirconium complexes have been shown to catalyze esterification reactions effectively.[20] These catalysts can be particularly useful for substrates sensitive to strong Brønsted acids. However, they are generally more expensive and may require more specific reaction conditions.

Topic 3: Advanced & Alternative Methodologies

Q: My substrates are thermally sensitive. What are my options?

A: For thermally sensitive molecules, you must avoid the high temperatures of traditional Fischer esterification. The best options are:

  • Enzymatic Transesterification: This is the ideal method. Using an immobilized lipase like Novozym® 435 with an acyl donor like vinyl acetate allows the reaction to proceed efficiently at moderate temperatures (e.g., 40-60 °C), minimizing degradation.[17][18] The reaction is often irreversible, leading to very high conversion.

  • Steglich Esterification: This method uses coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid at room temperature.[14] It is highly effective but generates a dicyclohexylurea (DCU) byproduct that must be filtered off.

Q: What is reactive distillation and is it suitable for a lab-scale synthesis?

A: Reactive distillation is a process intensification technique where the chemical reactor is also the distillation column.[21] For the esterification of 2-phenylethanol, the reactants are fed into a column containing a catalyst. As the reaction occurs, the products are continuously separated based on their boiling points. This method is exceptionally efficient at driving equilibrium-limited reactions to completion.[11][12] While primarily an industrial process, lab-scale reactive distillation setups can be assembled and are highly effective for achieving near-quantitative conversion.[22]

Experimental Protocols
Protocol 1: High-Yield Fischer Esterification using a Dean-Stark Apparatus

This protocol describes the esterification of 2-phenylethanol with acetic acid to produce 2-phenylethyl acetate, a common fragrance ester.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.[3][9]

  • Reagent Charging: To the flask, add 2-phenylethanol (1.0 eq), acetic acid (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2 mL per gram of 2-phenylethanol).

  • Reaction: Heat the mixture to a vigorous reflux. You should observe the toluene-water azeotrope condensing and collecting in the Dean-Stark trap. Continue refluxing until no more water collects in the trap (typically 3-5 hours).[9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize the remaining acid) and then with a saturated aqueous solution of NaCl (brine).[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product via vacuum distillation to obtain pure 2-phenylethyl acetate.

Protocol 2: Enzymatic Transesterification for Mild Conditions

This protocol uses an immobilized lipase and an activated acyl donor for a highly efficient, low-temperature synthesis.

  • Reactant Charging: In a flask, dissolve 2-phenylethanol (1.0 eq) in a suitable solvent (e.g., 2-methyl-2-butanol or solvent-free). Add vinyl acetate (1.5 eq).

  • Catalyst Addition: Add immobilized lipase (Novozym® 435, typically 10% by weight of the limiting reactant).[17]

  • Reaction: Stir the mixture at a controlled temperature, typically between 40-60°C. Monitor the reaction progress by TLC or GC analysis. The reaction is often complete within a few hours, achieving >95% conversion.[18]

  • Workup:

    • Remove the enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent and any excess vinyl acetate under reduced pressure. The resulting product is often of high purity and may not require further purification.

Troubleshooting Workflow

If you are experiencing low conversion, follow this logical workflow to diagnose and solve the issue.

TroubleshootingWorkflow start Low Conversion (<80%) q1 Is water being actively removed? start->q1 a1_no Implement Dean-Stark trap or add molecular sieves. q1->a1_no No a1_yes Check catalyst activity. q1->a1_yes Yes a2_no Use fresh catalyst. Increase catalyst loading (1-5 mol%). a1_yes->a2_no Inactive/Old a2_yes Are reaction conditions optimal? a1_yes->a2_yes Active a3_no Increase temperature to ensure reflux. Check stoichiometry (use 1.5-3x excess of one reagent). a2_yes->a3_no No a3_yes Consider alternative methods for high-purity/sensitive substrates. a2_yes->a3_yes Yes alt_methods Enzymatic Transesterification or Reactive Distillation a3_yes->alt_methods

Caption: A step-by-step diagnostic workflow for low yield.

References

Troubleshooting peak tailing in GC analysis of aroma compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gas Chromatography

Welcome to the technical support center for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak shape in their analysis of aroma compounds. As your dedicated application scientist, I will guide you through diagnosing and resolving one of the most common chromatographic problems: peak tailing . This issue can significantly compromise resolution and the accuracy of quantitation, so addressing it effectively is critical for data integrity.[1][2]

This guide moves beyond a simple checklist. We will explore the underlying causes of peak tailing, differentiating between physical system flaws and chemical interactions, to empower you with the knowledge to not only fix the problem but also prevent its recurrence.

Frequently Asked Questions (FAQs) on Peak Tailing

Q1: What is GC peak tailing and why is it a concern?

Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that extends further than its leading edge.[3] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A factor greater than 1.5 typically indicates a problem that requires investigation.[1]

This distortion is a significant concern because it can lead to:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and identification difficult.

  • Inaccurate Quantitation: The distorted peak shape makes it challenging for integration algorithms to accurately determine the peak area, leading to unreliable quantitative results.[2]

Q2: How can I quickly determine if the cause of peak tailing is physical or chemical?

The first step in troubleshooting is to observe your chromatogram closely. The pattern of tailing provides a crucial clue to its origin.[4]

  • Physical/Mechanical Cause: If most or all of the peaks in your chromatogram are tailing, including non-polar compounds like alkanes, the issue is likely physical. This points to a disruption in the carrier gas flow path that affects all analytes indiscriminately.[4][5] Common causes include improper column installation or dead volume.

  • Chemical/Adsorption Cause: If only specific peaks are tailing , particularly polar or active aroma compounds (e.g., phenols, organic acids, amines), the cause is likely chemical. This suggests that these analytes are undergoing secondary, undesirable interactions with active sites within the GC system.[2][4]

This initial diagnosis will direct your troubleshooting efforts efficiently, as detailed in the following sections.

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing based on the initial chromatographic evidence.

TroubleshootingWorkflow start Peak Tailing Observed diagnose Examine Chromatogram: Which peaks are tailing? start->diagnose physical_path All Peaks Tail diagnose->physical_path All chemical_path Specific/Polar Peaks Tail diagnose->chemical_path Specific cause_physical Indicates Physical Flow Path Issue physical_path->cause_physical check_install 1. Check Column Installation (Cut, Position, Ferrule) cause_physical->check_install check_inlet 2. Perform Inlet Maintenance (Replace Liner, Septum, Seal) check_install->check_inlet check_contam 3. Check for Gross Contamination (Trim Column Inlet) check_inlet->check_contam cause_chemical Indicates Chemical Adsorption Issue chemical_path->cause_chemical check_liner 1. Check Liner Activity (Use new, deactivated liner) cause_chemical->check_liner check_column 2. Check Column Activity (Trim inlet / Use guard column) check_liner->check_column check_method 3. Review Method Parameters (Inlet Temp, Solvent Polarity) check_column->check_method

Caption: A systematic workflow for troubleshooting GC peak tailing.

Scenario 1: All Peaks in the Chromatogram are Tailing

When every peak shows tailing, the problem lies within the physical setup of your GC system. The issue is creating turbulence or unswept volumes in the carrier gas path.[5] Address these potential causes in the following order.

Q: What should I check first if all my peaks are tailing?

A: Improper column installation is the most frequent cause. [6] Even minor mistakes during installation can create dead volume or flow path disturbances. A poorly cut column end, for example, can create turbulent eddies that trap analyte molecules, causing them to elute later and create a tail.[5]

Protocol 1: Proper GC Column Cutting and Installation

  • Wear Clean Gloves: Prevent contamination of the column.

  • Make a Clean Cut: Use a ceramic scoring wafer or sapphire scribe to lightly score the fused silica tubing. Never use metal files.

  • Break the Tubing: Gently flick the column on the opposite side of the score to create a clean break. The end should be flat and at a 90° angle to the column wall.[1][7]

  • Inspect the Cut: Use a small magnifier (at least 20x power) to inspect the column end. It should be a perfect circle with no jagged edges, shards, or cracks.[6] If the cut is poor, repeat the process.

  • Install Ferrule and Nut: Slide the correct nut and ferrule onto the column. Ensure the ferrule is oriented correctly and is the right size and material (e.g., graphite/Vespel) for your application.

  • Set Insertion Depth: Carefully measure the column insertion distance into the inlet and detector according to your instrument manufacturer's specifications. Incorrect positioning can create significant dead volume.[5]

  • Tighten Fittings: Tighten the nut until finger-tight, then use a wrench to tighten it an additional quarter- to half-turn. Do not overtighten, as this can crush the column.

  • Leak Check: After installation, perform an electronic leak check to ensure all connections are secure.

Q: I've reinstalled the column correctly, but the tailing persists. What's next?

A: The problem is likely contamination within the inlet. The inlet liner and septum are consumable parts that accumulate non-volatile residue from samples over time.[8] These residues, along with particles from a cored septum, create active sites and physical obstructions that disrupt the sample path.[8]

Protocol 2: Routine GC Inlet Maintenance

  • Cool the Inlet: Ensure the GC inlet has cooled to a safe temperature before handling.

  • Remove the Inlet Nut: Unscrew the retaining nut that holds the septum and liner in place.

  • Replace the Septum: Remove the old septum with forceps and replace it with a new one. Daily replacement is recommended for instruments in heavy use.[8]

  • Remove and Inspect the Liner: Carefully withdraw the inlet liner. A dirty liner may have a visible brown coating or contain particulate matter.[8]

  • Replace the Liner: Discard the old liner and replace it with a new, deactivated liner of the appropriate type for your analysis (see Table 1). While liners can be cleaned, this can increase their activity, so replacement is often the better choice.[9]

  • Inspect and Clean/Replace the Seal: Check the gold-plated or metal seal at the base of the inlet. If it is discolored or dirty, replace it.

  • Reassemble and Leak Check: Reassemble the inlet, reinstall the column, and perform a leak check.

Scenario 2: Only Polar or Active Aroma Compound Peaks are Tailing

If non-polar compounds (e.g., alkanes) have good peak shape, but your polar aroma compounds (those with hydroxyl, carboxyl, or amine groups) are tailing, the issue is chemical adsorption.[10] These polar analytes are interacting with active sites—typically acidic silanol groups—on the surfaces of the liner or column.[2][5]

Q: My phenol and organic acid peaks are tailing badly. What is the most likely cause?

A: An active or contaminated inlet liner is the primary suspect. The liner is the first surface your vaporized sample contacts at high temperature. If its deactivation layer has been compromised by moisture or non-volatile matrix components, exposed silanol groups will strongly adsorb polar analytes.[10]

Solution: Replace the current liner with a fresh, highly deactivated liner.[5] For analyzing active compounds, choosing the right liner geometry and deactivation is crucial.

Table 1: GC Inlet Liner Selection Guide for Aroma Compounds

Liner Type Description & Features Best For Considerations
Single Taper Taper at the bottom helps focus the sample onto the column and prevents contact with the metal inlet seal.[9] General purpose split/splitless analysis of active compounds. Can sometimes discriminate against low-boiling point compounds.[11]
Double Taper Tapers at both top and bottom contain the sample vapor cloud, preventing backflash.[9] Trace analysis, especially with larger injection volumes. Similar to single taper, may show some low-boiling point discrimination.
Liner with Wool Deactivated quartz wool provides a large surface area for vaporization, improves mixing, and traps non-volatile residue.[11][12] "Dirty" samples; samples with a wide range of boiling points. The wool itself can be a source of activity if not properly deactivated; not ideal for extremely active compounds.[9][12]

| Ultra Inert Liners | Liners manufactured with advanced deactivation processes to minimize surface activity.[13] | Trace-level analysis of highly active compounds (e.g., pesticides, phenols, free fatty acids). | Higher cost, but essential for demanding applications. |

Q: I've installed a new Ultra Inert liner, but I still see some tailing on my late-eluting active compounds. What else can I check?

A: The issue may be column activity or suboptimal method parameters.

  • Column Inlet Contamination: The first few centimeters of the analytical column can accumulate non-volatile matrix material, creating active sites.[5]

    • Solution 1: Trim the Column. Cut 10-20 cm from the front of the column to remove the contaminated section.[14] Reinstall and test the performance.

    • Solution 2: Use a Guard Column. A guard column is a short (5-10 m) piece of deactivated fused silica tubing installed before the analytical column. It acts as a disposable inlet, trapping contaminants and protecting the more expensive analytical column.[10][15]

  • Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of all analytes, but not so high that it causes thermal degradation.[16] If the temperature is too low, less volatile polar compounds may vaporize slowly, leading to a broad, tailing injection band.[5]

    • Solution: Ensure your inlet temperature is appropriate for your highest-boiling aroma compounds. A temperature increase can sometimes improve peak shape for active compounds by reducing adsorption effects.[10][17]

Table 2: Recommended GC Inlet Temperatures for Common Aroma Compound Classes

Aroma Compound Class Boiling Point Range (°C) Recommended Starting Inlet Temp (°C) Notes
Esters (e.g., Ethyl Acetate) 70 - 150 200 - 220 Generally robust, but higher MW esters need higher temps.
Monoterpenes (e.g., Limonene) 150 - 180 220 - 250 Prone to thermal degradation if temperature is excessive.
Alcohols (e.g., Linalool) 180 - 230 250 Polar nature makes them susceptible to active sites.
Phenols (e.g., Guaiacol) 200 - 250 250 - 270 Highly active; require an inert flow path.

| Sesquiterpenes (e.g., Caryophyllene) | 250 - 280 | 270 - 290 | High boiling points require a hot inlet for efficient vaporization. |

  • Solvent-Phase Polarity Mismatch: Injecting a sample dissolved in a solvent with a very different polarity from the column's stationary phase can cause poor peak shape.[18][19] For example, injecting an aqueous extract onto a non-polar DB-5 column can lead to issues.

    • Solution: If possible, match the polarity of the solvent to the stationary phase. If this is not feasible, using a retention gap (a short, deactivated guard column) can help mitigate these effects.[20]

By systematically diagnosing the symptoms and understanding the underlying causes, you can effectively eliminate peak tailing and restore the performance and reliability of your GC analysis for aroma compounds.

References

Minimizing by-product formation in 2-phenylethyl hexanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylethyl hexanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the synthesis of this valuable flavor and fragrance compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize by-product formation and maximize your yield and purity.

I. Understanding the Synthesis: Reaction Pathways and By-Products

The synthesis of this compound is typically achieved through two primary routes: traditional acid-catalyzed Fischer-Speier esterification and modern enzyme-catalyzed synthesis. Each method has its own set of advantages and challenges, particularly concerning by-product formation.

Fischer-Speier Esterification

This classic method involves the reaction of 2-phenylethyl alcohol with hexanoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is reversible, and its equilibrium nature is a critical factor to control.

Fischer_Esterification cluster_side_reaction Side Reaction (High Temp) Reactants 2-Phenylethyl Alcohol + Hexanoic Acid Ester This compound Reactants->Ester Esterification (Reversible) Water Water (By-product) Reactants->Water Catalyst H₂SO₄ or p-TsOH Catalyst->Reactants Catalyst Ester->Reactants Hydrolysis Ether Di-2-phenylethyl Ether (By-product) 2-Phenylethyl_Alcohol 2x 2-Phenylethyl Alcohol 2-Phenylethyl_Alcohol->Ether Dehydration

Caption: Reaction scheme for Fischer-Speier esterification of this compound.

The primary by-product is water . Its presence shifts the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.[1][2] A significant side-reaction, especially at elevated temperatures, is the acid-catalyzed dehydration of two molecules of 2-phenylethyl alcohol to form di-2-phenylethyl ether .

Enzymatic Synthesis

This "green chemistry" approach utilizes lipases, such as Candida antarctica Lipase B (often immobilized, e.g., Novozym® 435), as biocatalysts.[3][4][5] Enzymatic synthesis is highly selective, operates under milder conditions, and significantly reduces the formation of by-products.[6][7]

Enzymatic_Synthesis Reactants 2-Phenylethyl Alcohol + Hexanoic Acid Ester This compound Reactants->Ester High Selectivity Water Water (By-product) Reactants->Water Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->Reactants Biocatalyst

Caption: Reaction scheme for lipase-catalyzed synthesis of this compound.

While enzymatic reactions are also reversible, the high selectivity of the enzyme minimizes the formation of unwanted side products like ethers.[5] The main challenge is optimizing reaction parameters to achieve a high conversion rate.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1:

  • In Fischer-Speier Esterification: The primary by-product is water , which can hydrolyze the ester back to the starting materials.[1] At higher temperatures, di-2-phenylethyl ether can form from the dehydration of 2-phenylethyl alcohol. Unreacted 2-phenylethyl alcohol and hexanoic acid are also common impurities.

  • In Enzymatic Synthesis: Due to the high selectivity of lipases, the formation of side products like ethers is negligible.[6] The main "impurities" are typically unreacted starting materials and the by-product water .

Q2: My yield of this compound is very low. What are the likely causes?

A2: Low yield is a common problem that can stem from several factors:

  • Equilibrium (Fischer Esterification): The reversible nature of the reaction is a primary cause. If the water by-product is not removed, the reaction will not proceed to completion.[1][2]

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low (especially for enzymatic synthesis).

  • Catalyst Inactivity: Your acid catalyst may be old or contaminated. For enzymatic synthesis, the lipase may have lost its activity due to improper storage, handling, or repeated use.[8]

  • Losses During Workup: Significant product loss can occur during extraction, washing, and purification steps.[9]

Q3: How can I effectively remove the water by-product in Fischer esterification?

A3: There are several effective methods:

  • Dean-Stark Apparatus: This is a classic and highly effective method where the reaction is conducted in a solvent (like toluene) that forms an azeotrope with water. The azeotrope distills off, and the water is collected in a trap, preventing it from returning to the reaction mixture.[1][10]

  • Molecular Sieves: Adding activated molecular sieves (e.g., 4Å) to the reaction mixture can effectively adsorb the water as it is formed.

  • Excess Reactant: Using a large excess of one of the reactants (usually the less expensive one) can shift the equilibrium towards the product, in accordance with Le Châtelier's principle.[9]

Q4: Can I reuse my catalyst?

A4:

  • Acid Catalysts: Homogeneous catalysts like H₂SO₄ are consumed during the workup and cannot be reused. Heterogeneous solid acid catalysts like Amberlyst-15 can be recovered by filtration and reused, although their activity may decrease over several cycles.[11][12]

  • Enzymes: Immobilized lipases like Novozym® 435 are designed for reusability. They can be easily filtered from the reaction mixture, washed, and used for multiple reaction cycles, making the process more cost-effective.[4][5]

Troubleshooting Specific Issues
Issue / Observation Probable Cause(s) Recommended Solutions & Explanations
Low Yield in Fischer Esterification 1. Incomplete water removal: The equilibrium is not shifted towards the products. 2. Insufficient reaction time or temperature. 3. Loss of volatile reactants/product during reflux.1. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to continuously remove water.[1][10] Alternatively, add an excess of one reactant. 2. Increase reflux time and monitor the reaction progress via TLC or GC. 3. Ensure your reflux condenser is efficient and that the heating is not excessively vigorous.
GC-MS shows a peak for Di-2-phenylethyl Ether High reaction temperature and/or high concentration of strong acid catalyst (e.g., H₂SO₄), leading to intermolecular dehydration of the alcohol.1. Lower the reaction temperature. 2. Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like Amberlyst-15, which is known for higher selectivity.[12] 3. Consider switching to an enzymatic route, which is highly selective and avoids this by-product.
Low Conversion in Enzymatic Synthesis 1. Sub-optimal temperature: Enzyme activity is highly temperature-dependent.[13] 2. Incorrect substrate molar ratio. 3. Enzyme deactivation. 4. Water accumulation leading to hydrolysis.1. Optimize the temperature. For Novozym® 435, a range of 40-60°C is often effective.[14][15] 2. Experiment with different molar ratios of alcohol to acid. An excess of one substrate may be beneficial. 3. Ensure the enzyme has been stored correctly (cool, dry place) and handle it gently. 4. Conduct the reaction in a non-polar organic solvent (e.g., hexane) or under vacuum to remove water as it forms.[16][17]
Difficulty Separating Product from Unreacted Hexanoic Acid Incomplete neutralization during workup: Hexanoic acid is soluble in the organic layer if not fully converted to its carboxylate salt.During the aqueous workup, use a sufficient amount of a base like sodium bicarbonate (NaHCO₃) solution and wash the organic layer multiple times.[9][18] Check the pH of the aqueous layer to ensure it is basic.

III. Experimental Protocols

Protocol 1: Fischer-Speier Esterification using a Dean-Stark Trap

This protocol is designed to maximize yield by continuously removing the water by-product.

Materials:

  • 2-Phenylethyl alcohol

  • Hexanoic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.

  • Charging the Reactor: To the round-bottom flask, add 2-phenylethyl alcohol (1.0 eq), hexanoic acid (1.2 eq), p-TsOH (0.05 eq), and toluene (approx. 2 mL per gram of alcohol).

  • Reaction: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope. The water will collect in the bottom of the Dean-Stark trap, while the toluene will overflow back into the reaction flask.[1][10]

  • Monitoring: Continue reflux until no more water is collected in the trap (typically 3-5 hours). The reaction can also be monitored by TLC or GC.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2x) to remove unreacted hexanoic acid and the p-TsOH catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.[9][18]

    • Water (1x)

    • Brine (1x) to break up any emulsions and help dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude ester can be further purified by vacuum distillation if necessary.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Novozym® 435)

This protocol offers a highly selective and environmentally friendly route to this compound.

Materials:

  • 2-Phenylethyl alcohol

  • Hexanoic acid

  • Novozym® 435 (Candida antarctica Lipase B, immobilized)

  • Hexane (or other suitable organic solvent)

  • Reaction vessel (e.g., screw-cap vial or flask)

  • Orbital shaker with temperature control

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve 2-phenylethyl alcohol (1.0 eq) and hexanoic acid (1.0-1.5 eq) in hexane.

  • Enzyme Addition: Add Novozym® 435 (typically 5-10% by weight of the total substrates).

  • Reaction Conditions: Seal the vessel and place it in an orbital shaker set to an appropriate temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).[6]

  • Monitoring: The reaction is typically run for 24-48 hours. Progress can be monitored by taking small aliquots and analyzing them by GC.

  • Catalyst Recovery: Once the reaction has reached the desired conversion, stop the agitation and allow the immobilized enzyme beads to settle. Decant the supernatant or filter the mixture to recover the Novozym® 435. The recovered enzyme can be washed with fresh solvent (e.g., hexane) and dried for reuse.

  • Purification: The solvent in the supernatant is removed under reduced pressure (rotary evaporator) to yield the crude product. Since this method is highly selective, the crude product is often of high purity. If unreacted starting materials are present, they can be removed by vacuum distillation.

IV. Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for monitoring reaction progress and assessing the purity of the final product.

Table 1: Example GC-MS Parameters for Product Analysis

ParameterSettingRationale
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column provides good separation for esters and related compounds.[19]
Carrier Gas Helium, constant flow rate of 1 mL/minStandard carrier gas for GC-MS.[19]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading with concentrated samples.
Injector Temp. 250 °CEnsures complete vaporization of the analytes.
Oven Program - Initial Temp: 80°C, hold for 2 min - Ramp: 10°C/min to 250°C - Hold: 5 min at 250°CThis temperature program allows for the separation of volatile starting materials from the higher-boiling ester product and potential ether by-product.
MS Detector - Transfer Line Temp: 280°C - Ion Source Temp: 230°C - Mode: Electron Ionization (EI) at 70 eV - Scan Range: 40-400 m/zStandard conditions for EI-MS analysis, allowing for fragmentation and identification of compounds by comparison to spectral libraries (e.g., NIST).[19]

Expected Retention Order (Approximate):

  • Hexane (solvent)

  • 2-Phenylethyl alcohol

  • Hexanoic acid

  • This compound (Product)

  • Di-2-phenylethyl ether (By-product)

V. References

  • Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. (2018). Chemistry Stack Exchange. --INVALID-LINK--

  • Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review. (n.d.). ResearchGate. --INVALID-LINK--

  • Šinkūnienė, D., Kazlauskas, S., & Bendikienė, V. (2014). Enzymatic phenethyl octanoate synthesis: lipase selection and reaction optimization by response surface methodology. Chemija, 25(3), 185-194. --INVALID-LINK--

  • Yadav, G. D., & Lathi, P. S. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Journal of Molecular Catalysis B: Enzymatic, 82, 15-21. --INVALID-LINK--

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. --INVALID-LINK--

  • de Oliveira, J. V., et al. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Catalysts, 13(7), 1083. --INVALID-LINK--

  • Feasibility of reactive chromatography for the production of 2‐phenyl ethyl acetate. (n.d.). ResearchGate. --INVALID-LINK--

  • The Fischer Esterification. (n.d.). University of Missouri–St. Louis. --INVALID-LINK--

  • Garcia-Galan, C., Berenguer-Murcia, Á., Fernandez-Lafuente, R., & Rodrigues, R. C. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2359-2387. --INVALID-LINK--

  • Dudu, A. I., Paizs, C., & Toșa, M. I. (2021). Optimization of reaction parameters for natural aroma esters synthesis by factorial design. RSC Advances, 11(48), 30205-30213. --INVALID-LINK--

  • A REVIEW ON FLAVOR ESTER SYNTHESIS USING IMMOBILIZED LIPASE. (2020). Catalysis in Green Chemistry and Engineering, 3(2). --INVALID-LINK--

  • da Silva, J. A., et al. (2022). Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc. Molecules, 27(22), 7858. --INVALID-LINK--

  • Fischer Esterification. (n.d.). University of California, Irvine. --INVALID-LINK--

  • González-Pérez, D., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Processes, 9(11), 2003. --INVALID-LINK--

  • Tosa, M. I., et al. (2021). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Advances, 11(48), 30205-30213. --INVALID-LINK--

  • Chen, Y. H., et al. (2018). Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym® 435. Catalysts, 8(11), 548. --INVALID-LINK--

  • Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. --INVALID-LINK--

  • Kinetics and optimization of lipase-catalyzed synthesis of rose fragrance 2-phenylethyl acetate through transesterification. (2014). FAO AGRIS. --INVALID-LINK--

  • Yadav, G. D., & Lathi, P. S. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Sigma-Aldrich. --INVALID-LINK--

  • Application Note: Enzymatic Synthesis of Furfuryl Hexanoate Using Immobilized Lipase. (n.d.). BenchChem. --INVALID-LINK--

  • Sharma, G. V., et al. (2012). Amberlyst-15 in organic synthesis. ARKIVOC, 2012(i), 570-609. --INVALID-LINK--

  • Synthesis of pure esters from long-chain alcohols using Fischer esterification. (2020). Sciencemadness.org. --INVALID-LINK--

  • Amberlyst®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols. (n.d.). ResearchGate. --INVALID-LINK--

  • Continuous Production of 2-Phenylethyl Acetate in a Solvent-Free System Using a Packed-Bed Reactor with Novozym 435. (n.d.). ResearchGate. --INVALID-LINK--

  • Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. (2020). Scirp.org. --INVALID-LINK--

  • Hexanoic acid, 2-phenylethyl ester. (n.d.). NIST Chemistry WebBook. --INVALID-LINK--

  • Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. (2018). New Journal of Chemistry. --INVALID-LINK--

  • Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. (2016). Analytical and Bioanalytical Chemistry Research, 3(1), 131-138. --INVALID-LINK--

  • Yu, S., et al. (2022). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. RSC Advances, 12(5), 2919-2927. --INVALID-LINK--

  • Amberlyst-15 in Organic Synthesis. (n.d.). ResearchGate. --INVALID-LINK--

  • Khan, Z., et al. (2020). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Chemistry, 2020, 6648358. --INVALID-LINK--

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Automated Non-Targeted GC-MS Analysis by KnowItAll MS Expert. (n.d.). Wiley Science Solutions. --INVALID-LINK--

  • Kinetics and thermodynamics of lipase catalysed synthesis of propyl caprate. (2015). Journal of the Taiwan Institute of Chemical Engineers, 53, 131-137. --INVALID-LINK--

  • A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. (2024). Journal of Analytical Toxicology. --INVALID-LINK--

  • Comparison of different catalysts for the reaction of 1-amidoalkyl-2-naphthols. (n.d.). ResearchGate. --INVALID-LINK--

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (n.d.). SciSpace. --INVALID-LINK--

  • A Comparative Study on Hexyl Hexanoate Production: Evaluating Solvent Systems for Optimal Synthesis. (n.d.). BenchChem. --INVALID-LINK--

  • Fischer Esterification | Mechanism + Easy TRICK!. (2024). YouTube. --INVALID-LINK--

References

Technical Support Center: Stability Testing of 2-Phenylethyl Hexanoate in Product Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-phenylethyl hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this common fragrance and flavor ester. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity and reliability of your stability data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in various product formulations.

Q1: What are the primary degradation pathways for this compound in product formulations?

A1: The two most significant degradation pathways for this compound, an ester, are hydrolysis and oxidation.

  • Hydrolysis: This is the chemical breakdown of the ester in the presence of water, yielding 2-phenylethanol and hexanoic acid. This reaction can be catalyzed by both acids and bases. The pH of your formulation is a critical factor; alkaline conditions, in particular, can significantly accelerate ester hydrolysis.[1][2]

  • Oxidation: The phenylethyl moiety and the hexanoate chain can be susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of various degradation products, including aldehydes, ketones, and smaller organic acids, which can alter the fragrance profile and potentially impact product safety.

Q2: What are the initial signs of this compound degradation in a product?

A2: The initial indicators of degradation are often sensory. You might notice a change in the fragrance profile, such as a weakening of the characteristic fruity, rosy scent, or the emergence of off-odors. These off-odors could be described as sour, rancid (due to hexanoic acid formation), or aldehydic. Physical changes in the product, such as discoloration or a shift in viscosity, can also be indicative of degradation.[3]

Q3: How does the type of formulation (e.g., emulsion vs. alcoholic solution) affect the stability of this compound?

A3: The formulation matrix plays a crucial role in the stability of this compound.

  • Emulsions (Creams, Lotions): In oil-in-water (O/W) emulsions, the ester will predominantly reside in the oil phase, which can offer some protection against hydrolysis in the aqueous phase. However, the large interfacial area between the oil and water phases can still facilitate hydrolysis. The stability can be influenced by the emulsifier system, pH of the aqueous phase, and the presence of antioxidants.[4]

  • Alcoholic Solutions (Perfumes, Splashes): In hydroalcoholic solutions, the presence of water makes hydrolysis a primary concern. The ethanol content can influence the polarity of the solvent and potentially the rate of hydrolysis. Additionally, there is a possibility of transesterification with ethanol over time, especially in the presence of acid or base catalysts, which would form ethyl hexanoate and 2-phenylethanol, altering the scent profile.[5]

Q4: What are the recommended storage conditions for products containing this compound to ensure long-term stability?

A4: To maximize the shelf-life of products containing this compound, they should be stored in well-closed containers in a cool, dark place. Protection from light is crucial to prevent photodegradation. For formulations sensitive to oxidation, packaging that minimizes headspace oxygen or the inclusion of antioxidants is recommended.[6]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the stability testing of this compound.

Issue 1: Accelerated Loss of this compound in an Emulsion-Based Formulation

Symptoms:

  • Significant decrease in the concentration of this compound during accelerated stability studies (e.g., at 40°C / 75% RH).

  • Noticeable change in the product's fragrance profile.

  • A drop in the pH of the formulation over time.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Hydrolysis due to high pH 1. Measure the pH of the formulation at the beginning and end of the stability study. A decrease in pH can indicate the formation of hexanoic acid. 2. Adjust the formulation pH to a mildly acidic range (e.g., pH 4-6), as esters are generally more stable under these conditions.[1][2] 3. Evaluate different buffering systems to maintain a stable pH throughout the product's shelf life.
Oxidation 1. Incorporate an antioxidant system into the oil phase of your emulsion. Common choices include tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), or rosemary extract.[6][7][8][9] 2. Utilize packaging that minimizes oxygen exposure , such as airless pumps or containers with nitrogen headspace. 3. Add a chelating agent (e.g., EDTA) to bind any trace metal ions that could catalyze oxidation.
Interaction with other ingredients 1. Review the formulation for any incompatible ingredients. Certain raw materials can introduce impurities or have a pH that affects the stability of the ester. 2. Conduct a compatibility study by testing the stability of this compound in the presence of individual formulation components.
Microbial contamination 1. Perform microbial testing on the stability samples. Microbial growth can lead to enzymatic degradation of the ester. 2. Ensure the preservative system is effective and stable at the storage conditions.
Issue 2: Poor Reproducibility of Analytical Results (GC-FID/MS)

Symptoms:

  • Inconsistent peak areas or retention times for this compound across replicate injections.

  • Presence of ghost peaks in the chromatogram.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Sample Preparation Inconsistency 1. Standardize the extraction procedure. Ensure consistent solvent volumes, extraction times, and agitation methods. 2. Validate the sample preparation method for accuracy, precision, and recovery. 3. For complex matrices like creams, consider different extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction with a solvent system optimized for this compound.[10]
GC System Issues 1. Check for leaks in the carrier gas lines, septum, and fittings. 2. Inspect and clean the injection port liner. A contaminated liner can cause peak tailing and poor reproducibility. 3. Verify the syringe condition. A worn or dirty syringe can lead to inaccurate injection volumes.
Column Degradation 1. Condition the column according to the manufacturer's instructions. 2. If the peak shape is poor (tailing or fronting), consider trimming the column inlet. 3. If performance does not improve, replace the column.
Carryover from Previous Injections 1. Implement a thorough wash sequence for the syringe and injection port between samples. 2. Inject a solvent blank after a high-concentration sample to check for carryover.
Issue 3: Appearance of Unknown Peaks in the Chromatogram During Stability Studies

Symptoms:

  • New peaks, not present in the initial chromatogram, appear and grow over time in the stability samples.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Degradation Products 1. Identify the degradation products. The most likely candidates are 2-phenylethanol and hexanoic acid from hydrolysis. Use reference standards to confirm their identity by retention time and mass spectra (if using GC-MS). 2. Investigate other potential degradation products from oxidation by comparing the mass spectra of the unknown peaks with library data.
Interaction with Packaging 1. Analyze a control sample stored in an inert container (e.g., glass) to rule out packaging interactions. 2. If leaching is suspected, analyze a blank formulation stored in the same packaging to identify any leached compounds.
Contamination 1. Review the handling and storage procedures for any potential sources of contamination. 2. Analyze a blank sample that has been through the entire sample preparation process to check for contaminants from solvents or equipment.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[11][12][13]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of the analytical method.

Methodology:

  • Prepare solutions of this compound in the product matrix (or a suitable solvent if analyzing the pure compound).

  • Expose the samples to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4-8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photodegradation: Expose the sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14]

  • Analyze the stressed samples at appropriate time points using a validated stability-indicating method (e.g., GC-MS or HPLC-UV/MS).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

  • Aim for 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being excessive.[12]

Visualizations

Degradation Pathway of this compound

G PEH This compound PE 2-Phenylethanol PEH->PE Hydrolysis (H₂O, H⁺/OH⁻) HA Hexanoic Acid PEH->HA Hydrolysis (H₂O, H⁺/OH⁻) OxP Oxidation Products (Aldehydes, Ketones, etc.) PEH->OxP Oxidation (O₂, Light, Metal Ions)

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for Loss of Analyte

G start Loss of this compound Detected check_ph Measure pH of Formulation start->check_ph ph_low Is pH < 4 or > 7? check_ph->ph_low adjust_ph Adjust and Buffer pH ph_low->adjust_ph Yes check_oxidation Evaluate for Oxidation ph_low->check_oxidation No end Stability Improved adjust_ph->end add_antioxidant Incorporate Antioxidant check_oxidation->add_antioxidant check_interaction Investigate Ingredient Interactions add_antioxidant->check_interaction reformulate Reformulate with Compatible Ingredients check_interaction->reformulate reformulate->end

Caption: A systematic approach to troubleshooting the loss of this compound.

References

Technical Support Center: Enhancing the Efficiency of Lipase-Catalyzed Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for lipase-catalyzed ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in leveraging these versatile biocatalysts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide a quick reference for optimizing your experiments.

Q1: What is the optimal temperature for lipase-catalyzed ester synthesis?

A: There is no single optimal temperature; it is highly dependent on the specific lipase being used. Generally, fungal and yeast lipases exhibit optimal activity between 30°C and 50°C, while bacterial lipases often perform best in a higher range of 50°C to 65°C[1]. Temperature is a critical factor as it directly influences reaction yield and efficiency[2]. It is always recommended to determine the optimal temperature for your specific enzyme and substrate combination, as this can significantly improve both yield and enantiomeric excess[2]. For example, in the synthesis of octyl formate, the optimal temperature was found to be 40°C[3].

Q2: How does the choice of organic solvent affect the reaction?

A: The organic solvent plays a crucial role in substrate solubility, enzyme stability, and reaction equilibrium. Hydrophobic solvents (high log P value), such as hexane and isooctane, are generally preferred because they are less likely to strip the essential layer of water from the enzyme's surface, which is necessary for maintaining its active conformation[4][5]. Polar solvents, like DMSO, can disrupt the enzyme's secondary structure by forming hydrogen bonds and removing this water layer, often leading to decreased activity or inactivation[6]. However, in some cases, polar solvents can enhance selectivity[6]. The choice of solvent can also influence the apparent Michaelis constant (Km); for instance, hydrophobic solvents tend to result in a lower apparent Km for alcohol substrates[7].

Q3: Why is water activity (aw) critical, and what is the optimal range?

A: Water activity (aw) is a critical parameter in non-aqueous enzymology. A minimal amount of water is essential for a lipase to maintain its catalytically active conformational flexibility[8]. However, since esterification is a reversible reaction, excess water will shift the equilibrium back towards hydrolysis, reducing the ester yield[1][9]. The optimal aw is a delicate balance. For most microbial lipases, the best results are obtained in an aw range of 0.25 to 0.45[1]. Water activities greater than 0.4 have been shown to decrease both reaction rate and enantioselectivity[4]. It is crucial to control aw, as water is produced during the reaction, which can continuously alter the reaction conditions[10].

Q4: What are the advantages of using an immobilized lipase?

A: Immobilizing a lipase onto a solid support offers numerous advantages over using the free enzyme, making it highly attractive for industrial applications. Key benefits include:

  • Enhanced Stability: Immobilization often increases the enzyme's resistance to changes in temperature and pH, leading to improved operational stability[11][12].

  • Easy Recovery and Reuse: As a heterogeneous catalyst, the immobilized enzyme can be easily separated from the reaction mixture by simple filtration, allowing for its reuse across multiple reaction cycles[13][14]. This significantly reduces the overall cost of the process[15][16].

  • Improved Activity: Immobilization on hydrophobic supports can induce an open and hyperactivated conformation of the lipase, leading to increased catalytic activity[14].

  • Continuous Operation: Immobilized enzymes are well-suited for use in packed-bed reactors for continuous industrial processes[2].

Q5: Which lipase should I choose for my specific ester synthesis?

A: Lipase selection depends heavily on the specific substrates (acid and alcohol) you are using. Different lipases exhibit varying substrate specificities and regioselectivity. For example, Novozym 435 (immobilized Candida antarctica lipase B) is known for its broad substrate specificity for both esters and alcohols and is non-selective, making it a versatile choice for many applications[17]. In contrast, lipases like Lipozyme RM IM and TL IM are 1,3-specific, which is advantageous for targeted modifications of triglycerides[17]. It is often necessary to screen several commercially available lipases to find the most efficient one for a novel transformation[17][18]. For instance, in the synthesis of phytosterol esters, Candida rugosa lipase showed superior performance compared to Yarrowia lipolytica lipases[15][16].

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental issues.

Workflow for Troubleshooting Low Ester Yield

This diagram outlines a logical sequence for diagnosing the root cause of low conversion rates.

TroubleshootingWorkflow Start Problem: Low Ester Yield Check_Activity Is the enzyme active? (Test with a standard substrate) Start->Check_Activity Check_Water Is water activity (aw) optimized? (Too high or too low?) Check_Activity->Check_Water Yes Sol_Enzyme Solution: Replace with fresh enzyme. Consider immobilization for stability. Check_Activity->Sol_Enzyme No Check_Inhibition Is substrate or product inhibition occurring? Check_Water->Check_Inhibition Yes Sol_Water Solution: Control aw using molecular sieves or a saturated salt solution. Check_Water->Sol_Water No Check_Conditions Are reaction conditions optimal? (Temp, pH, Solvent, Molar Ratio) Check_Inhibition->Check_Conditions No Sol_Inhibition Solution: Use fed-batch substrate addition. Remove product in situ. Check_Inhibition->Sol_Inhibition Yes Sol_Conditions Solution: Systematically optimize each parameter. (See FAQ section) Check_Conditions->Sol_Conditions No End Resolution: Improved Ester Yield Check_Conditions->End Yes Sol_Enzyme->End Sol_Water->End Sol_Inhibition->End Sol_Conditions->End

Caption: A step-by-step workflow for diagnosing low ester yield.

Problem 1: Low or No Ester Conversion
  • Possible Cause 1: Inactive Enzyme. The lipase may have lost activity due to improper storage, repeated use, or harsh reaction conditions.

    • Solution: First, validate the enzyme's activity using a standard hydrolysis assay (e.g., with p-nitrophenyl butyrate)[19]. If inactive, use a fresh batch of enzyme. For long-term stability, consider using an immobilized lipase, which is generally more robust[12][14].

  • Possible Cause 2: Sub-optimal Water Activity (aw). As discussed in the FAQ, water content is critical. Too little water prevents the enzyme from adopting its active conformation, while too much water drives the reaction towards hydrolysis[1][9].

    • Solution: Control the water activity in your reaction system. This can be achieved by adding a specific amount of water, using molecular sieves to remove the water produced during the reaction, or equilibrating the system with saturated salt solutions[10]. See Protocol 1 for a detailed method.

  • Possible Cause 3: Inappropriate Solvent. The solvent may be inactivating the enzyme. Polar solvents are particularly known to decrease lipase activity[6].

    • Solution: Switch to a non-polar, hydrophobic solvent like hexane, heptane, or isooctane[20]. If substrate solubility is an issue, consider a solvent-free system where one of the substrates acts as the solvent, but be mindful of potential inhibition[9].

Problem 2: Reaction Stops Prematurely or Shows Non-Linear Kinetics
  • Possible Cause 1: Substrate Inhibition. High concentrations of certain substrates, particularly short-chain alcohols (like methanol and ethanol) or some organic acids, can inhibit or irreversibly inactivate the lipase[14][21][22]. The reaction starts but slows down as the enzyme becomes inhibited.

    • Solution: Implement a fed-batch strategy where the inhibitory substrate is added gradually over time to maintain a low concentration in the reaction vessel[14][21]. This avoids high initial concentrations that could deactivate the enzyme.

  • Possible Cause 2: Product Inhibition or Reversibility. The accumulation of the ester product or the water byproduct can slow the reaction. Water shifts the thermodynamic equilibrium towards hydrolysis, reducing the net synthesis rate[9].

    • Solution: Remove one or more products from the reaction medium in situ. Water can be removed using molecular sieves, pervaporation, or by sparging the reaction with an inert gas[23]. Removing the ester product can also drive the reaction forward.

  • Possible Cause 3: pH Shift. In unbuffered organic media, the consumption of an acidic substrate can lead to a change in the micro-aqueous environment around the enzyme, potentially shifting it away from its optimal pH.

    • Solution: While challenging in non-aqueous media, you can pre-adjust the pH of the enzyme preparation before lyophilization or immobilization[4]. Alternatively, using a minimal amount of a suitable buffer system can help maintain the pH.

Problem 3: Poor Enzyme Reusability/Stability
  • Possible Cause 1: Enzyme Leaching. If the enzyme is immobilized via weak physical adsorption, it can detach from the support during the reaction or washing steps, leading to a progressive loss of activity in subsequent cycles[5].

    • Solution: Strengthen the enzyme-support interaction. This can be achieved by using covalent immobilization methods or by cross-linking the enzyme after adsorption with an agent like glutaraldehyde[5]. Optimizing the pH and ionic strength during the initial immobilization can also enhance binding strength.

  • Possible Cause 2: Mechanical or Thermal Stress. The support material may not be mechanically robust, leading to fragmentation during stirring. High temperatures can also lead to thermal denaturation over time.

    • Solution: Choose a support with high mechanical strength, such as macroporous acrylic resins (e.g., Lewatit) or silica[9][17]. For thermal stability, ensure the reaction temperature does not exceed the enzyme's stable range. Immobilization itself often confers significant thermal stability[24].

Section 3: Key Experimental Protocols
Protocol 1: Controlling Water Activity (aw) in the Reaction Medium

This protocol describes the use of saturated salt solutions to pre-equilibrate the enzyme and reactants to a desired water activity.

Materials:

  • Hydrated salt (see table below for examples)

  • Sealed desiccator or chamber

  • Enzyme (free or immobilized) and reactants

  • Shallow dishes or vials

Procedure:

  • Prepare the Saturated Salt Slurry: In the bottom of the desiccator, add the chosen salt and enough deionized water to create a thick slurry. There should be excess solid salt present.

  • Select the Salt: Choose a salt hydrate pair that provides the desired aw at your reaction temperature.

Saltaw at 25°C
Potassium Acetate0.23
Magnesium Chloride0.33
Potassium Carbonate0.43
Sodium Bromide0.58
Sodium Chloride0.75
  • Equilibration:

    • Spread your immobilized enzyme or lyophilized free enzyme in a thin layer in a shallow dish.

    • Place the dish on the perforated shelf inside the desiccator, above the salt slurry.

    • Seal the desiccator and allow the system to equilibrate for 24-48 hours at a constant temperature. This allows the water content of the enzyme to adjust to the atmosphere's water activity.

  • Reaction Setup: Quickly transfer the equilibrated enzyme to your reaction vessel containing the pre-equilibrated substrates to minimize exposure to ambient humidity.

Causality: The constant vapor pressure of water above a saturated salt slurry creates a stable microenvironment with a defined aw. By equilibrating the enzyme in this environment, you precisely control the amount of essential water bound to it, which is critical for optimal catalytic function in organic media[1][10].

Protocol 2: A General Method for Lipase Immobilization by Physical Adsorption

This protocol outlines a simple and effective method for immobilizing lipase on a hydrophobic support, such as octyl-agarose or other hydrophobic resins.

Materials:

  • Lipase solution (in a low ionic strength buffer, e.g., 10 mM phosphate buffer, pH 7.0)

  • Hydrophobic support material (e.g., Octyl-Sepharose)

  • Shaking incubator or rotator

  • Bradford assay reagents or a spectrophotometer for protein quantification

Procedure:

  • Prepare the Support: Wash the support material with the low ionic strength buffer to remove any preservatives and to equilibrate it.

  • Determine Initial Protein Concentration: Measure the initial protein concentration of your lipase solution using the Bradford method or by measuring absorbance at 280 nm[15].

  • Immobilization:

    • Add a known amount of the support to the lipase solution. A typical ratio is 1 g of support to 10 mL of enzyme solution.

    • Incubate the mixture at a low temperature (e.g., 4°C) with gentle agitation for a specified time (e.g., 1-3 hours). The immobilization process is often rapid[14].

  • Monitor Immobilization: Periodically take small aliquots of the supernatant and measure the protein concentration. Immobilization is complete when the protein concentration in the supernatant no longer decreases.

  • Calculate Immobilization Yield:

    • Immobilization Yield (%) = [(Initial Protein - Final Protein in Supernatant) / Initial Protein] x 100

  • Wash and Store: Once immobilization is complete, separate the support from the solution by filtration. Wash the immobilized enzyme with buffer to remove any loosely bound protein. The biocatalyst is now ready for use or can be stored at 4°C[24].

Causality: This method relies on strong hydrophobic interactions between the hydrophobic support and the large hydrophobic surface exposed around the active site of the lipase when its "lid" is in the open conformation. This not only immobilizes the enzyme but also locks it in a hyperactivated state[14].

Protocol 3: Monitoring Reaction Progress via Titration

This is a classic and cost-effective method for tracking the progress of an esterification reaction by measuring the consumption of the fatty acid substrate.

Materials:

  • Reaction mixture aliquots

  • Solvent for quenching/dissolving (e.g., ethanol or acetone)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Burette and conical flasks

Procedure:

  • Sample Collection: At various time points (t=0, 1h, 2h, etc.), withdraw a precise volume or weight of the reaction mixture.

  • Quenching: Immediately add the aliquot to a conical flask containing an excess of a solvent like ethanol (e.g., 10-20 mL). This stops the reaction and dissolves the fatty acid.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the flask.

    • Titrate the sample with the standardized NaOH solution until a faint, persistent pink color is observed.

    • Record the volume of NaOH used.

  • Calculation:

    • Calculate the moles of fatty acid remaining in the aliquot at each time point.

    • Conversion (%) = [(Initial Moles of Acid - Moles of Acid at time t) / Initial Moles of Acid] x 100

Causality: This method directly quantifies the decrease in the concentration of one of the reactants (the carboxylic acid). It provides a reliable measure of the reaction's progress and allows for the calculation of initial reaction rates and final conversion, which are essential for optimization studies[25]. Other methods like HPLC or GC can also be used for more detailed analysis of both substrate consumption and product formation[15][26].

Section 4: Data & Diagrams
Table 1: Influence of Solvent Polarity on Lipase Activity

This table summarizes the general relationship between solvent properties and their suitability for lipase-catalyzed reactions.

Solvent TypeLog P ValueExamplesGeneral Effect on Lipase ActivityRationale
Hydrophobic > 2.0Hexane, Heptane, IsooctaneHigh Activity Does not strip the essential water layer from the enzyme surface, maintaining the active conformation[4][6].
Moderately Hydrophilic 0 - 2.0t-Butanol, Diisopropyl etherVariable Activity May partially distort the enzyme's hydration shell. Activity is often lower than in hydrophobic solvents[7].
Hydrophilic (Polar) < 0Acetone, Ethanol, DMSOLow Activity / Inactivation Strips the essential water layer, competes for hydrogen bonds, and can denature the protein structure[6][13].
Diagram: The Catalytic Mechanism of Lipase Ester Synthesis

This diagram illustrates the widely accepted Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

PingPongMechanism E Lipase (E) E_RCOOH E-RCOOH (Michaelis Complex) sub1 RCOOH (Acid) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_RCOOH->E_Acyl k₁ E_Acyl_ROH E-Acyl-R'OH (Ternary Complex) E_Acyl->E_Acyl_ROH k₂ prod1 H₂O (Water) E_Acyl->prod1 sub2 R'OH (Alcohol) E_Final Lipase (E) E_Acyl_ROH->E_Final prod2 RCOOR' (Ester) E_Final->prod2 k₃ sub1->E_RCOOH sub2->E_Acyl_ROH

Caption: The Ping-Pong Bi-Bi mechanism of lipase esterification.

Section 5: References
  • Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agritrop. --INVALID-LINK--

  • Valivety, R. H., Halling, P. J., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806. --INVALID-LINK--

  • Effect of Water Activity on Rate of Esterification by Lipase in Organic Media. Journal of the Chinese Institute of Chemical Engineers. --INVALID-LINK--

  • Krishna, S. H., Sattur, A. P., & Karanth, N. G. (2008). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology, 51(1), 1-11. --INVALID-LINK--

  • Lipases in Esterification Reactions: A Review. ResearchGate. --INVALID-LINK--

  • Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. --INVALID-LINK--

  • Water activity and substrate concentration effects on lipase activity. Semantic Scholar. --INVALID-LINK--

  • Selection of Yarrowia lipolytica Lipases for Efficient Ester Synthesis or Hydrolysis. MDPI. --INVALID-LINK--

  • Bornscheuer, U., & Yamane, T. (1995). Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. Enzyme and Microbial Technology, 17(9), 804-809. --INVALID-LINK--

  • (PDF) Selection of Yarrowia lipolytica Lipases for Efficient Ester Synthesis or Hydrolysis. ResearchGate. --INVALID-LINK--

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. --INVALID-LINK--

  • the role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non - SciSpace. --INVALID-LINK--

  • Basic strategies for monitoring lipase activity: A review. ResearchGate. --INVALID-LINK--

  • Sharma, R., Chisti, Y., & Banerjee, U. C. (2001). Organic Solvent Tolerant Lipases and Applications. Biotechnology Advances, 19(8), 627-662. --INVALID-LINK--

  • Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production. ACS Publications. --INVALID-LINK--

  • Lee, J. H., Kim, S. B., Kang, S. W., & Song, Y. S. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Polymers, 12(8), 1802. --INVALID-LINK--

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. --INVALID-LINK--

  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. --INVALID-LINK--

  • de Oliveira, A. L. B., et al. (2024). Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. --INVALID-LINK--

  • The Studies of Sepharose-Immobilized Lipases: Combining Techniques for the Enhancement of Activity and Thermal Stability. MDPI. --INVALID-LINK--

  • de Miranda, A. S., et al. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology, 11(15), 5036-5056. --INVALID-LINK--

  • Ester Synthesis in Aqueous Media by Lipase: Alcoholysis, Esterification and Substrate Hydrophobicity. ResearchGate. --INVALID-LINK--

  • Lipase catalysed synthesis of sugar ester in organic solvents. ResearchGate. --INVALID-LINK--

  • Activity of the Lipase in Organic Solvent-Aqueous Phase Reactions. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Enhancing Immobilized Lipase Stability for Ester Production. Benchchem. --INVALID-LINK--

  • Rios, N. S., et al. (2020). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Molecules, 25(23), 5767. --INVALID-LINK--

  • Lipase Catalyzed Ester Synthesis for Food Processing Industries. ResearchGate. --INVALID-LINK--

  • Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. PMC - PubMed Central. --INVALID-LINK--

  • Analytical Methods for Lipases Activity Determination: A Review. ResearchGate. --INVALID-LINK--

  • Synthesis of flavor esters by a novel lipase from Aspergillus niger in a soybean-solvent system. PMC - NIH. --INVALID-LINK--

  • Enzymatic Synthesis of Glucose Fatty Acid Esters Using SCOs as Acyl Group-Donors and Their Biological Activities. MDPI. --INVALID-LINK--

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. PMC - NIH. --INVALID-LINK--

  • Understanding Lipase-Deep Eutectic Solvent Interactions Towards Biocatalytic Esterification. ChemRxiv. --INVALID-LINK--

  • Basic strategies for monitoring lipase activity: A review. PubMed. --INVALID-LINK--

  • Direct HPLC Monitoring of Lipase Activity in Reverse Micellar Media. ResearchGate. --INVALID-LINK--

  • Methods for detection and characterization of lipases: A comprehensive review. Biotechnology Advances. --INVALID-LINK--

  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. NIH. --INVALID-LINK--

  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. NIH. --INVALID-LINK--

  • Enzymatic Biodiesel Synthesis Using a Byproduct Obtained from Palm Oil Refining. NIH. --INVALID-LINK--

  • Process for enzymatically preparing carboxylic esters. Google Patents. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Phenylethyl Hexanoate Determination: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and other critical components is paramount. This guide provides an in-depth comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the determination of 2-phenylethyl hexanoate. This ester, known for its pleasant floral fragrance, finds applications in various industries, and its precise measurement is crucial for quality control and formulation development.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides the framework for establishing self-validating analytical methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Imperative of Method Validation

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process to ensure it is fit for its intended purpose.[1] The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended use, ensuring reliability, reproducibility, and accuracy of the analytical data.[2] Regulatory bodies like the ICH and FDA have established comprehensive guidelines, such as ICH Q2(R1) and the more recent Q2(R2), which outline the validation characteristics that need to be evaluated.[3][4][5] These parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

dot graph "Analytical_Method_Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Planning" { label="Phase 1: Planning & Development"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; "Method_Development" [label="Method Development & Optimization"]; "Define_ATP" [label="Define Analytical Target Profile (ATP)"]; "Select_Validation_Parameters" [label="Select Validation Parameters (ICH Q2)"]; }

subgraph "cluster_Execution" { label="Phase 2: Experimental Validation"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; "Specificity" [label="Specificity & Selectivity"]; "Linearity_Range" [label="Linearity & Range"]; "Accuracy" [label="Accuracy (Recovery)"]; "Precision" [label="Precision (Repeatability & Intermediate)"]; "LOD_LOQ" [label="LOD & LOQ Determination"]; "Robustness" [label="Robustness"]; }

subgraph "cluster_Evaluation" { label="Phase 3: Data Evaluation & Reporting"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; "Data_Analysis" [label="Statistical Data Analysis"]; "Compare_to_Criteria" [label="Compare Against Acceptance Criteria"]; "Validation_Report" [label="Prepare Validation Report"]; }

"Define_ATP" -> "Method_Development" -> "Select_Validation_Parameters" -> "Specificity" -> "Linearity_Range" -> "Accuracy" -> "Precision" -> "LOD_LOQ" -> "Robustness" -> "Data_Analysis" -> "Compare_to_Criteria" -> "Validation_Report"; } Caption: A typical workflow for the validation of an analytical method.

Gas Chromatography with Flame Ionization Detection (GC-FID): A Robust Approach

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a relatively volatile ester like this compound, GC-FID is a natural choice. The flame ionization detector offers high sensitivity towards hydrocarbons, making it well-suited for this analyte.

Experimental Protocol: GC-FID Method

A hypothetical yet representative GC-FID method for the determination of this compound is outlined below.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. A polar column like a Carbowax 20M could also be used.[6]

  • Injector: Split/splitless injector.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Detector Temperature: 300°C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 100 mg of this compound reference standard and dissolve in a suitable solvent (e.g., hexane or ethyl acetate) in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.

Validation of the GC-FID Method

The following table summarizes the expected performance of the validated GC-FID method based on typical acceptance criteria.

Validation ParameterAcceptance CriteriaExpected Performance of GC-FID Method
Specificity No interfering peaks at the retention time of the analyte.The method is expected to be highly specific due to the separation power of the capillary GC column.
Linearity Correlation coefficient (r²) ≥ 0.995.A linear response is anticipated across the concentration range of 1-100 µg/mL with an r² > 0.999.
Accuracy Mean recovery of 98.0% to 102.0%.Recovery studies at three concentration levels (low, medium, high) are expected to yield mean recoveries within this range.
Precision Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%.The relative standard deviation for replicate injections is expected to be well below these limits.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Estimated to be approximately 0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Estimated to be approximately 0.3 µg/mL.
Robustness No significant change in results with small, deliberate variations in method parameters.The method is expected to be robust with minor variations in oven temperature ramp rate and carrier gas flow rate.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Versatile Alternative

While GC is well-suited for volatile compounds, HPLC is a versatile technique that can be applied to a wider range of analytes, including those that are less volatile or thermally labile. For this compound, a reversed-phase HPLC method with UV detection is a viable alternative to GC-FID. The presence of the phenyl group in the molecule allows for strong UV absorbance.

Experimental Protocol: HPLC-UV Method

A scientifically sound, hypothetical HPLC-UV method for the determination of this compound is presented below.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Detector: UV-Vis Detector.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (based on the UV absorbance of the phenyl group).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Validation of the HPLC-UV Method

The anticipated performance of the validated HPLC-UV method is summarized in the table below.

Validation ParameterAcceptance CriteriaExpected Performance of HPLC-UV Method
Specificity No interfering peaks at the retention time of the analyte.Good specificity is expected, though co-eluting impurities could be a concern if they share a similar chromophore.
Linearity Correlation coefficient (r²) ≥ 0.995.A linear response is expected across the concentration range of 5-200 µg/mL with an r² > 0.998.
Accuracy Mean recovery of 98.0% to 102.0%.Spike recovery experiments are expected to demonstrate mean recoveries within the acceptable range.
Precision Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%.The method is expected to show excellent precision with low RSD values for replicate analyses.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Estimated to be approximately 1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Estimated to be approximately 3 µg/mL.
Robustness No significant change in results with small, deliberate variations in method parameters.The method should be robust to small changes in mobile phase composition and column temperature.

Comparative Analysis: GC-FID vs. HPLC-UV

The choice between GC-FID and HPLC-UV for the determination of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.

dot graph "Method_Comparison" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_GC" { label="GC-FID"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "GC_Sensitivity" [label="Higher Sensitivity (Lower LOD/LOQ)"]; "GC_Specificity" [label="High Specificity (Capillary Column)"]; "GC_Volatility" [label="Requires Volatile Analytes"]; }

subgraph "cluster_HPLC" { label="HPLC-UV"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "HPLC_Versatility" [label="Greater Versatility (Wider Analyte Range)"]; "HPLC_UV" [label="Requires UV Chromophore"]; "HPLC_Sensitivity" [label="Generally Lower Sensitivity"]; }

"Analyte_Properties" [shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124", label="Analyte Properties"]; "Choice_of_Method" [shape=invhouse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124", label="Choice of Method"];

"Analyte_Properties" -> "GC_Volatility"; "Analyte_Properties" -> "HPLC_UV"; "GC_Sensitivity" -> "Choice_of_Method"; "GC_Specificity" -> "Choice_of_Method"; "HPLC_Versatility" -> "Choice_of_Method"; "HPLC_Sensitivity" -> "Choice_of_Method"; } Caption: Key factors influencing the choice between GC-FID and HPLC-UV.

Key Comparison Points:

  • Sensitivity: GC-FID is generally more sensitive for volatile hydrocarbons like this compound, often resulting in lower LOD and LOQ values compared to HPLC-UV.

  • Specificity: The high resolving power of capillary GC columns typically provides excellent specificity. In HPLC, specificity is dependent on both the column's separation efficiency and the selectivity of the UV detector.

  • Sample Throughput: Both techniques can be automated for high sample throughput. The run time for each method will depend on the specific chromatographic conditions.

  • Instrumentation: The availability of instrumentation is a practical consideration. Both GC-FID and HPLC-UV systems are common in analytical laboratories.

  • Sample Matrix: For complex matrices, the choice of technique may be influenced by the potential for interferences. Sample preparation and cleanup steps may be necessary for both methods to ensure accurate results.

Conclusion

Both GC-FID and HPLC-UV are suitable and validatable methods for the determination of this compound. The GC-FID method is likely to offer higher sensitivity, while the HPLC-UV method provides greater versatility for a broader range of analytes. The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical requirements, including sensitivity needs, sample matrix characteristics, and available resources.

Ultimately, a properly validated analytical method, regardless of the technology employed, is the cornerstone of reliable and defensible scientific data. This guide provides the framework and comparative insights to empower researchers and scientists in making informed decisions for their analytical challenges.

References

A Comparative Guide to Esteric Contributions in Rose Aroma: 2-Phenylethyl Hexanoate vs. Dominant Acetate Esters

Author: BenchChem Technical Support Team. Date: January 2026

The quintessential aroma of a rose is not a single molecular entity but a complex olfactory tapestry woven from hundreds of volatile organic compounds (VOCs). Among these, esters are paramount, bestowing the characteristic sweet, fruity, and floral notes that define the rose's fragrance profile. While monoterpene alcohols like citronellol and geraniol form the foundational "rosy" character, their ester derivatives introduce layers of complexity and nuance.

This guide provides a comparative analysis of key esters contributing to the rose aroma, with a specific focus on contrasting the well-documented, short-chain acetate esters—such as geranyl acetate and citronellyl acetate—with the less common, longer-chain 2-phenylethyl hexanoate. This comparison serves to illuminate how modifications in the ester's acyl group, from a simple acetate to a more complex hexanoate, fundamentally alter the resulting aroma profile, a concept critical for researchers in analytical chemistry and fragrance formulation.

Profiling the Key Ester Constituents

The aroma of a rose is a synergistic effect. While 2-phenylethyl alcohol provides the classic sweet, honey-rose base, its esterification, along with that of other alcohols like geraniol and citronellol, creates a broader spectrum of scents. The most prevalent esters in rose varieties are acetates.[1] 2-Phenylethyl acetate, cis-3-hexenyl acetate, geranyl acetate, and citronellyl acetate have been identified as the main volatile esters in varieties like the "Fragrant Cloud" rose.[1]

This compound, by contrast, is not commonly reported as a major endogenous volatile in rose oil. However, its structure—combining the core "rose alcohol" (2-phenylethanol) with a six-carbon fatty acid moiety—makes it a subject of great interest for understanding structure-activity relationships in fragrance chemistry. Its aroma is described as sweet, honey, floral, and waxy, with woody and fruity undertones.[2] This profile suggests it contributes a heavier, richer, and more complex note compared to its acetate counterpart.

The table below summarizes the physicochemical and olfactory properties of this compound and its more prevalent acetate counterparts.

PropertyThis compound2-Phenylethyl AcetateGeranyl AcetateCitronellyl Acetate
Chemical Formula C₁₄H₂₀O₂C₁₀H₁₂O₂C₁₂H₂₀O₂C₁₂H₂₂O₂
Molecular Weight 220.31 g/mol 164.20 g/mol 196.29 g/mol 198.31 g/mol
Aroma Profile Sweet, honey, floral, waxy, woody, fruity[2]Sweet, rosy, honey-like, floral[3]Floral, fruity, green, rosy, pear-like[4][5]Fresh, fruity, rosy, leafy, citrus notes[6][7]
Boiling Point >100 °C (at reduced pressure)232 °C~240 °C240 °C
Natural Occurrence Found in some fruits and alcoholic beverages; not a major reported component of rose oil.[2][8]A main volatile ester in many rose cultivars.[1]Constituent of many essential oils, including rose and palmarosa.[5]Found in rose, geranium, and lemongrass essential oils.[6]
Odor Threshold Data not widely availableData not widely available9 - 460 ppb[4][9]250 ppb (in water)[10]
Biosynthesis of Esters in Rosa sp.

The formation of volatile esters in rose petals is an elegant enzymatic process. The core reaction involves the esterification of an alcohol with an activated carboxylic acid, typically an acyl-coenzyme A (acyl-CoA) derivative. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[1]

The causality is straightforward: the availability of specific alcohol substrates (like geraniol, citronellol, or 2-phenylethanol) and specific acyl-CoA donors within the petal tissue dictates the profile of esters produced. The expression and substrate affinity of the AAT enzymes are the limiting factors in this synthesis. For the esters , the biosynthetic logic is as follows:

  • 2-Phenylethyl Alcohol + Acetyl-CoA → 2-Phenylethyl Acetate

  • 2-Phenylethyl Alcohol + Hexanoyl-CoA → this compound

  • Geraniol + Acetyl-CoA → Geranyl Acetate

  • Citronellol + Acetyl-CoA → Citronellyl Acetate

The precursor, 2-phenylethanol, is itself synthesized from the amino acid L-phenylalanine via a pathway involving enzymes such as Phenylacetaldehyde Synthase (PAAS).[11][12]

Ester Biosynthesis in Rose cluster_precursors Precursors cluster_alcohols Alcohols cluster_enzyme Enzyme cluster_esters Final Esters Phe L-Phenylalanine PEA 2-Phenylethanol Phe->PEA RhPAAS Pathway GPP Geranyl Pyrophosphate (from MEP Pathway) Ger Geraniol GPP->Ger AcetylCoA Acetyl-CoA AAT Alcohol Acyltransferase (AAT) AcetylCoA->AAT HexanoylCoA Hexanoyl-CoA HexanoylCoA->AAT PEA->AAT Cit Citronellol Ger->Cit Ger->AAT Cit->AAT PEH 2-Phenylethyl Hexanoate AAT->PEH PEA_ester 2-Phenylethyl Acetate AAT->PEA_ester GA Geranyl Acetate AAT->GA CA Citronellyl Acetate AAT->CA

Fig. 1: Generalized biosynthetic pathway for key rose esters.
Experimental Protocol: Profiling Rose Volatiles via HS-SPME-GC-MS

To quantitatively compare the ester profiles of different rose cultivars, a robust and sensitive analytical methodology is required. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard. This choice is deliberate: HS-SPME is a solvent-free extraction technique that captures and concentrates volatiles from the air above the sample, mimicking how we perceive scent, while GC-MS provides excellent separation and definitive identification of individual compounds.[13][14]

Step-by-Step Methodology:

  • Sample Preparation:

    • Excise a precise mass of fresh rose petals (e.g., 1.0 g) at a consistent developmental stage (e.g., fully open flower).

    • Immediately place the petals into a 20 mL glass headspace vial.

    • For quantitative analysis, add a known amount of an internal standard (e.g., ethyl myristate) that is not naturally present in the rose sample.[1]

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Fiber Selection: Utilize a three-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of volatiles.

    • Incubation & Extraction: Place the sealed vial in a heating block or autosampler incubator set to a controlled temperature (e.g., 40°C). Allow the sample to equilibrate for 15 minutes.

    • Expose the SPME fiber to the headspace above the petals for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column in splitless mode.[1]

    • GC Separation:

      • Column: Use a non-polar capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[15]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

      • Oven Program: A typical program starts at 50°C (hold for 2 min), then ramps at 4°C/min to 220°C, followed by a final hold for 5 min. This ensures separation of highly volatile compounds from less volatile ones.[1]

    • MS Detection:

      • Ionization: Use standard Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 45 to 450.

      • Identification: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley) and by matching their retention indices with those of authentic standards.

This protocol is self-validating through the use of an internal standard for quantification and by confirming compound identities with retention indices from pure standards, ensuring both accuracy and reproducibility.

Analytical Workflow cluster_prep 1. Sample Preparation cluster_spme 2. HS-SPME cluster_gcms 3. GC-MS Analysis cluster_data 4. Data Analysis p1 Weigh 1.0g Rose Petals p2 Place in 20mL Vial p1->p2 p3 Add Internal Standard p2->p3 p4 Seal Vial p3->p4 s1 Incubate Vial at 40°C (15 min) p4->s1 s2 Expose DVB/CAR/PDMS Fiber (30 min) s1->s2 g1 Desorb Fiber in GC Inlet (250°C) s2->g1 g2 Separate on HP-5MS Column (Temp. Program) g1->g2 g3 Detect by Mass Spectrometry (EI, m/z 45-450) g2->g3 d1 Identify Peaks via Mass Spectral Library g3->d1 d2 Confirm with Retention Indices d1->d2 d3 Quantify using Internal Standard d2->d3

Fig. 2: Experimental workflow for HS-SPME-GC-MS analysis of rose esters.
Comparative Olfactory Impact: Acetates vs. Hexanoate

The structural difference between an acetate and a hexanoate ester, while seemingly minor, has a profound impact on the molecule's volatility and its interaction with olfactory receptors.

  • Acetate Esters (Geranyl Acetate, Citronellyl Acetate): These are derived from acetic acid, a short two-carbon acid. This results in relatively volatile molecules that contribute to the top and middle notes of a fragrance.[16] Their character is bright, light, and distinctly fruity-floral. Geranyl acetate provides a soft, fruity-rose scent, while citronellyl acetate delivers a fresher, greener, and slightly citrusy-rose note.[4][7] They are crucial for the initial "lift" and recognizable floralcy of the rose aroma.

  • Hexanoate Ester (this compound): Derived from hexanoic acid, a six-carbon acid, this ester is significantly larger and less volatile. This lower volatility means it acts more as a middle-to-base note, providing longevity and depth to the fragrance. The longer carbon chain imparts a distinct waxy and fatty character, which rounds out the sharper floral notes and adds a honeyed richness.[2] While acetates are described as "versatile workhorses," longer-chain esters like hexanoates are "enhancers," adding unique tropical or rich facets.[16]

In essence, the role of acetate esters is to provide the primary, identifiable fruity-floral character of the rose scent. The hypothetical contribution of this compound would be to anchor these lighter notes, adding a layer of warm, waxy complexity and enhancing the overall richness and tenacity of the fragrance.

Conclusion

The aroma of a rose is a masterclass in chemical synergy. This guide demonstrates that while foundational alcohols establish the core scent, it is the esterification process that provides the critical nuances. The comparison between common acetate esters and this compound reveals a fundamental principle of fragrance chemistry: increasing the carbon chain length of the acid moiety decreases volatility while adding complexity and richness. Acetates like geranyl and citronellyl acetate are responsible for the bright, defining fruity-floral notes. A longer-chain ester like this compound, while not a dominant natural component, illustrates how structural modifications can introduce waxy, honeyed, and more tenacious characteristics. For researchers and developers, understanding this interplay is key to both deconstructing natural aromas and designing novel, sophisticated fragrance profiles.

References

A Comparative Guide to the Quantitative Analysis of 2-Phenylethyl Hexanoate and Related Volatiles in Diverse Rose Varieties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced fragrance profile of a rose is more than just a pleasant aroma; it is a complex tapestry of volatile organic compounds (VOCs) with significant applications in perfumery, cosmetics, and therapeutics. Among these, 2-phenylethyl hexanoate, an ester contributing to the characteristic fruity and rosy notes, is of particular interest. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of this compound and its biosynthetic precursor, 2-phenylethanol, in different rose varieties. While direct quantitative data for this compound is limited in publicly available literature, the concentration of its precursor and related esters like 2-phenylethyl acetate serves as a strong proxy for a cultivar's potential to produce this target analyte.[1][2][3] This document synthesizes field-proven insights and experimental data to empower researchers in selecting the optimal strategy for their specific analytical needs.

Introduction to Rose Volatiles and the Significance of 2-Phenylethyl Esters

The scent of a rose is a complex blend of hundreds of VOCs, with the most significant contributors being monoterpene alcohols (like citronellol and geraniol) and phenylpropanoid-related compounds, including 2-phenylethanol and its esters.[4][5] 2-Phenylethanol provides the foundational "rose" note, while its esters, such as 2-phenylethyl acetate and this compound, introduce fruity and honey-like nuances that differentiate the scent profiles of various cultivars.[1][2][6] The biosynthesis of these esters is catalyzed by alcohol acyltransferases (AATs), which utilize 2-phenylethanol as a substrate.[1][3] Therefore, the quantitative analysis of both the precursor and its esters is crucial for a comprehensive understanding of a rose variety's aromatic signature.

Comparative Analysis of Extraction and Quantification Methodologies

The accurate quantification of this compound and related compounds hinges on two critical steps: extraction from the plant matrix and subsequent analysis. This section compares the most effective and commonly employed techniques.

Extraction Techniques: A Head-to-Head Comparison

The choice of extraction method significantly impacts the resulting volatile profile. Here, we compare two prevalent techniques: Headspace-Solid Phase Microextraction (HS-SPME) and Solvent Extraction.

Table 1: Comparison of HS-SPME and Solvent Extraction for Rose Volatiles

FeatureHeadspace-Solid Phase Microextraction (HS-SPME)Solvent Extraction
Principle Adsorption of volatile compounds from the headspace above the sample onto a coated fiber.Extraction of volatile and semi-volatile compounds by dissolving the sample in an organic solvent.
Advantages - Non-destructive to the sample- Solvent-free- Simple, rapid, and sensitive[7][8]- Minimal artifact formation[8]- High extraction efficiency for a broad range of compounds- Can be scaled up for larger sample quantities
Disadvantages - Fiber selectivity can introduce bias- Competition for adsorption sites can occur- Not suitable for non-volatile compounds- Can extract non-volatile matrix components that may interfere with analysis- Potential for thermal degradation of labile compounds during solvent removal- Requires the use of organic solvents
Best Suited For - Rapid screening of multiple varieties- Analysis of fresh, intact flowers to capture the true emitted scent[8]- Time-course studies of volatile emission- Comprehensive profiling of all extractable compounds- Preparation of essential oils and absolutes- When larger quantities of extract are needed for further analysis
Causality Behind Method Selection:

The choice between HS-SPME and solvent extraction is dictated by the research question. For a rapid assessment of the emitted fragrance of living flowers, HS-SPME is the superior choice as it minimizes sample perturbation and captures the authentic scent profile.[8] Conversely, if the goal is to obtain a comprehensive inventory of all volatile and semi-volatile compounds within the petals, including those not readily emitted, solvent extraction is more appropriate.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are detailed to be self-validating systems.

Protocol 1: Quantitative Analysis using Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is optimized for the sensitive and high-throughput analysis of 2-phenylethanol and its esters in fresh rose petals.

dot

Caption: HS-SPME-GC-MS workflow for rose volatile analysis.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1.0 g of fresh rose petals into a 20 mL headspace vial. Add an internal standard (e.g., a known concentration of a non-native, stable isotope-labeled analogue or a compound with similar chemical properties not present in the sample) for accurate quantification.

  • Equilibration: Seal the vial and place it in a heating block at 60°C for 20 minutes to allow the volatiles to equilibrate in the headspace.[9]

  • HS-SPME Extraction: Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial at 60°C for 30 minutes.[7][10] The choice of fiber coating is critical; DVB/CAR/PDMS is a three-phase fiber that provides a broad range of selectivity for various analytes.[7][10]

  • Thermal Desorption and GC-MS Analysis: Immediately insert the SPME fiber into the heated injection port (250°C) of a GC-MS system for 5 minutes to desorb the analytes.[10]

    • GC Column: Use a non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV with a scan range of m/z 40-450.

  • Quantification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards. Quantify the analytes by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantitative Analysis using Solvent Extraction coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for a comprehensive extraction of volatiles from rose petals.

dot

Caption: Solvent extraction workflow for rose volatile analysis.

Methodology:

  • Sample Preparation: Homogenize 5.0 g of fresh rose petals.

  • Solvent Extraction: Immerse the homogenized petals in a suitable organic solvent (e.g., n-hexane or dichloromethane) at a 1:10 (w/v) ratio.[11][12] Allow the extraction to proceed for 24 hours at room temperature with gentle agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature (e.g., 35°C) to minimize the loss of volatile compounds.

  • GC-MS Analysis: Dilute the concentrated extract to a suitable concentration and inject 1 µL into the GC-MS system using the same analytical conditions as described in Protocol 1.

  • Quantification: Perform quantification using an internal or external standard method with a calibration curve prepared from authentic standards.

Quantitative Data Summary

While direct comparative data for this compound is scarce, the following table presents representative data for its precursor, 2-phenylethanol, and the related ester, 2-phenylethyl acetate, in different rose cultivars, illustrating the variability that can be expected.

Table 2: Representative Concentrations of 2-Phenylethanol and 2-Phenylethyl Acetate in Different Rose Varieties

Rose Variety2-Phenylethanol (µg/g fresh weight)2-Phenylethyl Acetate (µg/g fresh weight)Reference
Rosa x hybrida 'H190'~0.5Not Detected[4]
Rosa wichurana~28.9Present (minor compound)[4]
Rosa chinensis 'Crimson Glory' (RCG)High ContentHigh Content[9]
Rosa chinensis 'Blue River' (RBR)High ContentPresent[9]
Rosa 'Fragrant Cloud'Major ComponentMajor Component[1]

Note: "High Content" and "Major Component" are as described in the cited literature without specific quantitative values provided in the source abstracts.

Discussion and Field-Proven Insights

The quantitative data clearly demonstrates significant variation in the production of 2-phenylethanol and its acetate ester among different rose cultivars.[4][9] This variability is attributed to the differential expression of key biosynthetic enzymes, such as phenylacetaldehyde synthase (PAAS) and alcohol acyltransferases (AATs).[4][13] For instance, a study on a segregating rose population revealed that the high production of 2-phenylethanol was linked to the expression of a specific allele of the RhPAAS gene.[4][13]

For researchers aiming to screen a large number of rose varieties for their potential to produce this compound, a tiered approach is recommended.

dot

Caption: A tiered strategy for identifying high-producing cultivars.

This strategy involves an initial rapid screening of a broad range of cultivars using HS-SPME-GC-MS to quantify 2-phenylethanol and 2-phenylethyl acetate. Varieties showing high levels of these compounds can then be selected for more rigorous quantitative analysis using solvent extraction and targeted analysis for this compound.

Conclusion

The quantitative analysis of this compound and related volatile compounds in different rose varieties is a multifaceted process that requires careful consideration of extraction and analytical methodologies. While direct quantification of this compound is not widely reported, the analysis of its precursor, 2-phenylethanol, and the related ester, 2-phenylethyl acetate, provides a robust indication of a cultivar's biosynthetic potential. By employing the detailed protocols and comparative insights provided in this guide, researchers can confidently select and implement the most appropriate analytical strategy to achieve their research objectives, whether for fragrance profiling, breeding programs, or the development of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Cross-Validation of GC-FID and GC-MS for Ester Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the accurate quantification of esters—critical components in active pharmaceutical ingredients (APIs), excipients, and flavor profiles—is non-negotiable. The choice of analytical technique is pivotal, with Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) standing as the two primary workhorses. While both are powerful, they operate on fundamentally different principles, leading to distinct quantitative performance characteristics.

This guide provides an in-depth comparison and a robust framework for the cross-validation of these two techniques. The objective is to ensure that data is reproducible, reliable, and transferable, regardless of the detector used—a cornerstone of analytical method lifecycle management and regulatory compliance.[1][2]

The Analytical Imperative: Why Scrutinize Ester Quantification?

Esters present unique challenges in GC analysis. Their volatility is a double-edged sword: ideal for GC, but also making them susceptible to loss during sample preparation. Furthermore, the presence of isomers and complex sample matrices can complicate accurate quantification. The choice of detector is therefore not merely a technical detail but a critical decision that impacts data integrity.

  • GC-FID: A robust, cost-effective technique that provides a near-universal response for hydrocarbons.[3] It is often the go-to method for routine quality control where the analytes are well-characterized.

  • GC-MS: Offers unparalleled specificity and sensitivity, providing both quantitative data and qualitative structural information.[4][5] It is indispensable for complex matrices, trace-level analysis, and unequivocal peak identification.[6]

Cross-validation becomes essential when a method needs to be transferred between labs that may have different detector technologies or when seeking to establish the equivalency of two methods within the same facility.[7][8][9] This process demonstrates that both methods are "fit for purpose" and produce comparable results within predefined acceptance criteria.[10][11]

Principles of Detection: A Tale of Two Signals

Understanding how each detector generates a signal is fundamental to interpreting their quantitative output and anticipating potential discrepancies.

Gas Chromatography with Flame Ionization Detection (GC-FID) operates by combusting the compounds eluting from the GC column in a hydrogen-air flame.[12] This combustion produces ions, creating a current that is measured by an electrometer. The signal is roughly proportional to the number of carbon atoms entering the flame, making it an excellent "carbon counter" for organic molecules like esters.[13][14]

Gas Chromatography-Mass Spectrometry (GC-MS) takes a more sophisticated approach. As compounds elute from the column, they enter an ion source (typically using Electron Ionization, EI), where they are bombarded with electrons.[15] This process creates a positively charged molecular ion and a series of characteristic fragment ions. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[16][17] For quantification, the instrument can either sum the signal of all ions (Total Ion Chromatogram, TIC) or monitor specific, selective ions (Selected Ion Monitoring, SIM) for enhanced sensitivity and specificity.[18]

G cluster_FID GC-FID Principle cluster_MS GC-MS Principle FID_GC Eluent from GC Column FID_Flame H2/Air Flame FID_GC->FID_Flame Combustion FID_Ions Carbon Ions Generated FID_Flame->FID_Ions FID_Collector Collector Electrode FID_Ions->FID_Collector Measurement FID_Signal Proportional Electrical Signal FID_Collector->FID_Signal MS_GC Eluent from GC Column MS_Source Ion Source (EI) MS_GC->MS_Source Ionization MS_Fragments Molecular & Fragment Ions MS_Source->MS_Fragments MS_Analyzer Mass Analyzer (e.g., Quadrupole) MS_Fragments->MS_Analyzer Separation by m/z MS_Detector Detector (Electron Multiplier) MS_Analyzer->MS_Detector Detection MS_Spectrum Mass Spectrum (Qualitative) MS_Detector->MS_Spectrum MS_TIC TIC/SIM Signal (Quantitative) MS_Detector->MS_TIC

Caption: Fundamental signal generation pathways for GC-FID and GC-MS detectors.

Head-to-Head: A Comparative Analysis of Quantitative Performance

The performance of each detector must be evaluated against standard validation parameters as defined by regulatory bodies like the International Council for Harmonisation (ICH).[19][20][21]

Validation Parameter GC-FID Performance GC-MS Performance Causality & Expert Insights
Specificity / Selectivity Moderate. Relies solely on chromatographic retention time for peak identification. Co-eluting impurities can lead to overestimation.[4]Very High. Can distinguish analytes from co-eluting compounds by monitoring unique fragment ions (SIM mode). Mass spectra provide a "molecular fingerprint" for positive identification.[4][6]The mass spectrometer acts as a second dimension of separation, providing unequivocal proof of identity that FID cannot. This is critical for complex matrices where baseline separation is challenging.[22]
Linearity & Range Excellent. Often exhibits a wide linear dynamic range (typically 10^7), making it suitable for analyzing both major components and impurities in a single run.[3]Good to Excellent. The linear range can be slightly narrower than FID (typically 10^5-10^6). Detector saturation can occur at very high concentrations.[23]FID's response is based on a simple physical process (ion generation), leading to broad linearity. MS detectors can experience saturation effects at high analyte concentrations, requiring sample dilution for high-concentration assays.
Accuracy High. When specificity is assured (i.e., no co-elution), accuracy is excellent.High to Very High. High specificity minimizes interference, directly improving accuracy. The use of isotopically labeled internal standards can correct for matrix effects and improve accuracy further.Accuracy for both is contingent on a well-developed method. However, GC-MS is less susceptible to inaccuracies caused by hidden impurities under the main analyte peak.[24]
Precision Excellent. Known for its high run-to-run reproducibility and stable response, leading to low %RSD values.[24]Excellent. Modern instruments provide highly stable and reproducible results, comparable to FID.Both techniques, when operated on well-maintained instruments, can achieve the precision required by pharmaceutical regulations (%RSD ≤ 2% is common).[20]
Limit of Detection (LOD) & Quantitation (LOQ) Good. Typically in the low ppm or high ppb range.Excellent. Significantly lower LOD/LOQ than FID, often in the low ppb to ppt range, especially in SIM mode.[25]By filtering out background noise and focusing only on ions specific to the analyte, GC-MS (SIM) achieves superior signal-to-noise, enabling the detection of trace-level esters.
Robustness High. Less sensitive to minor changes in operational parameters and generally requires less maintenance than MS detectors.Moderate to High. The vacuum system and ion source require regular maintenance. Performance can be sensitive to contamination.FID is a simpler, more rugged detector. The complexity of the MS vacuum system and electronics necessitates a more rigorous maintenance schedule to ensure consistent performance.
Matrix Effects Low. Less prone to signal suppression or enhancement from co-eluting matrix components.Moderate to High. Matrix components can interfere with the ionization process in the MS source, causing signal suppression or enhancement.[26][27]In GC-MS, matrix components can coat the ion source, altering its efficiency, or compete for ionization energy.[28] This is a critical consideration in cross-validation, as a matrix may affect the MS response more than the FID response.[29]

Experimental Protocol: A Self-Validating Cross-Validation Study

This protocol outlines a systematic approach to cross-validate GC-FID and GC-MS methods for ester quantification, grounded in ICH Q2(R2) principles.[10][11][30] The goal is to demonstrate the equivalency of results for key validation parameters.

Workflow for Cross-Validation

G cluster_fid GC-FID Analysis cluster_ms GC-MS Analysis start Start: Define Protocol & Acceptance Criteria prep Prepare Identical Sets of Standards & QC Samples start->prep split Split Samples for Parallel Analysis prep->split fid_run Analyze Linearity, Accuracy, & Precision Samples split->fid_run ms_run Analyze Linearity, Accuracy, & Precision Samples split->ms_run fid_data Acquire & Integrate FID Chromatograms fid_run->fid_data compare Statistically Compare Results (e.g., Student's t-test, F-test) fid_data->compare ms_data Acquire & Integrate TIC/SIM Chromatograms ms_run->ms_data ms_data->compare eval Do Results Meet Acceptance Criteria? compare->eval pass Conclusion: Methods are Equivalent eval->pass Yes fail Investigate Discrepancies (e.g., Matrix Effects, Linearity) eval->fail No end End: Finalize Validation Report pass->end fail->end

Caption: Experimental workflow for the cross-validation of GC-FID and GC-MS methods.
Step 1: Materials and Sample Preparation

  • Reference Standard: Obtain a certified reference standard of the target ester(s).

  • Solvents: Use high-purity, GC-grade solvents (e.g., hexane, ethyl acetate).

  • Stock Solution: Prepare a primary stock solution of the ester standard at a known concentration (e.g., 1000 µg/mL).

  • Calibration Standards (Linearity): Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).[31][32] A common range might be 1, 10, 50, 100, and 200 µg/mL.

  • QC Samples (Accuracy & Precision): Prepare three independent sets of Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.[24] These should be prepared from a separate weighing of the reference standard if possible.

Step 2: Instrumentation and Conditions

Causality: The goal is to keep all chromatographic parameters identical to isolate the detector as the sole variable. The GC column, temperature program, and injection parameters must be the same for both systems.

Parameter GC-FID Setting GC-MS Setting
GC System Agilent 8890 or equivalentAgilent 8890 or equivalent
Column e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µme.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temp 250 °C250 °C
Injection Vol. 1 µL (Split 20:1)1 µL (Split 20:1)
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Helium, 1.2 mL/min (Constant Flow)
Oven Program 50 °C (hold 2 min) to 280 °C at 15 °C/min50 °C (hold 2 min) to 280 °C at 15 °C/min
Detector Temp 300 °CN/A (Transfer Line at 280 °C)
Detector Gases H2: 30 mL/min, Air: 300 mL/minN/A
MS Source Temp N/A230 °C
MS Quad Temp N/A150 °C
Acquisition Mode N/AScan (50-550 amu) and/or SIM
Step 3: Validation Execution
  • System Suitability: Before each run, inject a mid-level standard five times. The %RSD for peak area and retention time should be ≤ 2.0%.

  • Linearity: Inject each of the five calibration standards in triplicate on both the GC-FID and GC-MS systems. Plot the average peak area versus concentration and perform a linear regression.[33]

  • Accuracy & Precision: Analyze six replicate injections of the low, medium, and high QC samples on both systems.

Step 4: Data Analysis and Acceptance Criteria

The results from both instruments are compared against each other and against predefined acceptance criteria derived from ICH guidelines.[20][34]

Parameter Acceptance Criteria Statistical Comparison
Linearity Correlation Coefficient (r²) ≥ 0.997Compare slopes and intercepts of the regression lines.
Accuracy Mean recovery at each level between 98.0% and 102.0%.The mean % recovery values from each instrument should not be statistically different (Student's t-test, p > 0.05).
Precision (Repeatability) %RSD for replicate injections at each level should be ≤ 2.0%.The variances of the results from each instrument should not be statistically different (F-test, p > 0.05).

Conclusion: Selecting the Right Tool for the Job

A successful cross-validation demonstrates that for a given ester in a specific matrix, both GC-FID and GC-MS can produce equivalent, reliable quantitative data.

  • GC-FID remains the undisputed champion for high-throughput, routine QC of well-characterized esters in simple matrices due to its robustness, wide linear range, and lower operational overhead.

  • GC-MS is the superior choice when absolute certainty of identification is required, when dealing with complex matrices, or when trace-level quantification is necessary.[25] Its power to combine qualitative and quantitative analysis in a single run is invaluable during drug development and for stability-indicating methods.[4][5][6]

By following a rigorous cross-validation protocol, a laboratory can confidently use these powerful techniques interchangeably, ensuring data consistency and upholding the highest standards of scientific and regulatory integrity.

References

A Senior Application Scientist's Guide to Comparing the Efficacy of Different Lipases for Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of biocatalysis, lipases stand out for their remarkable versatility in catalyzing ester synthesis, a cornerstone reaction in the production of pharmaceuticals, fine chemicals, flavors, and biofuels.[1][2] Their high specificity, mild reaction conditions, and eco-friendly nature present a compelling alternative to traditional chemical catalysts.[1][3] However, the sheer diversity of commercially available lipases necessitates a systematic approach to selecting the optimal enzyme for a specific application. This guide provides a comprehensive framework for comparing the efficacy of different lipases, grounded in scientific principles and practical experimental validation.

Understanding the "Why": Key Factors Influencing Lipase Efficacy

The catalytic efficiency of a lipase in ester synthesis is not an intrinsic constant but is profoundly influenced by a confluence of factors. A nuanced understanding of these parameters is critical for rational enzyme selection and process optimization.

1. Substrate Specificity: Lipases exhibit varying degrees of specificity towards the alcohol and carboxylic acid substrates. This specificity is governed by the three-dimensional structure of the enzyme's active site.[4] Some lipases, like Candida antarctica lipase B (CALB), are known for their broad substrate tolerance, accepting a wide range of substrates.[5][6][7] Others, such as lipases from Rhizomucor miehei, may show a preference for specific fatty acid chain lengths or structures.[8][9] For instance, a study on the esterification of cis- and trans-9-octadecenoic acid found that lipases from Candida cylindracea and Mucor miehei preferentially catalyzed the esterification of the cis isomer (oleic acid), while Candida antarctica lipase A showed a remarkable preference for the trans isomer (elaidic acid).[10]

2. Reaction Medium: The choice of solvent, or the absence thereof (solvent-free systems), plays a pivotal role in lipase activity. While lipases are hydrolytic enzymes in aqueous environments, in non-aqueous media, the equilibrium shifts towards synthesis.[11][12] The polarity of the organic solvent is a crucial determinant; generally, hydrophobic solvents with a log P value greater than four are preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is crucial for maintaining its active conformation.[13]

3. Temperature: Temperature exerts a dual influence on lipase-catalyzed reactions. An increase in temperature generally accelerates the reaction rate. However, exceeding the enzyme's optimal temperature can lead to thermal denaturation and a loss of activity.[11] Thermostable lipases, such as the one from Thermomyces lanuginosus, are advantageous for reactions requiring elevated temperatures.[11][14]

4. Immobilization: Immobilizing lipases on solid supports offers numerous advantages, including enhanced stability, easier separation from the reaction mixture, and reusability, which is a significant cost-saving factor in industrial applications.[15][16][17] The immobilization technique itself can influence the enzyme's catalytic performance.[15][18]

Comparative Analysis of Commonly Used Lipases for Ester Synthesis

The following table summarizes the key characteristics of three widely used lipases in ester synthesis, providing a snapshot for initial selection.

FeatureCandida antarctica Lipase B (CALB) Thermomyces lanuginosus Lipase (TLL) Rhizomucor miehei Lipase (RML)
Substrate Specificity Broad, accepts a wide range of alcohols and acids.[5][6][7]Prefers short to medium-chain fatty acids and alcohols.[19][20][21]Shows selectivity for 1,3-positions of triglycerides and a preference for long-chain fatty acids.[9][22]
Optimal Temperature 40-60°C.[11]40-50°C, known for its thermostability.[11][14][19]40-55°C.[22][23]
Optimal pH 7-9.[24]7-10.6-8.[9]
Common Applications Pharmaceutical synthesis, polymer synthesis, biodiesel production.[5][6][18]Flavor ester synthesis, biodiesel production.[19][21][25]Food and beverage industry, biodiesel production, synthesis of structured lipids.[9][22][26]
Immobilization Commonly used in immobilized form (e.g., Novozym 435).[13][27]Often used in immobilized form for enhanced stability and reusability.[20]Commercially available in both soluble and immobilized forms.[9]

Experimental Workflow for Evaluating Lipase Efficacy

A robust and standardized experimental protocol is essential for a fair and accurate comparison of lipase performance. The following workflow outlines the key steps for evaluating the efficacy of different lipases in a model esterification reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation enzyme_prep Enzyme Preparation (Solubilization/Immobilization) reaction_setup Reaction Setup (Solvent, Temperature, Agitation) enzyme_prep->reaction_setup substrate_prep Substrate Preparation (Equimolar Alcohol & Acid) substrate_prep->reaction_setup sampling Time-course Sampling reaction_setup->sampling quenching Reaction Quenching sampling->quenching analysis Product Quantification (GC/HPLC) quenching->analysis kinetics Kinetic Parameter Calculation (Initial Rate, Conversion) analysis->kinetics comparison Comparative Analysis kinetics->comparison

Caption: Experimental workflow for comparing lipase efficacy.

Detailed Experimental Protocol:

1. Enzyme Preparation:

  • For free lipases: Dissolve the lipase powder in a minimal amount of appropriate buffer (e.g., phosphate buffer, pH 7.0) to create a stock solution.
  • For immobilized lipases: Use the commercially available immobilized lipase directly. If immobilizing in-house, follow a standardized protocol for the chosen support material.[15]

2. Substrate Preparation:

  • Prepare a reaction mixture containing equimolar concentrations of the desired alcohol and carboxylic acid in the chosen organic solvent (e.g., hexane, toluene). For a solvent-free system, the reactants themselves form the reaction medium.

3. Reaction Setup:

  • In a temperature-controlled shaker, add a defined amount of the lipase preparation (free or immobilized) to the substrate mixture. The enzyme concentration should be kept constant across all experiments for a valid comparison.
  • Maintain a constant temperature and agitation speed throughout the reaction.

4. Time-course Sampling:

  • At regular intervals, withdraw a small aliquot of the reaction mixture.

5. Reaction Quenching and Sample Preparation:

  • Immediately quench the reaction in the aliquot by adding a suitable solvent (e.g., ethanol) to denature the enzyme.
  • If using an immobilized enzyme, the sample can be taken from the supernatant after centrifugation or filtration.
  • Prepare the sample for analysis, which may involve dilution and the addition of an internal standard.

6. Product Quantification:

  • Analyze the concentration of the ester product in each sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

7. Data Analysis and Efficacy Comparison:

  • From the time-course data, calculate the initial reaction rate for each lipase.
  • Determine the percentage conversion of the limiting substrate at the end of the reaction.
  • Compare the initial rates and final conversions to determine the relative efficacy of the different lipases under the tested conditions.

The Catalytic Mechanism: A Deeper Dive

The catalytic mechanism of lipase-mediated ester synthesis follows a "Ping-Pong Bi-Bi" kinetic model. Understanding this mechanism provides insight into the enzyme's function and the factors that can influence its activity.

G cluster_substrates E E E_RCOOH E-RCOOH E->E_RCOOH RCOOR_ RCOOR' E->RCOOR_ Release of Ester E_RCO E-R'CO E_RCOOH->E_RCO 2. Acyl-Enzyme Intermediate Formation H2O H2O E_RCO->H2O Release of Water R_OH R'OH E_RCO->R_OH 3. Alcohol Binding E_R_OH E-R'OH E_R_OH->E 4. Ester Formation & Release RCOOH RCOOH RCOOH->E 1. Acid Binding R_OH->E_R_OH

Caption: Ping-Pong Bi-Bi mechanism of lipase-catalyzed esterification.

The reaction initiates with the binding of the carboxylic acid to the lipase's active site, forming an acyl-enzyme intermediate and releasing a molecule of water. Subsequently, the alcohol binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.

Conclusion and Future Perspectives

The selection of an appropriate lipase is a critical step in the development of efficient and sustainable ester synthesis processes. A systematic comparison of lipases, based on a thorough understanding of their substrate specificities, the influence of reaction conditions, and the benefits of immobilization, is paramount for success. The experimental framework provided in this guide offers a robust starting point for researchers to identify the optimal biocatalyst for their specific needs.

Future advancements in protein engineering and immobilization technologies will undoubtedly lead to the development of novel lipases with enhanced stability, activity, and selectivity, further expanding the applications of these versatile enzymes in the pharmaceutical and chemical industries.

References

Sensory panel evaluation of 2-phenylethyl hexanoate in flavor models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Sensory Panel Evaluation of 2-Phenylethyl Hexanoate in Flavor Models

Introduction: The Sensory Significance of this compound

This compound is a vital ester in the flavor and fragrance industry, prized for its complex and desirable aromatic profile.[1] Naturally found in various sources including alcoholic beverages and fruit juices, its characteristic scent contributes significantly to the overall sensory experience of many food and beverage products.[1] This guide, designed for researchers, scientists, and product development professionals, provides a comprehensive overview of the sensory evaluation of this compound. We will delve into its distinct flavor profile, compare it with other relevant esters, and provide detailed, field-proven methodologies for its assessment in flavor models, grounded in established scientific principles and industry standards.

The Cornerstone of Flavor Assessment: Sensory Evaluation Principles

Sensory evaluation is a scientific discipline that evokes, measures, analyzes, and interprets human reactions to the characteristics of materials as perceived through the senses of sight, smell, taste, touch, and hearing.[2][3] For flavor compounds like this compound, this process moves beyond simple "liking" to provide objective, quantitative data on specific sensory attributes.[4] The foundation of reliable sensory analysis rests on rigorous control of the testing environment, careful selection and training of panelists, and the use of standardized methodologies.[5][6] Organizations such as ASTM International provide comprehensive standards for these procedures, ensuring that results are both reproducible and valid.[7][8]

Unveiling the Aromatic Profile of this compound

This compound is characterized by a multifaceted aroma profile. Its dominant notes are often described as sweet, floral (particularly rose), and honey-like, with significant waxy and fruity undertones.[1] Depending on its concentration and the matrix in which it is evaluated, it can also present subtle woody or even sweaty nuances.[1] This complexity makes it a versatile ingredient, capable of imparting sophisticated floral and fruity notes to a final product.

Comparative Sensory Benchmarking

To fully appreciate the unique character of this compound, it is instructive to compare its sensory profile with other common esters used in flavor creation. The following table summarizes these differences based on typical descriptors found in the literature. It is crucial to recognize that sensory perception can vary, and these descriptors represent a consensus from trained panelists.[9]

Flavor Ester Typical Sensory Descriptors Primary Application Context
This compound Sweet, honey, floral (rose), waxy, fruity, woody[1]Floral bouquets, honey notes, stone fruit compositions
Ethyl Hexanoate Fruity (apple, pineapple, banana), sweet, waxy[10][11]General fruity notes, particularly in candy and beverages
2-Phenylethyl Acetate Floral (rose, hyacinth), honey, fruity (raspberry)[10][12]Intense floral and honey applications, berry flavors
Isoamyl Acetate Intense fruity (banana, pear), sweet[2]Confectionery, baked goods, and beverages requiring a distinct banana note
Ethyl Butyrate Fruity (pineapple, tutti-frutti), sweet, ethereal[11]Economical fruity notes for a wide range of products

This comparative context is essential during new product development or when considering ingredient substitutions, allowing formulators to select the ester that will achieve the desired sensory outcome.[13]

Experimental Protocols for Sensory Evaluation

The selection of a sensory testing method depends on the objective of the study.[14] For a comprehensive characterization of this compound, Quantitative Descriptive Analysis (QDA®) is the gold standard.[4][15] For quality control or assessing perceptible differences due to process changes, a simpler discrimination test like the Triangle Test is highly effective.[13]

Protocol 1: Quantitative Descriptive Analysis (QDA®) of this compound

QDA® provides a detailed, quantitative description of a product's sensory characteristics.[4] This method utilizes a panel of trained assessors who rate the intensity of defined attributes.[15]

Objective: To develop a comprehensive sensory profile of this compound at a specific concentration in a neutral flavor model and compare it to a benchmark ester (e.g., 2-phenylethyl acetate).

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-12 individuals based on their sensory acuity, motivation, and ability to verbalize perceptions.[15][16]

    • Screen candidates for basic taste identification (sweet, sour, salty, bitter, umami) and odor recognition.[6]

    • Conduct intensive training sessions over several weeks. The goal is to develop the panelists' ability to perceive, recognize, and discriminate sensory stimuli consistently.[16]

  • Flavor Model Preparation:

    • Prepare a neutral base for evaluation. A common model consists of a solution of 5% sucrose and 0.1% citric acid in deionized water to mimic a simple beverage system.[17]

    • Accurately dissolve this compound in the base solution to a predetermined concentration (e.g., 5.0 ppm). The concentration should be clearly above the detection threshold but not overwhelming.

    • Prepare a second sample with the comparative ester (e.g., 2-phenylethyl acetate) at a perceptually similar overall intensity.

  • Lexicon Development:

    • In roundtable sessions, present the panelists with the prepared samples and other reference standards (e.g., diluted honey, rose water, beeswax absolute).

    • The panel, facilitated by a panel leader, will collaboratively develop a list of descriptive terms (the "lexicon") for the aromas and flavors perceived.[15] This may include terms like "rose," "honey," "waxy," "green apple," and "sweet."

    • For each descriptor, a clear definition and a reference standard must be agreed upon.

  • Evaluation and Data Collection:

    • Conduct the evaluation in a dedicated sensory laboratory with individual booths to prevent distractions and interaction between panelists.[14][18]

    • Present the samples, coded with random three-digit numbers, in a balanced and randomized order to each panelist.[8]

    • Panelists will independently rate the intensity of each attribute in the lexicon on a 15-cm line scale, anchored from "none" to "very strong."[15]

    • Each panelist should evaluate the samples in duplicate or triplicate over multiple sessions to ensure data reliability.[15] Palate cleansers like unsalted crackers and water should be used between samples.[17]

QDA Workflow Diagram:

QDA_Workflow cluster_setup Phase 1: Setup & Training cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis P_Selection Panelist Screening & Selection P_Training Intensive Panel Training P_Selection->P_Training Lex_Dev Lexicon Development P_Training->Lex_Dev S_Prep Sample Preparation (Coded & Randomized) Lex_Dev->S_Prep Evaluation Individual Booth Evaluation S_Prep->Evaluation Data_Coll Data Collection (Line Scales) Evaluation->Data_Coll Stats Statistical Analysis (ANOVA, PCA) Data_Coll->Stats Report Generate Sensory Profile (Spider Web Plot) Stats->Report

Caption: Workflow for Quantitative Descriptive Analysis (QDA®).

Data Analysis and Visualization:

The collected data from the line scales are converted to numerical values. Statistical analysis, typically Analysis of Variance (ANOVA), is used to determine if there are significant differences between the products for each attribute.[15] The results are often visualized using a "spider web" or radar plot, which provides a clear graphical representation of the sensory profile of each sample.

Illustrative Sensory Profile:

References

A Comparative Guide to the Genotoxicity Assessment of 2-Phenylethyl Esters for Safety Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the safety of new chemical entities is paramount. This guide provides an in-depth, technical comparison of the methodologies used to assess the genotoxicity of 2-phenylethyl esters, a class of compounds widely used as fragrance ingredients. Our focus is on the scientific rationale behind the testing strategy, the detailed protocols of key assays, and the interpretation of data within a modern safety evaluation framework that often relies on a weight-of-evidence approach, including structure-activity relationships (SAR) and read-across methodologies.

The Imperative for Genotoxicity Testing of 2-Phenylethyl Esters

2-Phenylethyl esters are characterized by a phenylethyl alcohol backbone esterified with a carboxylic acid. While generally recognized for their low systemic toxicity, a thorough evaluation of their potential to induce genetic mutations is a critical component of their safety assessment. Genotoxicity, the ability of a chemical agent to damage the genetic information within a cell, can lead to mutations and potentially cancer. Therefore, a battery of tests is employed to investigate different genotoxic endpoints.

For substances like 2-phenylethyl esters, which are often produced in high volumes and used in consumer products, a tiered approach to genotoxicity testing is favored.[1] This typically begins with in vitro assays, and if positive results are observed, is followed by in vivo studies to assess the effect in a whole organism.[1][2]

A cornerstone of the safety assessment for many fragrance ingredients, including 2-phenylethyl esters, is the "read-across" approach.[3][4] This scientifically accepted methodology allows for the use of data from a well-tested substance to evaluate a structurally similar one, thereby reducing the need for extensive animal testing.[3][4] The fundamental premise is that similar chemical structures will have similar metabolic pathways and toxicological profiles. For 2-phenylethyl esters, data from the parent alcohol, phenethyl alcohol, and other structurally related esters are often used to support their safety.[5][6][7]

A Comparative Overview of Key Genotoxicity Assays

The standard battery of genotoxicity tests is designed to detect three main endpoints: gene mutation, clastogenicity (structural chromosome aberrations), and aneuploidy (changes in chromosome number). The following assays are central to the genotoxicity assessment of 2-phenylethyl esters and their analogues.

Table 1: Comparison of Standard Genotoxicity Assays
AssayOECD GuidelineEndpoint DetectedSystemKey Advantages
Bacterial Reverse Mutation Test (Ames Test) 471Gene mutation (point mutations)In vitro (bacterial)Rapid, cost-effective, and highly sensitive for detecting mutagens.[8][9]
In Vitro Mammalian Cell Micronucleus Test 487Clastogenicity and AneuploidyIn vitro (mammalian cells)Detects both chromosome breakage and loss.[10][11][12] Can be automated for high-throughput screening.
In Vivo Mammalian Bone Marrow Chromosomal Aberration Test 475ClastogenicityIn vivo (rodents)Accounts for metabolic, pharmacokinetic, and DNA repair processes in a whole organism.[12][13][14][15]

Causality Behind Experimental Choices: A Self-Validating System

The selection of this battery of tests is not arbitrary; it forms a self-validating system. The Ames test serves as an initial, sensitive screen for mutagenicity.[8] However, it uses bacteria, which lack the complex metabolic systems of mammals. Therefore, a positive result in the Ames test does not automatically equate to a genotoxic risk in humans.

The in vitro micronucleus assay provides a more biologically relevant system by using mammalian cells.[16] This test can identify compounds that cause structural or numerical chromosomal damage, which may be missed by the Ames test. The inclusion of a metabolic activation system (S9 fraction from rat liver) in both the Ames test and the in vitro micronucleus assay helps to mimic mammalian metabolism and identify substances that become genotoxic after being metabolized.[8][16]

Finally, if a concern is raised from in vitro studies, an in vivo assay like the chromosomal aberration test is conducted.[13][14][17] A negative result in a well-conducted in vivo study generally provides strong evidence that the substance does not pose a genotoxic hazard to humans, as it accounts for the absorption, distribution, metabolism, and excretion (ADME) processes that occur in a living organism.

Data Presentation: Genotoxicity Profile of 2-Phenylethyl Esters and Analogues

Direct genotoxicity data for every 2-phenylethyl ester is not always available. The following tables summarize the typical findings for this class of compounds, often relying on the read-across approach from phenethyl alcohol and other esters. The Research Institute for Fragrance Materials (RIFM) has extensively evaluated these substances and consistently found them to be non-genotoxic.[5][7][18]

Table 2: Summary of Genotoxicity Data for Phenethyl Alcohol (Read-Across Analogue)
AssayOECD GuidelineResultConclusionReference
Ames Test471NegativeNot mutagenic in bacteria.--INVALID-LINK--
In Vitro Micronucleus487NegativeNot clastogenic or aneugenic in mammalian cells in vitro.--INVALID-LINK--
In Vivo Chromosomal Aberration475NegativeNot clastogenic in mammals in vivo.--INVALID-LINK--

Note: This table is illustrative and based on the collective body of evidence from safety assessments. Specific study details can be found in RIFM publications.

Table 3: Illustrative Read-Across for Genotoxicity of 2-Phenylethyl Esters
Target SubstanceRead-Across Analogue(s)Genotoxicity ConclusionBasis for Read-Across
2-Phenylethyl AcetatePhenethyl alcohol, Phenylacetic acidNot expected to be genotoxic.Rapid hydrolysis to phenethyl alcohol and acetic acid, both of which are not genotoxic.
2-Phenylethyl IsobutyratePhenethyl alcohol, Isobutyric acidNot expected to be genotoxic.Expected to be hydrolyzed to phenethyl alcohol and isobutyric acid, which have no genotoxicity concerns.
2-Phenylethyl ValeratePhenethyl alcohol, Valeric acidNot expected to be genotoxic.Hydrolyzes to phenethyl alcohol and valeric acid, both considered non-genotoxic.[6]

This weight-of-evidence approach, combining data from structurally related compounds, provides a robust basis for concluding that 2-phenylethyl esters do not present a genotoxic risk.

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for the key genotoxicity assays, based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This assay detects point mutations that cause a reversion of a mutation in an amino acid synthesis gene in specially engineered strains of Salmonella typhimurium and Escherichia coli.[8][19]

Step-by-Step Methodology:

  • Strain Selection: At least five strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[19] This combination detects both frameshift and base-pair substitution mutations.

  • Metabolic Activation: The test is performed both with and without a rat liver S9 fraction to account for metabolic activation.[19]

  • Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range. At least five concentrations of the test substance are used in the main experiment.[19]

  • Exposure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and can be incubated together before being plated on minimal agar (pre-incubation method) or directly added to an overlay agar and poured onto the minimal agar plates (plate incorporation method).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

  • Data Analysis: A positive result is indicated by a concentration-dependent increase in revertant colonies and/or a reproducible and statistically significant increase at one or more concentrations.

Diagram of the Ames Test Workflow:

AmesTestWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis bacterial_strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) mix_no_s9 Mix: Bacteria + Substance bacterial_strains->mix_no_s9 mix_s9 Mix: Bacteria + Substance + S9 bacterial_strains->mix_s9 test_substance Prepare Test Substance (2-Phenylethyl Ester) test_substance->mix_no_s9 test_substance->mix_s9 s9_mix Prepare S9 Mix (for metabolic activation) s9_mix->mix_s9 plate_no_s9 Plate on Minimal Agar mix_no_s9->plate_no_s9 plate_s9 Plate on Minimal Agar mix_s9->plate_s9 incubation Incubate at 37°C (48-72 hours) plate_no_s9->incubation plate_s9->incubation colony_count Count Revertant Colonies incubation->colony_count data_analysis Analyze Data for Mutagenicity colony_count->data_analysis

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test identifies substances that cause damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.[10][11][12][20][21]

Step-by-Step Methodology:

  • Cell Culture: Human or rodent cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[16]

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.[16]

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range, aiming for up to 55±5% cytotoxicity at the highest concentration.

  • Treatment: Cells are exposed to at least three concentrations of the test substance for a short period (3-6 hours) with and without S9, and for a longer period (equivalent to 1.5-2 normal cell cycles) without S9.[16]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[20]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.

Diagram of the In Vitro Micronucleus Assay Workflow:

MicronucleusWorkflow start Start with Mammalian Cell Culture treatment Treat cells with 2-Phenylethyl Ester (± S9 metabolic activation) start->treatment cytoB Add Cytochalasin B (to block cytokinesis) treatment->cytoB incubation Incubate for 1.5-2 cell cycles cytoB->incubation harvest Harvest, Fix, and Stain Cells incubation->harvest scoring Microscopic Scoring (count micronuclei in 2000 binucleated cells) harvest->scoring analysis Statistical Analysis of Results scoring->analysis conclusion Positive or Negative for Clastogenicity/Aneugenicity analysis->conclusion

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

In Vivo Mammalian Bone Marrow Chromosomal Aberration Test - OECD 475

This assay is used to detect structural chromosome aberrations in the bone marrow cells of animals, usually rodents, exposed to a test substance.[12][13][14][15][17]

Step-by-Step Methodology:

  • Animal Model: Typically, rats, mice, or Chinese hamsters are used. At least 5 male and 5 female animals are used per group.[13][15]

  • Dose Administration: The test substance is administered, usually by oral gavage or intraperitoneal injection. A preliminary toxicity study is conducted to determine the maximum tolerated dose (MTD). At least three dose levels are tested.

  • Metaphase Arrest: Prior to sacrifice, animals are treated with a metaphase-arresting agent like colchicine to accumulate cells in metaphase.[13][15]

  • Sample Collection: Animals are sacrificed at appropriate times after treatment, and bone marrow is collected from the femurs or tibias.

  • Slide Preparation: Bone marrow cells are processed to make chromosome preparations, which are then stained (e.g., with Giemsa).

  • Microscopic Analysis: At least 150 well-spread metaphases per animal are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, deletions, translocations).

  • Data Analysis: The percentage of cells with aberrations is calculated for each animal. A positive result is indicated by a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.

Structure-Activity Relationship (SAR) Insights

Logical Relationship Diagram for Safety Assessment:

SafetyAssessmentLogic substance 2-Phenylethyl Ester sar Structure-Activity Relationship (SAR) Analysis - No structural alerts for genotoxicity substance->sar metabolism Predicted Metabolism: Hydrolysis to Phenethyl Alcohol + Carboxylic Acid substance->metabolism in_vitro In Vitro Genotoxicity Battery (Ames, Micronucleus) sar->in_vitro read_across Read-Across to Analogs (e.g., Phenethyl Alcohol) metabolism->read_across read_across->in_vitro in_vivo In Vivo Genotoxicity (if required) in_vitro->in_vivo If positive conclusion Conclusion: Not Genotoxic in_vitro->conclusion If negative in_vivo->conclusion

Caption: Decision logic for the genotoxicity assessment of 2-phenylethyl esters.

Conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylethyl Hexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and hazards is essential. 2-Phenylethyl hexanoate, a fatty acid ester commonly used in fragrance and flavor applications, must be treated with appropriate caution.[1] While some aggregated safety data from multiple suppliers suggest it may not meet GHS hazard criteria, other sources explicitly label it as "Harmful if swallowed" and a substance that "Causes serious eye irritation".[2][3] In laboratory settings, the principle of precaution dictates that we adhere to the more stringent classification to ensure the highest level of safety.

This chemical is not classified as flammable due to its high flash point, but it is incompatible with strong oxidizing agents and strong acids.[4][5] Environmental safety data also indicates that it should not be released into the environment or sewer systems, as it may be harmful to aquatic organisms.[6][7]

Table 1: this compound Safety Profile

PropertyValueSource(s)
CAS Number 6290-37-5[8]
Molecular Formula C₁₄H₂₀O₂[3]
Flash Point > 100 °C (> 212 °F)[4]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[2]
Incompatibilities Strong oxidizing agents, Strong acids[5]

The Core Principle: Segregation and Waste Stream Management

The cornerstone of safe chemical waste management is meticulous segregation.[9] Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fire. The causality is clear: improper segregation turns a manageable waste stream into an unpredictable and acute hazard.

This compound should be disposed of in a non-halogenated organic waste stream. This means it can be combined with other similar waste solvents such as ethanol, isopropanol, hexane, and other esters.[10] It must never be mixed with:

  • Halogenated Solvents: (e.g., Dichloromethane, Chloroform)

  • Strong Acids or Bases: To prevent violent reactions.[11]

  • Aqueous Waste: To avoid creating complex, difficult-to-treat mixtures.

  • Oxidizing Agents: Such as nitrates or peroxides, to prevent fire or explosion hazards.[11]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is a self-validating system for ensuring safety and compliance. Each step is designed to mitigate a specific risk.

Step 3.1: Container Selection and Preparation The primary containment vessel is the first line of defense against leaks and spills.

  • Select a Compatible Container: Use a sturdy, leak-proof container equipped with a secure, tight-fitting screw cap.[9][11] While glass is an option, plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[12]

  • Ensure Good Condition: Never use a container that is cracked, degraded, or has a faulty cap.[11]

  • Leave Headroom: The container should not be filled to more than 90% capacity to allow for vapor expansion.[10]

Step 3.2: Waste Collection and Labeling Proper labeling is a regulatory requirement and is critical for communicating hazards to all laboratory personnel and waste handlers.[13]

  • Affix a "Hazardous Waste" Label: As soon as the first drop of waste is added, the container must be labeled.[11][12]

  • Provide Complete Information: The label must include the full chemical name, "this compound," and any other components in the waste stream. Chemical formulas or abbreviations are not acceptable.[12]

  • Document Details: Include the date of waste generation and the specific location (e.g., Building, Room Number) where it was generated.[12]

Step 3.3: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[11][13]

  • Designate an Area: The SAA must be a specific, marked location within the lab.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[9][14]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[13][15] This prevents the release of vapors and reduces the risk of spills.

  • Inspect Regularly: The SAA should be inspected weekly for any signs of leakage or container degradation.[11]

Step 3.4: Arranging for Final Disposal Laboratory-generated hazardous waste must be disposed of through a licensed and approved waste disposal facility.[10][12]

  • Contact Environmental Health & Safety (EHS): When the waste container is full, contact your institution's EHS department to schedule a waste pickup.[15]

  • Do Not Use Drains or Trash: Under no circumstances should this compound be poured down the sink or placed in the regular trash.[12][15]

Managing Spills and Contaminated Materials

Accidents can happen, and a clear plan for spill management is crucial.

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.

  • Use Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, safety glasses, and a lab coat.[16]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or cat litter to soak up the liquid.[6][12]

  • Collect and Dispose: Carefully scoop the absorbed material into a suitable container, seal it, and label it as hazardous waste for disposal.[6][12]

  • Solid Waste: Any contaminated PPE, paper towels, or other debris must also be collected and disposed of as solid hazardous chemical waste.[10]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not yet safe for regular disposal and must be decontaminated.[15]

  • Triple-Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) three times.[12][15]

  • Collect the Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container.[12][15]

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.

  • Final Disposal: Once clean and dry, deface or remove the original label. The container can then typically be disposed of as regular non-hazardous waste.[12]

Workflow Visualization: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams.

G cluster_0 start Waste Generated: This compound is_spill Is it a spill? start->is_spill is_container_empty Is the container empty? is_spill->is_container_empty No spill_protocol Follow Spill Protocol: 1. Use PPE 2. Absorb with inert material 3. Collect for disposal is_spill->spill_protocol Yes is_liquid_waste Is it liquid waste? is_container_empty->is_liquid_waste No triple_rinse Triple-rinse container with suitable solvent is_container_empty->triple_rinse Yes collect_liquid Collect in a labeled, non-halogenated organic waste container is_liquid_waste->collect_liquid Yes (Pure or in solution) spill_protocol->collect_liquid Contaminated material goes into solid hazardous waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash after defacing label triple_rinse->dispose_container store_saa Store sealed container in secondary containment within a designated SAA collect_rinsate->store_saa collect_liquid->store_saa contact_ehs Contact EHS for pickup and final disposal store_saa->contact_ehs

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to Handling 2-Phenylethyl Hexanoate: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, my priority is to empower fellow researchers with the knowledge to handle chemical reagents not just effectively, but safely. This guide moves beyond a simple checklist to provide a comprehensive operational plan for working with 2-Phenylethyl hexanoate. We will explore the "why" behind each procedural step, ensuring a deep, actionable understanding of the safety protocols required.

Part 1: Hazard Identification and Risk Assessment

Before any container is opened, a thorough understanding of the substance is paramount. This compound, a fatty acid ester, is utilized in various research and development applications. While it is not classified as acutely toxic, it presents specific hazards that necessitate careful handling.

A review of the available safety data indicates that this compound is harmful if swallowed and causes serious eye irritation[1]. While GHS hazard criteria are not met in all reports, the potential for harm necessitates a cautious approach[2]. The primary routes of exposure are ingestion, inhalation, and direct contact with skin and eyes[3].

To quantify the risks, let's consider its key physical and chemical properties.

PropertyValueSource
Molecular Formula C14H20O2[2]
Molecular Weight 220.31 g/mol [2]
Appearance Colorless clear liquid (est.)[4]
Boiling Point 263.00 °C @ 760.00 mm Hg[4]
Flash Point > 100 °C (> 212 °F)[4]
Specific Gravity 0.971 @ 25 °C[4]
Vapor Pressure 0.001 mmHg @ 25 °C (est.)[4]

The low vapor pressure suggests that at room temperature, the risk of inhaling significant quantities of vapor is low. However, this risk can increase if the substance is heated or aerosolized. The primary hazards are direct contact and accidental ingestion.

Part 2: The Core PPE Ensemble: A Multi-Barrier System

Based on the risk assessment, a standard PPE ensemble is required for handling this compound under typical laboratory conditions (e.g., small-scale transfers, solution preparation). This ensemble acts as a multi-barrier defense system. All PPE should meet the standards set by the Occupational Safety and Health Administration (OSHA) and the American National Standards Institute (ANSI)[5][6].

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. If there is a risk of splashing, tight-sealing safety goggles or a full-face shield should be worn over safety glasses[3].

    • Causality: This is a non-negotiable requirement due to the classification of the chemical as a serious eye irritant[1]. Direct contact could lead to significant injury.

  • Hand Protection:

    • Requirement: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact with esters. Always inspect gloves for tears or pinholes before use.

    • Causality: Gloves prevent skin contact. While not classified as a skin irritant, prolonged or repeated contact with any chemical should be avoided. In case of contact, contaminated gloves should be removed immediately, and hands washed thoroughly[7].

  • Body Protection:

    • Requirement: A standard laboratory coat must be worn and kept fully buttoned.

    • Causality: The lab coat protects your personal clothing and underlying skin from minor spills and contamination[8].

  • Respiratory Protection:

    • Requirement: Under normal laboratory conditions with adequate ventilation (e.g., working in a fume hood), respiratory protection is not typically required. If you are working with large quantities, heating the material, or creating aerosols, a NIOSH-approved respirator may be necessary[3][9].

    • Causality: The low vapor pressure limits the inhalation hazard at ambient temperatures. However, procedures that increase the concentration of airborne droplets or vapor change the risk profile, necessitating a higher level of protection as dictated by your institution's environmental health and safety (EHS) department.

Part 3: Operational Protocols: From Donning to Disposal

Safe chemical handling is a process. The following workflow provides a step-by-step guide to ensure safety throughout the entire procedure, from preparation to cleanup and disposal.

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_disposal Waste & Decontamination A 1. Conduct Risk Assessment (Review SDS) B 2. Verify Fume Hood Operation A->B C 3. Assemble All Materials (Chemicals, Glassware, PPE) B->C F 6. Don Gloves D 4. Don Lab Coat E 5. Don Eye/Face Protection D->E E->F G 7. Perform Work in Fume Hood F->G Proceed to Work H 8. Keep Containers Closed When Not in Use G->H I 9. Handle Spills Immediately H->I J 10. Segregate Hazardous Waste I->J Work Complete K 11. Doff PPE (Gloves First) J->K L 12. Wash Hands Thoroughly K->L

Caption: PPE Selection & Disposal Workflow for this compound.

Step-by-Step Disposal Plan:

  • Waste Characterization: Unused this compound and materials contaminated with it (e.g., pipette tips, paper towels) must be treated as hazardous chemical waste.

  • Containerization:

    • Use a designated, chemically compatible waste container with a secure, screw-top lid. Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[10][11].

    • Do not mix this waste with other incompatible waste streams. For instance, keep it separate from strong oxidizing agents and strong acids[3].

  • Storage:

    • Waste containers must be kept closed except when adding waste[12].

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11][12]. This area should be at or near the point of generation.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's policies (e.g., removal every 12 months), contact your EHS department for pickup[13]. Do not pour this compound down the drain.

Part 4: Emergency Preparedness & Decontamination

Spill Response:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.

  • Decontaminate: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][9].

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[9].

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately[3][9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3].

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylethyl hexanoate
Reactant of Route 2
Reactant of Route 2
2-Phenylethyl hexanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.